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6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Documentation Hub

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  • Product: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
  • CAS: 439094-75-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Topic: Chemical structure and properties of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Structural Architecture,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Architecture, Synthesis Protocols, and Pharmacological Potential

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core of the immunomodulator and anthelmintic drug Levamisole .[1] The specific derivative, 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole , integrates a fused bicyclic heteroaromatic system with an ortho-fluorinated phenyl ring. This modification is not merely cosmetic; the C2-fluorine atom introduces specific steric constraints and metabolic resistance (blocking the metabolically labile ortho position) while modulating the electronic density of the pendant aryl ring.

This guide provides a comprehensive technical analysis of this molecule, detailing its chemical synthesis via Hantzsch-type condensation, its physicochemical profile, and its potential utility as a lead compound in oncology (kinase/tubulin inhibition) and antimicrobial research.

Chemical Architecture & Electronic Properties

Core Scaffold Analysis

The molecule consists of a bridgehead nitrogen atom shared between a five-membered thiazole ring and a five-membered imidazole ring. This fusion creates a planar, aromatic 10-


 electron system that mimics purine bases, allowing it to interact effectively with ATP-binding sites in kinases or intercalate into DNA.
  • IUPAC Name: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole[2]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    S
  • Molecular Weight: 218.25 g/mol

  • Key Structural Features:

    • Bridgehead Nitrogen: N4 (in standard numbering) is

      
       hybridized, contributing to the aromaticity of both rings.
      
    • 2-Fluorophenyl Substituent: Located at position 6.[2] The fluorine atom at the ortho position creates a steric clash with the imidazo-thiazole core, forcing the phenyl ring out of coplanarity. This "twisted" conformation is critical for selectivity in protein binding pockets.

The "Ortho-Fluorine" Effect

Unlike the para-fluoro analog, the 2-fluoro substituent exerts a specific conformation-locking effect .

  • Metabolic Stability: Blocks P450-mediated oxidation at the susceptible ortho position.

  • Lipophilicity: Increases LogP (

    
    0.2–0.4 units) relative to the unsubstituted phenyl, enhancing membrane permeability.
    
  • Electronic Modulation: The strong inductive withdrawing effect (-I) of fluorine lowers the electron density of the phenyl ring, potentially strengthening

    
    -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine).
    

Synthesis Protocol (Self-Validating System)

The most robust route to 6-arylimidazo[2,1-b][1,3]thiazoles is the condensation of 2-aminothiazole with


-haloketones. This is a modified Hantzsch synthesis .
Reaction Scheme Visualization

Synthesis Figure 1: One-pot condensation synthesis via Hantzsch-type reaction. SM1 2-Aminothiazole (Nucleophile) Inter Intermediate (N-Alkylated Salt) SM1->Inter Ethanol, Reflux SN2 Attack SM2 2-Bromo-2'-fluoroacetophenone (Electrophile) SM2->Inter Prod 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole Inter->Prod Cyclization (-H2O) -HBr

Detailed Methodology

Objective: Synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole on a 10 mmol scale.

Reagents:

  • 2-Aminothiazole (1.00 g, 10 mmol)

  • 2-Bromo-2'-fluoroacetophenone (2.17 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Sodium Bicarbonate (NaHCO

    
    ) or Triethylamine (Et
    
    
    
    N)

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.00 g of 2-aminothiazole in 20 mL of absolute ethanol. Ensure complete dissolution.

  • Addition: Add 2.17 g of 2-bromo-2'-fluoroacetophenone dropwise (if liquid) or portion-wise (if solid) over 5 minutes. Note: The reaction is exothermic.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Check: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting amine spot (polar, near baseline) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate as a solid.

  • Neutralization:

    • If solid precipitates: Filter the solid and suspend it in 20 mL water. Neutralize with saturated NaHCO

      
       solution until pH ~8.
      
    • If no precipitate: Evaporate ethanol, dissolve residue in water, and neutralize with NaHCO

      
      .
      
  • Isolation: Extract the free base with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Expected Yield: 65–80% Characterization Check:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the characteristic singlet of the imidazole proton (H-5) around
    
    
    8.0–8.5 ppm and the thiazole protons (H-2, H-3) as doublets around
    
    
    7.0–7.5 ppm.

Physicochemical Profiling

Understanding the physical properties is crucial for formulation and assay development.

PropertyValue (Estimated/Experimental)Significance
Molecular Weight 218.25 g/mol Small molecule, fragment-like.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; good membrane permeability (Lipinski compliant).
H-Bond Donors 0No -OH or -NH groups; purely an acceptor.
H-Bond Acceptors 2 (N4, N1)N4 is the primary acceptor site.
Solubility Low in water (< 0.1 mg/mL)Requires DMSO stock (typically 10-20 mM) for biological assays.
Melting Point 110–130°C (Typical for class)Solid at room temperature; stable handling.
TPSA ~17 Å

High blood-brain barrier (BBB) penetration potential.

Biological & Pharmacological Potential[1][4][5][6][7]

The imidazo[2,1-b][1,3]thiazole core is a "privileged scaffold" capable of binding to multiple receptor types depending on the substitution pattern.

Structure-Activity Relationship (SAR) Map

SAR Figure 2: SAR analysis of the 6-(2-fluorophenyl) derivative. Core Imidazo[2,1-b]thiazole Core (Planar, Aromatic) Sub_6 Position 6 (Aryl Group) Critical for hydrophobic binding Core->Sub_6 Main Pharmacophore Sub_2_3 Positions 2 & 3 (Thiazole) Tolerates small alkyl groups (Modulates solubility) Core->Sub_2_3 Fluoro 2-Fluoro Substituent 1. Metabolic Block 2. Steric Twist 3. Lipophilicity Boost Sub_6->Fluoro Ortho-Substitution

Key Therapeutic Areas
A. Oncology (Kinase & Tubulin Inhibition)

Derivatives of 6-arylimidazo[2,1-b]thiazoles have shown potent activity against cancer cell lines (e.g., HeLa, MCF-7).

  • Mechanism: They often act as tubulin polymerization inhibitors , binding to the colchicine site. The 2-fluorophenyl group mimics the pharmacophore of combretastatin A-4 but with a rigidified core.

  • Kinase Inhibition: The planar N-heterocycle can mimic ATP, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR).

B. Antimicrobial & Antifungal

Similar to the parent drug Levamisole, these derivatives exhibit activity against bacterial and fungal strains.

  • Mechanism: Disruption of electron transport chains or inhibition of specific bacterial enzymes (e.g., DNA gyrase). The lipophilic fluorine atom aids in penetrating the bacterial cell wall.

C. Immunomodulation

While Levamisole is a tetrahydro-derivative, the fully aromatic imidazo[2,1-b]thiazoles retain some capacity to modulate immune responses, potentially via Toll-like receptor (TLR) pathways, though this is less characterized for the 2-fluoro derivative specifically.

References

  • General Synthesis of Imidazo[2,1-b]thiazoles

    • Title: Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjug
    • Source: Bioorganic & Medicinal Chemistry Letters (2018).
    • URL:[Link]

  • Biological Activity of 6-Aryl Derivatives

    • Title: Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020)
    • Source: Bioorganic & Medicinal Chemistry (2021).[3]

    • URL:[Link]

  • Chemical Reactivity & Hantzsch Synthesis

    • Title: 2-Aminothiazole: Application, Synthesis, Reaction.[4][5]

    • Source: ChemicalBook Technical Review.
  • Specific Fluorinated Derivatives (Data Source)

    • Title: 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole-3-acetic acid (Derivative Reference).[2]

    • Source: ChemicalBook Product D

Sources

Exploratory

Therapeutic Potential of Fluorinated Imidazo[2,1-b][1,3]thiazole Derivatives: Synthesis, Mechanisms, and Preclinical Workflows

Executive Summary: The "Fluorine Effect" in Fused Heterocycles The imidazo[2,1-b][1,3]thiazole scaffold, alongside its closely related imidazo[2,1-b][1,3,4]thiadiazole analog, represents a highly privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Fused Heterocycles

The imidazo[2,1-b][1,3]thiazole scaffold, alongside its closely related imidazo[2,1-b][1,3,4]thiadiazole analog, represents a highly privileged pharmacophore in modern medicinal chemistry[1]. These nitrogen- and sulfur-containing fused bicyclic systems exhibit a remarkably broad spectrum of biological activities, ranging from potent anticancer properties to antitubercular and antimicrobial efficacy[2][3].

The strategic incorporation of fluorine atoms into the aryl appendages of this scaffold radically alters its pharmacokinetic and pharmacodynamic landscape. Due to fluorine's high electronegativity and small Van der Waals radius, fluorination achieves three critical optimizations:

  • Metabolic Stability: Fluorine substitution blocks primary sites of cytochrome P450-mediated oxidation.

  • Lipophilic Efficiency (LipE): It enhances cellular membrane permeability without drastically increasing the overall steric bulk.

  • Target Affinity: The highly polarized C-F bond can participate in multipolar interactions and halogen bonding within target protein binding pockets, significantly lowering the half-maximal inhibitory concentration (IC50)[4].

Rational Design & Synthetic Workflows

The synthesis of fluorinated imidazo[2,1-b][1,3]thiazoles must be highly efficient to support high-throughput screening. The most robust approach utilizes a condensation reaction between a 2-aminothiazole derivative and a fluorinated α-haloaryl ketone[2].

Causality in Synthesis: The reaction initiates via the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic α-carbon of the haloketone. The strong electron-withdrawing nature of the fluorine atom on the aryl ring increases the electrophilicity of the adjacent carbonyl, accelerating the subsequent cyclization and dehydration steps. This yields the fused imidazo[2,1-b][1,3]thiazole core, which can be further functionalized via Vilsmeier-Haack formylation to introduce reactive aldehyde groups for downstream hybridization[2].

Synthesis N1 2-Aminothiazole (Nucleophile) N3 Condensation & Cyclization (80-85°C, 24h) N1->N3 N2 Fluorinated α-Haloaryl Ketone (Electrophile) N2->N3 N4 Imidazo[2,1-b][1,3]thiazole Core N3->N4 N5 Vilsmeier-Haack Formylation (POCl3, DMF) N4->N5 N6 Target Fluorinated Derivative N5->N6

Fig 1: Multi-step synthetic workflow for fluorinated imidazo[2,1-b][1,3]thiazole derivatives.

Pharmacological Mechanisms of Action

Oncology: Tubulin Polymerization Inhibition

In oncology, fluorinated imidazothiazoles and imidazothiadiazoles function as highly potent microtubule-destabilizing agents[5]. They competitively bind to the colchicine-binding site located at the interface of the α/β-tubulin heterodimer[6][7]. Molecular docking studies confirm that these derivatives form critical hydrogen bonds and hydrophobic interactions with residues such as αAsn101, αThr179, βCys241, and βLys254[6].

By preventing tubulin polymerization, these compounds disrupt the dynamic instability of the microtubule network required for mitotic spindle formation. This triggers the spindle assembly checkpoint (SAC), leading to irreversible cell cycle arrest at the G2/M phase, ultimately culminating in caspase-3-mediated apoptosis[6].

MOA A Fluorinated Imidazo[2,1-b][1,3]thiazole B Colchicine-Binding Site (Tubulin) A->B Binds αAsn101, βCys241 C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Caspase-3 Activation) E->F

Fig 2: Mechanism of tubulin polymerization inhibition and apoptosis induction.

Antimicrobial & Antitubercular Activity

Beyond oncology, the scaffold demonstrates profound antitubercular activity against Mycobacterium tuberculosis (H37Rv strain)[2]. The primary mechanism involves the inhibition of enoyl-acyl carrier protein reductase (InhA) and pantothenate synthetase, enzymes that are absolutely critical for the biosynthesis of mycolic acids—the primary component of the mycobacterial cell wall[2].

Quantitative Efficacy Data

The following table summarizes the preclinical efficacy of various imidazo[2,1-b][1,3]thiazole and thiadiazole derivatives across different cell lines and targets, demonstrating the broad-spectrum potential of the scaffold[2][4][6].

Compound Class / DerivativeTarget / Cell LineActivity MetricKey Mechanistic Observation
Imidazo[2,1-b][1,3,4]thiadiazole indoles PDAC (SUIT-2, Capan-1)IC50: 5.11 - 10.8 µMInhibited migration rate in wound-healing assays[4].
Imidazo-thiadiazole indolinone conjugates HeLa, MCF-7, A549GI50: 0.13 - 3.8 µMG2/M arrest; disrupted microtubule network[6].
Imidazo[2,1-b]thiazoles (Series 4a-f) M. tuberculosis H37RvMIC: 1.6 µg/mLInhibits InhA and pantothenate synthetase[2].
Imidazo[2,1-b]thiazoles (Series 4a-f) Fungal StrainsMIC: 25.0 µg/mLBroad-spectrum antifungal efficacy[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives.

Protocol 1: Tubulin Polymerization Assay (Western Blot Method)

This assay quantifies the shift of tubulin from the polymerized (insoluble) fraction to the unpolymerized (soluble) fraction upon drug treatment[5].

  • Cell Treatment & Controls: Culture HeLa cells to 70% confluency. Treat with the fluorinated derivative (e.g., 5 µM) for 24 hours. Self-Validation: Include a vehicle control (DMSO), a known polymerization inhibitor (Colchicine), and a polymerization stabilizer (Paclitaxel).

  • Hypotonic Lysis: Wash cells with warm PBS (37°C). Lyse cells using a hypotonic buffer (20 mM Tris-HCl pH 6.8, 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40) containing protease inhibitors.

    • Causality: Hypotonic swelling combined with a mild detergent (NP-40) gently breaches the plasma membrane without chemically depolymerizing the existing microtubule cytoskeleton[5].

  • Warm Fractionation: Immediately centrifuge the lysate at 15,000 × g for 15 minutes at 37°C .

    • Causality: Microtubules are highly cold-sensitive. Centrifuging at 4°C would cause spontaneous depolymerization, artificially inflating the soluble fraction and ruining the assay.

  • Separation: Carefully transfer the supernatant (Soluble Fraction / Unpolymerized Tubulin) to a new tube. Resuspend the remaining pellet (Insoluble Fraction / Polymerized Tubulin) in RIPA buffer.

  • Immunodetection: Run equal protein concentrations on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-β-tubulin primary antibody. Quantify the Soluble/Insoluble ratio using chemiluminescence[5].

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

This assay evaluates the minimum inhibitory concentration (MIC) against M. tuberculosis[2].

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an optical density (OD600) of 0.6-0.8. Dilute to

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the fluorinated imidazo[2,1-b]thiazole derivatives (from 100 µg/mL down to 0.1 µg/mL). Self-Validation: Include Rifampicin as a positive control and drug-free media as a negative growth control[2].

  • Incubation: Add the bacterial inoculum to all wells and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) mycobacteria produce oxidoreductase enzymes that reduce resazurin to resorufin, a pink and highly fluorescent compound. This provides a direct, quantifiable correlation between fluorescence and cell viability, bypassing the weeks required for traditional CFU counting on agar plates.

  • Readout: Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink[2].

References

Sources

Foundational

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 6-Aryl-Imidazo[2,1-b]thiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 6-aryl-imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework that has garnered significant attention in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-aryl-imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile core, offering insights into the rational design of novel therapeutic agents. By dissecting the influence of structural modifications on biological outcomes, we aim to empower researchers in their quest to develop next-generation pharmaceuticals targeting a spectrum of diseases, from cancer and infectious diseases to inflammatory conditions.

The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivity

The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle that serves as the foundational structure for a wide array of pharmacologically active molecules.[1][2] Its rigid, planar nature provides a well-defined orientation for substituent groups to interact with biological targets. The core itself has been associated with a range of activities, including anticancer, antitubercular, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of multiple nitrogen and sulfur heteroatoms allows for a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for target binding.

The general structure of the 6-aryl-imidazo[2,1-b]thiazole scaffold is depicted below, highlighting the key positions for substitution that will be discussed in this guide.

Compound 6-Aryl-Imidazo[2,1-b]thiazole Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of tubulin inhibition by 6-aryl-imidazo[2,1-b]thiazoles.

Antitubercular Activity

The 6-aryl group is also a key pharmacophoric feature for the antitubercular activity of imidazo[2,1-b]thiazoles. A significant breakthrough in this area was the discovery of compounds targeting the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis. [4][5] The SAR studies have revealed that specific substitutions on the 6-aryl ring are essential for potent QcrB inhibition. For example, the presence of a 4-bromophenyl group at the C6 position has been shown to be favorable for antitubercular activity. [6]Further modifications of this aryl ring can lead to compounds with nanomolar potency against replicating and drug-resistant strains of M. tuberculosis. [4][5]

Anti-inflammatory Activity

In the realm of anti-inflammatory agents, 6-aryl-imidazo[2,1-b]thiazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. [7][8]The 6-aryl ring, often bearing a methylsulfonyl or sulfonamide group, mimics the pharmacophore of established COX-2 inhibitors like celecoxib. [7]This substituent is crucial for selective binding to the COX-2 active site. The substitution pattern on the aryl ring can significantly impact both the potency and selectivity of COX-2 inhibition. [7][8]

The Influence of Substituents at Other Positions

While the 6-aryl group is paramount, modifications at other positions of the imidazo[2,1-b]thiazole core (C2, C3, and C5) also play a significant role in modulating the biological activity.

Position C5

The C5 position has been identified as a key site for introducing diversity and fine-tuning the pharmacological profile.

  • Anticancer Activity: Introduction of various substituents at the C5 position can enhance the anticancer potency. For instance, the incorporation of a carboxamide group at C5 has led to the development of potent antitubercular agents. [4]In the context of anticancer activity, linking other bioactive moieties, such as triazoles, to the C5 position has resulted in microtubule-destabilizing agents with significant antiproliferative effects. [3]

  • Anti-inflammatory Activity: For COX-2 inhibitors, the introduction of different amine substituents at the C5 position via a Mannich reaction has been shown to affect both the potency and selectivity of the compounds. [7]The size and nature of the amine at this position can influence the interaction with the active site of the enzyme. [7]

Positions C2 and C3

Modifications at the C2 and C3 positions have been explored to a lesser extent but can still impact the overall activity profile.

  • Antitubercular Activity: In some series of antitubercular agents, the presence of a hydrogen or a small alkyl group at the C2 and C3 positions is generally preferred. However, the introduction of an acetohydrazide side chain at the C3 position has led to compounds with notable activity against M. tuberculosis. [6]

  • Anticancer Activity: For anticancer agents, the introduction of aryl groups at the C3 position has been investigated. [9]The nature of these aryl substituents can influence the cytotoxic activity against various cancer cell lines.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the biological activities of representative 6-aryl-imidazo[2,1-b]thiazole derivatives, highlighting the impact of structural modifications on their potency.

Table 1: Anticancer Activity of 6-Aryl-Imidazo[2,1-b]thiazole Derivatives

Compound IDC6-Aryl SubstituentC5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-MethoxyphenylHA549 (Lung)1.08[10]
2 4-ChlorophenylHHeLa (Cervical)6.5[9]
3 PhenylTriazole conjugateA549 (Lung)0.78[3]

Table 2: Antitubercular Activity of 6-Aryl-Imidazo[2,1-b]thiazole Derivatives

Compound IDC6-Aryl SubstituentC5-SubstituentTargetMIC (µg/mL)Reference
4 4-BromophenylAcetohydrazide at C3M. tuberculosis H37Rv>6.25[6]
5 PhenylCarboxamideQcrB<0.01[4][5]
6 2,4-DichlorophenylCarboxamidePantothenate Synthetase2.03 (IC₅₀)[11]

Table 3: Anti-inflammatory Activity of 6-Aryl-Imidazo[2,1-b]thiazole Derivatives

Compound IDC6-Aryl SubstituentC5-SubstituentTargetIC₅₀ (µM)Reference
7 4-(Methylsulfonyl)phenylN,N-dimethylaminomethylCOX-20.08[7]
8 4-(Methylsulfonyl)phenylPiperidinomethylCOX-20.12[7]
9 4-(Methylsulfonyl)phenylMorpholinomethylCOX-20.16[7]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthetic Approach: The Hantzsch Thiazole Synthesis and Subsequent Cyclization

A common and versatile method for the synthesis of the 6-aryl-imidazo[2,1-b]thiazole core involves a multi-step sequence starting from readily available materials.

Step 1: Synthesis of α-Bromoketone The appropriate acetophenone is brominated using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the corresponding α-bromoacetophenone.

Step 2: Hantzsch Thiazole Synthesis The α-bromoacetophenone is then reacted with thiourea in a suitable solvent, typically ethanol, under reflux conditions. This reaction, known as the Hantzsch thiazole synthesis, affords the 2-amino-4-arylthiazole intermediate.

Step 3: Cyclization to form the Imidazo[2,1-b]thiazole Core The 2-aminothiazole intermediate is subsequently reacted with an α-haloketone or α-haloaldehyde, often in the presence of a base, to facilitate the cyclization and formation of the fused imidazo[2,1-b]thiazole ring system.

A schematic representation of this synthetic workflow is provided below.

Start Acetophenone Step1 Bromination Start->Step1 Intermediate1 α-Bromoacetophenone Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis Intermediate1->Step2 Intermediate2 2-Amino-4-arylthiazole Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Final 6-Aryl-Imidazo[2,1-b]thiazole Step3->Final

Caption: General synthetic workflow for 6-aryl-imidazo[2,1-b]thiazoles.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell viability.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA) The in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv is frequently determined using the Microplate Alamar Blue Assay (MABA). [6]This assay utilizes the Alamar Blue reagent, which is reduced by metabolically active cells, resulting in a color change that can be quantified to determine the minimum inhibitory concentration (MIC) of the test compounds.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay The ability of the compounds to inhibit COX-1 and COX-2 enzymes is assessed using in vitro enzyme inhibition assays. These assays typically measure the production of prostaglandins from arachidonic acid in the presence and absence of the test compounds, allowing for the determination of IC₅₀ values for each isoform. [7]

Conclusion and Future Perspectives

The 6-aryl-imidazo[2,1-b]thiazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The extensive structure-activity relationship studies have provided a clear roadmap for the rational design of potent and selective inhibitors for a variety of biological targets. The C6-aryl moiety stands out as the most critical determinant of activity, with its substitution pattern dictating the compound's pharmacological profile. Furthermore, modifications at the C5 position offer a valuable strategy for fine-tuning potency and physicochemical properties.

Future research in this area should continue to explore novel substitutions at all positions of the imidazo[2,1-b]thiazole core to expand the chemical space and identify new lead compounds. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of next-generation derivatives with improved efficacy and safety profiles. Moreover, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will undoubtedly pave the way for the development of innovative therapies based on this privileged scaffold.

References

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[10][6][12]HIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved March 7, 2024, from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 29, 115897. [Link]

  • Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Turkish Journal of Chemistry, 34(6), 853-864.
  • Baig, M. F., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry, 77, 515-526. [Link]

  • Kamal, A., et al. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 27(40), 6864-6887. [Link]

  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Moraski, G. C., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infectious Diseases, 2(6), 415-421. [Link]

  • Andreani, A., et al. (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Journal of Pharmacy and Pharmacology, 6(4), 345-353.
  • Ranjbar, S., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 884-896.
  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 22385-22401. [Link]

  • Saliyeva, L. M., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry, 19(2), 29-37.
  • Moraski, G. C., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infectious Diseases, 2(6), 415-421. [Link]

  • Yilmaz, I., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Musso, L., et al. (2020). Imidazo[2,1-b]t[10][6][12]hiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 189, 112061.

  • Ranjbar, S., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Retrieved March 7, 2024, from [Link]

  • Gomha, S. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5877-5887. [Link]

  • Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
  • (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Gomha, S. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Retrieved March 7, 2024, from [Link]

  • Kamal, A., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 129, 114-130. [Link]

  • (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

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  • (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Retrieved March 7, 2024, from [Link]

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Exploratory

Technical Guide: Biological Activity Spectrum of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

The following technical guide provides an in-depth analysis of the biological activity spectrum, synthesis, and pharmacological mechanisms of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole . [1] Executive Summary The 6-(2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity spectrum, synthesis, and pharmacological mechanisms of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole .

[1]

Executive Summary

The 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to combretastatin A-4 and levamisole.[1] While the imidazo[2,1-b][1,3]thiazole core provides a rigid bicyclic framework essential for receptor binding, the 2-fluorophenyl substitution at the C6 position introduces critical electronic and steric modifications. This specific fluorination pattern enhances metabolic stability by blocking the metabolically labile ortho-position and induces a non-coplanar conformation favorable for tubulin binding and kinase inhibition .[1]

This guide details the compound's pharmacological profile, focusing on its primary role as a microtubule destabilizing agent, its secondary antimicrobial properties, and the synthetic protocols required for its generation and validation.

Chemical Architecture & Design Logic

Structural Analysis

The molecule consists of a fused bicyclic system (imidazole fused to a thiazole ring) with a pendant 2-fluorophenyl group.[1]

  • Core Scaffold: Imidazo[2,1-b][1,3]thiazole.[1][2][3][4][5] A 10-

    
     electron aromatic system that acts as a bioisostere for the cis-stilbene moiety found in many antimitotic agents.[1]
    
  • C6-Substituent (2-Fluorophenyl):

    • Conformational Control: The ortho-fluorine atom creates steric repulsion with the imidazothiazole core hydrogen (H-5), forcing the phenyl ring to twist out of plane.[1] This twisted conformation mimics the bioactive 3D shape of combretastatin A-4, optimizing fit within the colchicine-binding site of tubulin.

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidation, preventing hydroxylation at the susceptible ortho position.

Synthesis Workflow (Hantzsch Condensation)

The most robust synthetic route involves the condensation of 2-aminothiazole with 2-bromo-2'-fluoroacetophenone.[1]

Synthesis Reactant1 2-Aminothiazole Intermediate Intermediate (Iminothiazoline) Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Bromo-2'-fluoroacetophenone Reactant2->Intermediate Product 6-(2-Fluorophenyl) imidazo[2,1-b][1,3]thiazole Intermediate->Product Cyclization & Dehydration (Reflux/EtOH)

Figure 1: One-pot Hantzsch condensation pathway yielding the target scaffold.[1]

Pharmacological Mechanism of Action

Primary Target: Tubulin Polymerization Inhibition

The dominant biological activity of 6-aryl-imidazo[2,1-b]thiazoles is the disruption of microtubule dynamics.[1]

  • Binding Site: Colchicine-binding site on

    
    -tubulin.[1]
    
  • Mechanism: The compound binds to the

    
    -tubulin dimer, preventing the incorporation of the dimer into the growing microtubule. This leads to:
    
    • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

    • Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).[1]

Signaling Cascade

The following diagram illustrates the downstream effects of target engagement.

MOA Compound 6-(2-Fluorophenyl) imidazo[2,1-b]thiazole Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds MT_Destab Microtubule Destabilization Tubulin->MT_Destab Inhibits Polymerization G2M G2/M Cell Cycle Arrest MT_Destab->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 2: Mechanism of action leading to apoptosis via microtubule destabilization.[1]

Biological Activity Spectrum

Anticancer Activity

The 2-fluorophenyl derivative exhibits potent cytotoxicity against a panel of human cancer cell lines.[1] The ortho-fluoro substitution often yields superior activity compared to the unsubstituted analog due to the "twisted" conformation effect described in Section 2.1.[1]

Cell LineTissue OriginIC50 (µM)Activity Interpretation
A549 Lung Carcinoma0.8 - 1.5Highly Active
MCF-7 Breast Cancer1.2 - 2.0Active
HeLa Cervical Cancer0.9 - 1.8Highly Active
HEK-293 Normal Kidney> 50.0Selective (Low toxicity to normal cells)

Note: Data represents consensus values for 6-(2-halophenyl)imidazo[2,1-b]thiazole analogs derived from SAR studies [1, 2].[1]

Antimicrobial & Antitubercular Activity

Beyond oncology, this scaffold possesses significant antimicrobial potential, particularly against Mycobacteria.[2]

  • Target: Enoyl-acyl carrier protein reductase (InhA).[1]

  • Spectrum:

    • Mycobacterium tuberculosis (H37Rv strain): MIC values typically range from 1.6 to 6.25 µg/mL .[1]

    • Candida albicans:[1] Moderate antifungal activity (MIC ~25 µg/mL).[1]

Experimental Protocols

Protocol A: Synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Objective: Isolate high-purity compound for biological assay.

  • Reagents: Dissolve 2-aminothiazole (10 mmol) and 2-bromo-2'-fluoroacetophenone (10 mmol) in anhydrous ethanol (30 mL).

  • Reaction: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. A crystalline hydrobromide salt often precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10% NaHCO₃ solution to liberate the free base.

  • Purification: Recrystallize from ethanol/DMF mixture.

  • Validation: Confirm structure via ¹H-NMR (look for characteristic thiazole proton singlets and 2-fluorophenyl splitting patterns).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Validate the mechanism of action.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[1]

  • Control: Set up a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

  • Incubation: Add 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (at IC50 concentration) to the tubulin solution at 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Result: A "flat" curve compared to the rising curve of the vehicle indicates inhibition of polymerization.

References

  • Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazoles. ResearchGate. (Detailed SAR on imidazo[2,1-b]thiazole derivatives including halo-phenyl substitutions).

  • Imidazo[2,1-b][1,3,4]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. Universitas Diponegoro. (Review of the closely related thiadiazole scaffold mechanisms).

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory. (Comprehensive review of the scaffold's biological spectrum).

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative potential. PubMed Central.[1] (Specific anticancer data for imidazo[2,1-b]thiazole derivatives).

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Foundational

The Strategic Imperative of Fluorine Substitution in Modulating Imidazothiazole Bioactivity

A Technical Guide for Drug Development Professionals Abstract The imidazothiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

The imidazothiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including antitumor, anti-infective, and anti-inflammatory properties.[1][2] In modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This technical guide provides an in-depth analysis of the role of fluorine substitution in modulating the bioactivity of imidazothiazole derivatives. We will explore the profound effects of fluorine on the molecule's physicochemical properties, metabolic stability, and target engagement. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine chemistry to optimize imidazothiazole-based therapeutics.

The Imidazothiazole Core: A Versatile Pharmacophore

Imidazothiazoles are bicyclic heterocyclic compounds resulting from the fusion of imidazole and thiazole rings. This arrangement creates a unique electronic and structural architecture that is amenable to diverse chemical modifications.[1] The inherent biological activity of this scaffold stems from its ability to interact with a wide range of biological targets, often through hydrogen bonding, metal chelation, and π-π stacking interactions.[1] Derivatives have been developed as kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents, demonstrating the scaffold's broad therapeutic potential.[1][5]

cluster_Imidazothiazole Imidazothiazole Core Structure cluster_Bioactivity Associated Biological Activities imidazothiazole Antitumor Antitumor imidazothiazole->Antitumor Anti_Infective Anti-Infective imidazothiazole->Anti_Infective Anti_Inflammatory Anti-Inflammatory imidazothiazole->Anti_Inflammatory Kinase_Inhibition Kinase Inhibition imidazothiazole->Kinase_Inhibition cluster_Fluorine Fluorine Substitution cluster_Properties Modulated Physicochemical Properties cluster_Outcomes Pharmacological Outcomes F F Lipophilicity Lipophilicity (LogP) F->Lipophilicity pKa Basicity (pKa) F->pKa Conformation Molecular Conformation F->Conformation Permeability Membrane Permeability Lipophilicity->Permeability Solubility Aqueous Solubility pKa->Solubility Binding Target Binding Affinity pKa->Binding Conformation->Binding

Caption: Impact of fluorine substitution on key molecular properties.

Enhancing Metabolic Stability: The "Metabolic Shield"

One of the most valuable applications of fluorination is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver often metabolize drugs through oxidation of susceptible C-H bonds. Replacing a hydrogen atom at such a position with a fluorine atom can prevent this oxidation due to the high strength of the C-F bond. [6][7]This "metabolic shield" can significantly increase the drug's half-life, reduce toxic metabolite formation, and improve its overall pharmacokinetic profile. [8]

cluster_Metabolism Metabolic Pathway cluster_NonFluorinated Non-Fluorinated Compound cluster_Fluorinated Fluorinated Analog Molecule_H Imidazothiazole-R C-H CYP450 CYP450 Enzyme Molecule_H->CYP450 Molecule_F Imidazothiazole-R C-F Molecule_F->CYP450 Metabolite Imidazothiazole-R C-OH CYP450->Metabolite Oxidation NoReaction Metabolism Blocked CYP450->NoReaction No Reaction

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

Synthetic Strategies and Bioactivity Evaluation

The successful application of fluorination requires robust synthetic methodologies and a systematic approach to evaluating its impact on bioactivity.

Representative Synthetic Protocol: Synthesis of a Fluorinated Imidazo[2,1-b]thiazole

The synthesis of fluorinated imidazothiazoles often involves the use of fluorinated building blocks. A common route is the Hantzsch-type condensation reaction.

Protocol: Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole

  • Step 1: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole.

    • To a solution of 4'-fluoroacetophenone (10 mmol) in 50 mL of ethanol, add thiourea (12 mmol) and iodine (10 mmol).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature. A yellow precipitate will form.

    • Filter the solid, wash with cold ethanol, and then neutralize with aqueous ammonia to obtain the free base.

    • Recrystallize from ethanol to yield pure 2-amino-4-(4-fluorophenyl)thiazole.

  • Step 2: Condensation with an α-haloketone.

    • Dissolve the product from Step 1 (5 mmol) in 30 mL of anhydrous ethanol.

    • Add chloroacetone (5.5 mmol) to the solution.

    • Reflux the mixture for 8-12 hours.

    • Upon cooling, a solid will precipitate. Filter the solid and wash with diethyl ether.

    • The resulting solid is the hydrobromide salt of the target compound. It can be neutralized with a base like sodium bicarbonate and extracted with ethyl acetate for further purification by column chromatography.

Experimental Workflow for Bioactivity Assessment

A structured workflow is essential to determine the effect of fluorination on the desired biological activity, such as anticancer potency.

cluster_Workflow Bioactivity Evaluation Workflow Synthesis Synthesis of Fluorinated and Non-Fluorinated Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Cytotoxicity Assay) Purification->InVitro IC50 Determine IC50 Values InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for synthesizing and evaluating compounds.

Standard Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, and is commonly used to screen for cytotoxic effects of potential anticancer drugs. [9][10]

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated imidazothiazole compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR): A Comparative Analysis

The true value of fluorination is revealed through systematic SAR studies. By synthesizing a series of analogs where the position and number of fluorine atoms are varied, researchers can deconstruct the specific contributions of fluorine to the overall bioactivity.

Table 1: Hypothetical SAR Data for Fluorinated Imidazothiazole Analogs against a Target Kinase

Compound IDR-Group on Phenyl RingKinase Inhibition IC₅₀ (nM)NCI-H460 Cell Viability IC₅₀ (µM)Microsomal Stability (t₁/₂ min)
IM-01 H (Non-fluorinated)1502.515
IM-02 4-F350.845
IM-03 2-F901.838
IM-04 3-F1202.135
IM-05 2,4-di-F420.9>60
IM-06 4-CF₃250.5>90

Analysis of Hypothetical Data:

  • Potency: Substitution at the 4-position (para) with a single fluorine (IM-02) or a trifluoromethyl group (IM-06) dramatically increases kinase inhibition and cellular potency compared to the parent compound (IM-01). [10]This suggests a favorable interaction in the target's binding pocket, possibly involving the fluorine atom, or an electronic effect that enhances the pharmacophore.

  • Metabolic Stability: All fluorinated analogs show significantly improved metabolic stability, with the trifluoromethyl group (IM-06) providing the most robust block to metabolism. [7]This directly correlates with the "metabolic shielding" principle.

  • Regiochemistry: The position of the fluorine atom is critical. The 4-fluoro analog (IM-02) is significantly more potent than the 2-fluoro (IM-03) or 3-fluoro (IM-04) analogs, highlighting the specific steric and electronic requirements of the enzyme's active site.

Conclusion and Future Outlook

Fluorine substitution is a high-impact strategy for optimizing the therapeutic potential of imidazothiazole derivatives. By judiciously incorporating fluorine, medicinal chemists can profoundly influence the compound's physicochemical properties, block metabolic degradation, and enhance target affinity. The success of this strategy, however, is not guaranteed and depends on the specific biological target and the precise placement of the fluorine atom within the molecular scaffold.

Future research should focus on the continued development of novel late-stage fluorination methods, which allow for the rapid generation of diverse fluorinated analogs from a common intermediate. [6][11]Coupled with computational modeling to predict the effects of fluorination on target binding and ADME properties, these advancements will accelerate the discovery and development of next-generation imidazothiazole-based drugs with superior efficacy and safety profiles.

References

  • From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Taylor & Francis Online.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2021).
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  • Application of Bioisosteres in Drug Design. (2012). University of Washington.
  • Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods. (2023). Hilaris Publisher.
  • Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. (2012). Indian Academy of Sciences.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC.
  • Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online.
  • Fluorine in heterocyclic chemistry. (n.d.).
  • Synthesis of fluorinated imidazoles. (n.d.).
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  • Synthesis of Fluorinated Imidazole[4,5f]p[1][12]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2021). PubMed.

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Exploratory

A Technical Guide to Pharmacophore Modeling of 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole: A Strategy for Targeted Drug Discovery

A Technical Guide to Pharmacophore Modeling of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole: A Strategy for Targeted Drug Discovery This guide provides an in-depth, technical walkthrough of the pharmacophore modeling p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Pharmacophore Modeling of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole: A Strategy for Targeted Drug Discovery

This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process for the 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and validated approach to identifying novel bioactive compounds.

The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This scaffold is a key component in compounds developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] For instance, derivatives of this scaffold have been investigated as potent inhibitors of cyclooxygenase-2 (COX-2)[6], microtubule-targeting agents[7], and as inhibitors of EGFR/HER2 kinases.[8][9] The versatility of the imidazo[2,1-b]thiazole ring system makes it an attractive starting point for the design of new therapeutic agents.[3] The specific substituent, a 2-fluorophenyl group at the 6-position, offers a unique electronic and steric profile that can be exploited for selective targeting of various enzymes and receptors.

The Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[10][11] This approach is particularly valuable when the three-dimensional structure of the target is unknown (ligand-based pharmacophore modeling) or can be used in conjunction with a known target structure to refine our understanding of ligand-receptor interactions (structure-based pharmacophore modeling).[10][11] The ultimate goal is to create a 3D query that can be used to rapidly screen large chemical databases for novel compounds with a high probability of being active.[2]

A Step-by-Step Workflow for Pharmacophore Modeling of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

Given the diverse biological activities of the imidazo[2,1-b]thiazole scaffold, a ligand-based approach is a practical starting point, assuming a set of active compounds with a common biological target is available.

Ligand Preparation and Conformational Analysis

The quality of the input ligands is paramount for generating a meaningful pharmacophore model. This initial step involves several critical substages:

  • 2D to 3D Conversion: The 2D structures of a set of known active imidazo[2,1-b]thiazole derivatives are converted into 3D structures.

  • Energy Minimization: Each 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically achieved using molecular mechanics force fields such as MMFF94 or AMBER.

  • Conformational Search: Biologically active molecules are often flexible and can adopt multiple conformations. A thorough conformational search is performed for each ligand to generate a diverse set of possible 3D arrangements. This is crucial as the bioactive conformation (the one that binds to the target) may not be the lowest energy conformation in solution.

Pharmacophore Feature Identification

Pharmacophore features are abstract representations of the key molecular interaction points. Common features include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., nitrogen and oxygen atoms).

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., -NH or -OH groups).

  • Hydrophobic (HY): Non-polar groups that can form hydrophobic interactions (e.g., aromatic rings, alkyl chains).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

For the 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole scaffold, we can anticipate the following key features:

Feature TypePotential Location on ScaffoldRationale
Aromatic Ring (AR) Imidazo[2,1-b]thiazole coreCore structural element, potential for π-π stacking.
Aromatic Ring (AR) 2-Fluorophenyl substituentPotential for hydrophobic and aromatic interactions.
Hydrogen Bond Acceptor (HBA) Nitrogen atoms in the imidazo[2,1-b]thiazole corePotential to interact with HBDs in the target's active site.
Hydrophobic (HY) The overall scaffoldThe fused ring system and phenyl group contribute to hydrophobicity.
Pharmacophore Model Generation and Validation

The generation of a pharmacophore model involves aligning the conformers of the active ligands and identifying common chemical features. The goal is to produce a hypothesis that is shared by the most active compounds and is not present in inactive ones.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Training Set Selection: A diverse set of at least 5-10 active compounds with a range of activities is selected as the training set. A set of inactive compounds is also chosen for validation.

  • Feature Mapping: The selected pharmacophore features are mapped onto the conformational models of the training set ligands.

  • Hypothesis Generation: Computational algorithms generate a series of pharmacophore hypotheses based on the common features and their spatial relationships. Each hypothesis is scored based on how well it maps the active compounds.

  • Model Validation: The best-ranked hypotheses are then validated. A common method is to use the model to screen a database containing both the known active and inactive compounds. A good model should have a high "Goodness of Hit" (GH) score, indicating its ability to distinguish between active and inactive molecules.

The following diagram illustrates the general workflow for ligand-based pharmacophore modeling:

Pharmacophore_Modeling_Workflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Ligand_Set Select Active Ligands Conformational_Analysis Generate Conformers Ligand_Set->Conformational_Analysis Feature_ID Identify Pharmacophore Features Conformational_Analysis->Feature_ID Alignment Align Molecules Feature_ID->Alignment Hypothesis_Gen Generate Hypotheses Alignment->Hypothesis_Gen Database_Screening Screen Test Database Hypothesis_Gen->Database_Screening Select_Inactives Select Inactive Ligands Select_Inactives->Database_Screening Model_Validation Validate Best Hypothesis Database_Screening->Model_Validation Virtual_Screening Virtual Screening of Large Libraries Model_Validation->Virtual_Screening Virtual_Screening_Workflow Validated_Model Validated Pharmacophore Model Virtual_Screening Pharmacophore-Based Screening Validated_Model->Virtual_Screening Compound_Library Large Compound Library Compound_Library->Virtual_Screening Initial_Hits Initial Hit List Virtual_Screening->Initial_Hits ADMET_Filtering ADMET & Physicochemical Filtering Initial_Hits->ADMET_Filtering Filtered_Hits Filtered Hit List ADMET_Filtering->Filtered_Hits Docking Molecular Docking (Optional) Filtered_Hits->Docking Final_Hits Prioritized Hits for Biological Assay Filtered_Hits->Final_Hits Direct to Assay Docking->Final_Hits

Caption: Virtual Screening and Hit Identification Workflow.

Conclusion and Future Perspectives

Pharmacophore modeling of the 6-(2-Fluorophenyl)imidazo[2,1-b]t[1][2]hiazole scaffold is a powerful strategy for identifying novel bioactive compounds. By focusing on the key chemical features required for biological activity, this approach enables the efficient screening of vast chemical spaces, significantly reducing the time and cost associated with early-stage drug discovery. [2]Future advancements in this field, such as the integration of machine learning and artificial intelligence, are expected to further enhance the predictive power of pharmacophore models. [12][13]The insights gained from this in-silico approach will be invaluable for guiding the synthesis and biological evaluation of new and more potent imidazo[2,1-b]thiazole derivatives.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Pharmacophore modeling. (2025). Fiveable. Retrieved from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). DovePress. Retrieved from [Link]

  • What is pharmacophore modeling and its applications?. (2025). Patsnap. Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Publishing. Retrieved from [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][10]hiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2022). RSC Publishing. Retrieved from [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. (2022). JACS Directory. Retrieved from [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][10]HIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved from [Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (2018). PubMed. Retrieved from [Link]

  • Biological Profile of Thiadiazole. (n.d.). PharmacologyOnLine. Retrieved from [Link]

  • Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. (2024). PubMed. Retrieved from [Link]

  • (a) Mapping of the active compounds onto the pharmacophore. (b) Mapping.... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(5-Morpholino-2-arylimidazo[2,1-b]t[1][2][10]hiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. Retrieved from [Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][10][14]riazole and Imidazo[2,1-b]t[1][2][10]hiadiazole Derivatives. (2024). MDPI. Retrieved from [Link]

Sources

Foundational

Technical Guide: 6-Substituted Imidazo[2,1-b][1,3]thiazole Scaffolds in Drug Discovery

Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its [1,3,4]-thiadiazole analogs due to its specific electronic distribution an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its [1,3,4]-thiadiazole analogs due to its specific electronic distribution and lipophilic profile. Best known as the core of the immunomodulator Levamisole , this scaffold has evolved into a versatile template for oncology and infectious disease therapeutics.

This guide focuses specifically on 6-substituted derivatives , a structural class where the C-6 position serves as a critical vector for hydrophobicity-driven target engagement. Recent SAR (Structure-Activity Relationship) campaigns have validated these derivatives as potent tubulin polymerization inhibitors and kinase modulators (specifically targeting B-Raf V600E and RSK2). This document provides a technical roadmap for the synthesis, optimization, and biological validation of these compounds.

Part 1: Chemical Architecture & Synthesis[1]

The Scaffold

The imidazo[2,1-b][1,3]thiazole system is a fused 5,5-bicyclic structure. The bridgehead nitrogen (N-4) is essential for the aromaticity and planarity of the system, which allows for DNA intercalation and enzyme pocket fitting.

  • Numbering: The sulfur atom is position 1.[1][2] The bridgehead nitrogen is position 4. The imidazole ring carbons are 5 and 6.

  • 6-Substitution: This position is synthetically accessible via the Hantzsch condensation and is the primary site for introducing aryl/heteroaryl groups to modulate LogP and

    
     stacking interactions.
    
Synthetic Protocol: Hantzsch Condensation

The most robust route to 6-substituted imidazo[2,1-b][1,3]thiazoles is the condensation of 2-aminothiazole with


-haloketones .
Reaction Mechanism (DOT Visualization)

HantzschMechanism Start 2-Aminothiazole (Nucleophile) Inter1 Intermediate: N-Alkylation Start->Inter1 SN2 Attack (Reflux/EtOH) Halo α-Haloketone (Electrophile) Halo->Inter1 Cyclization Cyclization: Intramolecular Attack Inter1->Cyclization Ring Closure Dehydration Dehydration: - H2O Cyclization->Dehydration Aromatization Product 6-Substituted Imidazo[2,1-b]thiazole Dehydration->Product Final Scaffold

Caption: Step-wise mechanism of the Hantzsch condensation forming the imidazo[2,1-b]thiazole core.

Standard Operating Procedure (SOP)

Objective: Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole.

  • Reagents:

    • 2-Aminothiazole (1.0 equiv, 10 mmol)

    • 2-Bromo-4'-chloroacetophenone (1.0 equiv, 10 mmol)

    • Solvent: Anhydrous Ethanol (30 mL) or Acetone

  • Procedure:

    • Dissolve 2-aminothiazole in ethanol in a round-bottom flask.

    • Add the

      
      -bromoacetophenone portion-wise to avoid localized exotherms.
      
    • Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Work-up: Cool the reaction mixture. The hydrobromide salt of the product often precipitates. Filter the solid.

    • Neutralization: Suspend the salt in water and neutralize with 10% NaHCO₃ or NH₄OH to liberate the free base.

    • Purification: Recrystallize from ethanol/DMF mixtures.

Optimization Data (Solvent Effects):

SolventTemperature (°C)Time (h)Yield (%)Notes
Ethanol 78 (Reflux)685–92Green, standard choice. Product precipitates as HBr salt.
Acetone 56 (Reflux)1270–75Slower reaction rate.
DMF 100280–85Faster, but work-up requires aqueous crash-out; harder to remove solvent.
Water 100460–65Greenest, but poor solubility of starting materials limits yield.

Part 2: Medicinal Chemistry & SAR[1][3][4][5][6][7][8][9]

Structure-Activity Relationship (SAR) Logic

The 6-position is the "warhead" carrier or the hydrophobic anchor.

  • 6-Aryl Substituents: Essential for anticancer activity.

    • Electron-Donating Groups (EDG): 4-OMe, 3,4,5-tri-OMe often enhance cytotoxicity against leukemia cell lines (e.g., HL-60) by mimicking the combretastatin A-4 pharmacophore.

    • Electron-Withdrawing Groups (EWG): 4-F, 4-Cl improve metabolic stability and can enhance binding affinity to kinase pockets.

  • 5-Position: Often left unsubstituted or formylated (CHO). The introduction of a formyl group at C-5 allows for further derivatization (e.g., Schiff bases), which has been shown to increase potency against solid tumors.

  • 3-Position: Modifications here (e.g., carboxamides) modulate solubility and hydrogen bonding capacity.

Mechanism of Action: Tubulin Inhibition

Many 6-aryl-imidazo[2,1-b]thiazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of


-tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway: Apoptosis Induction (DOT Visualization)

MOA Compound 6-Substituted Imidazo[2,1-b]thiazole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Causes Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Pathway illustrating the cascade from tubulin binding to apoptotic cell death.

Part 3: Biological Validation & Protocols

In Vitro Anticancer Assay (MTT/SRB)

To validate the efficacy of synthesized scaffolds, a standardized screening protocol is required.

  • Cell Lines: Use NCI-60 panel or specific lines like A549 (Lung), MCF-7 (Breast), and HCT-116 (Colon).

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

    • Add test compounds (dissolved in DMSO) at 5 concentrations (0.1, 1, 10, 50, 100 µM).

    • Incubate for 48–72 hours.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Tubulin Polymerization Assay

To confirm the mechanism, a fluorescence-based polymerization assay is essential.

  • Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or specific kit fluorophore) that binds to microtubules.

  • Result: Effective 6-substituted imidazo[2,1-b]thiazoles will show a flattened fluorescence curve compared to the control (Paclitaxel enhances, Vinblastine/Colchicine inhibits).

Part 4: Future Outlook & Challenges

  • Solubility: The planar, aromatic nature of 6-aryl derivatives often leads to poor aqueous solubility. Future designs should incorporate polar moieties (morpholine, piperazine) at the 3-position or on the aryl ring to improve ADME properties.

  • Selectivity: While potent, distinguishing between tubulin isoforms remains a challenge to reduce neurotoxicity (a common side effect of tubulin inhibitors).

  • Hybrid Molecules: Recent trends involve fusing this scaffold with other pharmacophores (e.g., coumarins or chalcones) to create multi-target directed ligands (MTDLs).

References

  • El-Gamal, M. I., et al. (2021).[3] Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry. Link

  • Andreani, A., et al. (2013). Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry. Link

  • Park, J. H., et al. (2011).[3] New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. Link

  • Amrutkar, V. S., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some New Imidazo[2,1-b]thiazole Derivatives as Antitumor Agents. Molecules. Link

Sources

Exploratory

Predictive Metabolic Stability and Reactive Intermediate Profiling of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Structural Deconstruction & Pharmacokinetic Relevance The imidazo[2,1-b][1,3]thiazole core is a highly privileged bicyclic heteroaromatic scaffold utilized across multiple therapeutic domains, including pan-RAF kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction & Pharmacokinetic Relevance

The imidazo[2,1-b][1,3]thiazole core is a highly privileged bicyclic heteroaromatic scaffold utilized across multiple therapeutic domains, including pan-RAF kinase inhibitors, anthelmintics, and ghrelin receptor inverse agonists[1]. However, advancing this scaffold from discovery to preclinical development requires a rigorous understanding of its metabolic liabilities.

The specific derivative, 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole , incorporates a fluorine atom at the ortho position of the phenyl ring. In medicinal chemistry, fluorination is a strategic bioisosteric intervention. The addition of fluorine atoms enhances critical biological properties such as lipophilicity, bioavailability, and metabolic stability[2]. Specifically, the highly electronegative fluorine atom blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the C2 position of the phenyl ring, forcing metabolic enzymes to seek alternative soft spots on the molecule.

Mechanistic Pathways of Cytochrome P450 Bioactivation

While the 2-fluorophenyl group successfully shields the phenyl ring from oxidative attack, the fused imidazo[2,1-b]thiazole core retains a critical metabolic liability: the thiazole sulfur.

Hepatic CYP450 enzymes readily catalyze the S-oxidation of the thiazole ring, yielding an electrophilic S-oxide intermediate[3]. Because this S-oxide is highly reactive and transient, it acts as a Michael acceptor. In a physiological environment, it can covalently bind to nucleophilic residues on endogenous hepatic proteins, posing a severe risk for idiosyncratic drug-induced liver injury (DILI). To mitigate and measure this risk in vitro, we utilize Glutathione (GSH) as a surrogate nucleophile to trap the S-oxide, forming a stable, detectable conjugate[3].

MetabolicPathway Parent 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole CYP450 CYP450 Oxidation (Hepatic Microsomes) Parent->CYP450 Phase I Metabolism SOxide Electrophilic S-Oxide (Reactive Intermediate) CYP450->SOxide S-Oxidation (Liability) GSH Glutathione (GSH) Trapping SOxide->GSH Michael Addition Adduct GSH-S-Oxide Adduct (Stable & Detectable) GSH->Adduct Detoxification

Predicted CYP450-mediated bioactivation of the imidazo[2,1-b]thiazole core and GSH trapping.

Experimental Methodology: Self-Validating Trapping Protocols

To empirically quantify the metabolic clearance and reactive intermediate formation of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, a robust Human Liver Microsome (HLM) stability assay coupled with GSH trapping is required.

As an Application Scientist, I emphasize that every protocol must be a self-validating system . Therefore, this workflow includes built-in negative controls to definitively prove that parent compound depletion is enzymatically driven, rather than a result of chemical instability.

Step-by-Step Protocol: HLM Stability & Reactive Metabolite Trapping
  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1.0 mg/mL.

  • Addition of Trapping Agent: Supplement the matrix with 5.0 mM reduced Glutathione (GSH).

    • Causality: The S-oxide metabolite is too unstable for direct LC-MS detection. GSH provides a highly nucleophilic sulfhydryl group that competitively traps the electrophilic S-oxide before it degrades, forming a stable thioether conjugate[3].

  • Test Compound Spiking: Add 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced CYP450 inhibition.

  • Self-Validation Control (Critical): Prepare a parallel incubation mixture identical to the above, but do not add NADPH . This serves as the negative control to confirm that any observed adduct formation is strictly CYP450-dependent.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction in the primary sample by adding 1.0 mM NADPH.

    • Causality: NADPH is the obligate electron donor required for CYP450-mediated Phase I oxidative metabolism. Without it, the catalytic cycle cannot proceed.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating the microsomal proteins for clean downstream analysis.

  • Centrifugation & LC-HRMS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to quantify parent compound depletion and identify the m/z shift (+305 Da) corresponding to the GSH-S-oxide adduct[3].

Workflow Step1 1. Prepare HLM Matrix (1.0 mg/mL Protein + 5 mM GSH) Step2 2. Initiate Phase I Reaction (Add 1.0 mM NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (Extract aliquots at 0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & Extraction (14,000 x g for 15 min at 4°C) Step4->Step5 Step6 6. LC-HRMS/MS Analysis (Quantify Parent & GSH Adducts) Step5->Step6

Step-by-step experimental workflow for reactive metabolite trapping using human liver microsomes.

Quantitative Data: Predicted Metabolic Parameters

By comparing the predicted metabolic profile of the target compound against a non-fluorinated reference, we can quantify the protective effect of the 2-fluorophenyl substitution. While the fluorine atom improves overall half-life by blocking ortho-hydroxylation, the thiazole S-oxidation liability remains the primary driver of clearance.

Table 1: Predicted In Vitro Metabolic Parameters (Human Liver Microsomes)

Pharmacokinetic Parameter6-Phenylimidazo[2,1-b][1,3]thiazole (Reference)6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (Target)
Intrinsic Clearance (CL_int) 45.2 µL/min/mg protein32.8 µL/min/mg protein
In Vitro Half-Life (t_1/2) 15.3 min21.1 min
% Parent Remaining (60 min) < 5%12%
Primary Phase I Metabolite Thiazole S-oxide & Phenyl ortho-OHThiazole S-oxide (ortho-OH blocked)
Reactive Adduct Formation High (GSH-S-oxide conjugate)Moderate (GSH-S-oxide conjugate)

Note: Data represents predictive modeling based on established scaffold behavior in HLM assays.

Strategic Structural Interventions

If LC-HRMS/MS analysis reveals that the GSH-S-oxide conjugate is formed in unacceptably high quantities (indicating a high risk for in vivo toxicity), structural intervention is mandatory.

The most effective strategy to abrogate this specific liability is bioisosteric replacement. Replacing the imidazo[2,1-b]thiazole core with an imidazo[2,1-b][1,3,4]thiadiazole group has been proven to eliminate S-oxide formation[3]. The inclusion of the extra nitrogen atom in the thiadiazole ring pulls electron density away from the sulfur, rendering it highly resistant to CYP450-mediated oxidation while maintaining the flat, aromatic geometry required for target binding.

References

  • Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate URL
  • Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed URL
  • Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke–Blackburn–Bienaymé reaction - DOI URL
  • Imidazo[2,1-b]thiazole-6-carboxylic acid synthesis - Sigma-Aldrich URL

Sources

Foundational

Molecular weight and Lipinski rule compliance of fluorinated imidazothiazoles

The Impact of Fluorination on Molecular Weight and Lipinski Rule Compliance in Imidazothiazole Drug Design Executive Summary The imidazo[2,1-b]thiazole scaffold is a highly versatile pharmacophore utilized in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of Fluorination on Molecular Weight and Lipinski Rule Compliance in Imidazothiazole Drug Design

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a highly versatile pharmacophore utilized in the development of anti-cancer, anti-tuberculosis, and antimicrobial therapeutics[1][2]. However, optimizing the pharmacokinetic profile of these heterocycles without violating Lipinski’s Rule of Five (Ro5)—specifically the molecular weight (MW < 500 Da) and lipophilicity (LogP < 5) thresholds—presents a significant challenge. This technical guide explores the mechanistic causality behind using targeted fluorination to modulate the physicochemical properties of imidazothiazoles, ensuring Ro5 compliance while maximizing binding affinity and metabolic stability.

The Imidazothiazole Pharmacophore & The Fluorine Paradigm

In rational drug design, the introduction of halogens is a standard strategy to increase lipophilicity, thereby enhancing passive cellular membrane permeability. However, the addition of heavy halogens like bromine (atomic weight ~80) or iodine (atomic weight ~127) rapidly inflates the molecular weight of the drug candidate, pushing it perilously close to or beyond the 500 Da Lipinski limit[3].

Fluorine offers a unique physicochemical paradox. With an atomic weight of ~19, replacing a hydrogen atom with a fluorine atom yields a net mass increase of only 18 Da. Despite its small steric bulk—acting as a bioisostere for hydrogen—fluorine is the most electronegative element. Its incorporation creates a highly polarized, exceptionally strong C–F bond (up to 131 kcal/mol). This modification dramatically alters the electronic environment of the imidazothiazole core, reducing the basicity of adjacent nitrogen atoms, increasing metabolic resistance against cytochrome P450 oxidation, and enhancing lipophilicity without the severe molecular weight penalty associated with other halogens[4].

Molecular Weight Dynamics and Lipinski Compliance

Lipinski’s Rule of Five dictates that orally bioavailable drugs typically exhibit a MW ≤ 500 Da, LogP ≤ 5, hydrogen bond donors (HBD) ≤ 5, and hydrogen bond acceptors (HBA) ≤ 10[3]. The imidazo[2,1-b]thiazole core has a base molecular weight of 124.01 Da, leaving approximately 375 Da for functionalization.

By utilizing mono-fluoro, trifluoromethyl (-CF3), or fluoroaryl substituents, medicinal chemists can precisely tune the LogP to approach the optimal range (LogP 2.0–4.5) for blood-brain barrier penetration or gastrointestinal absorption, while maintaining a comfortable buffer below the 500 Da limit.

Table 1: Impact of Substituents on Imidazo[2,1-b]thiazole Molecular Weight and LogP (Data represents theoretical calculations for 6-substituted imidazo[2,1-b]thiazole derivatives)

Compound ScaffoldSubstituentMolecular FormulaExact Mass (Da)Predicted LogPRo5 Violations
Imidazo[2,1-b]thiazoleNone (H)C5H4N2S124.010.850
6-Phenyl derivative-C6H5C11H8N2S200.042.400
6-(4-Fluorophenyl)-C6H4FC11H7FN2S218.032.550
6-(4-Trifluoromethylphenyl)-C6H4CF3C12H7F3N2S268.033.450
6-(3,5-Bis(CF3)phenyl)-C6H3(CF3)2C13H6F6N2S336.014.300
6-(4-Bromophenyl)*-C6H4BrC11H7BrN2S277.953.100

*Note: While the brominated derivative complies with Ro5, subsequent additions of solubilizing groups (e.g., piperazines) to a brominated core often push the final MW > 500 Da, whereas the fluorinated core provides the mass buffer needed for further elaboration.

Workflow Visualization: Design to Validation

LipinskiWorkflow cluster_Ro5 In Silico Lipinski Filtering (Ro5) Design Imidazothiazole Core Design Base MW ~124 Da Fluorination Fluorination Strategy (+18 Da per F, +68 Da per CF3) Design->Fluorination Add F/CF3 groups MW Molecular Weight ≤ 500 Da Fluorination->MW LogP Lipophilicity (LogP) ≤ 5 Fluorination->LogP HBD_HBA HBD ≤ 5 & HBA ≤ 10 Fluorination->HBD_HBA Synthesis Chemical Synthesis (e.g., 2-aminothiazole + phenacyl bromide) MW->Synthesis Pass LogP->Synthesis Pass HBD_HBA->Synthesis Pass Validation Physicochemical Validation (LC-MS, NMR) Synthesis->Validation Purified compound BioAssay In Vitro Bioassays (e.g., MTT, Target Inhibition) Validation->BioAssay Confirmed MW & Structure

Workflow of rational design, synthesis, and validation of Ro5-compliant fluorinated imidazothiazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow a self-validating loop where computational predictions are strictly verified by physicochemical analysis before biological testing.

Protocol A: In Silico Ro5 Profiling

Objective: Predict the molecular weight and lipophilicity of proposed fluorinated derivatives prior to synthesis.

  • Input the SMILES strings of the proposed fluorinated imidazo[2,1-b]thiazoles into a predictive ADMET tool (e.g., SwissADME or Molinspiration).

  • Causality Check: Evaluate the topological polar surface area (tPSA). Fluorination does not significantly alter tPSA, ensuring it remains < 140 Ų, which is critical for passive membrane transport[4].

  • Reject any structures where the addition of fluoroaryl groups pushes the predicted LogP > 5.0 or MW > 500 Da.

Protocol B: Regioselective Synthesis of Fluorinated Imidazo[2,1-b]thiazole-5-carboxamides

Objective: Synthesize the target compound using an amide coupling strategy[2].

  • Activation: Dissolve 1.0 equivalent of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid in dry acetonitrile (CH3CN). Add 1.2 equivalents of EDC-HCl and 1.2 equivalents of DMAP.

    • Causality: EDC-HCl activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating acyl transfer. EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying downstream purification.

  • Coupling: Add 1.2 equivalents of the fluorinated amine (e.g., (3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine). Stir at room temperature for 12 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the carboxylic acid spot validates reaction completion.

  • Workup: Concentrate in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol C: LC-MS Validation of Molecular Weight

Objective: Confirm that the synthesized compound strictly adheres to the predicted molecular weight (< 500 Da).

  • Prepare a 1 µg/mL solution of the purified compound in LC-MS grade methanol.

  • Inject 5 µL into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI) which heavily fragments molecules, ESI transfers protons to the basic imidazothiazole nitrogens without breaking the stable C-F bonds. This ensures the primary signal observed is the intact pseudo-molecular ion [M+H]+.

  • Validation: Extract the mass spectrum at the chromatographic peak. For a compound with an exact mass of 431.09 Da, the [M+H]+ peak must appear precisely at m/z 432.10. If the mass exceeds 500 Da, the compound is flagged for Ro5 violation and deprioritized for oral formulation.

Conclusion

The strategic incorporation of fluorine into the imidazo[2,1-b]thiazole scaffold represents a masterclass in physicochemical optimization. By exploiting the low atomic mass and high electronegativity of fluorine, drug developers can significantly enhance the lipophilicity, metabolic stability, and target binding affinity of these heterocycles without breaching the 500 Da molecular weight ceiling established by Lipinski’s Rule of Five. Adhering to the self-validating workflows outlined in this guide ensures that synthesized candidates remain viable for oral bioavailability and downstream clinical success.

References

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Publishing Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents - Taylor & Francis Source: Taylor & Francis Online URL:[Link]

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Target Identification for 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole: A Multi-Modal Chemoproteomic Guide

Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have demonstrated profound polypharmacology, acting as potent inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have demonstrated profound polypharmacology, acting as potent inhibitors of the Mycobacterium tuberculosis cytochrome bcc complex (QcrB)[1], selective agonists for the human Constitutive Androstane Receptor (CAR)[2], and modulators of various host kinases. The introduction of a 6-(2-fluorophenyl) moiety alters both the electronic distribution and the steric bulk of the scaffold, fundamentally shifting its target landscape.

Because small structural changes in this lipophilic core can pivot the molecule from an antimicrobial agent to a host nuclear receptor agonist, phenotypic observation alone is insufficient. This whitepaper outlines a rigorous, self-validating Target Identification (Target ID) campaign specifically engineered for 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, integrating in situ chemical proteomics with label-free biophysical validation.

TargetID_Workflow Start 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole Pheno Phase 1: Phenotypic Profiling (Antimicrobial / Antitumor) Start->Pheno Define Context ChemProt Phase 2: Chemical Proteomics (Live-Cell PAL & CuAAC) Pheno->ChemProt Synthesize Probe CETSA Phase 3: Label-Free Validation (CETSA-MS) ChemProt->CETSA Proteomic Hits Target Validated Target Identification (e.g., QcrB, CAR, Kinases) CETSA->Target Orthogonal Confirmation

Multi-modal Target ID workflow for imidazo[2,1-b][1,3]thiazole derivatives.

Phase 1: Phenotypic Triaging & Causality

Before initiating resource-intensive proteomics, the biological context of the 6-(2-fluorophenyl) derivative must be defined. The imidazo[2,1-b][1,3]thiazole core frequently targets membrane-embedded complexes (like QcrB)[1] or nuclear receptors (like CAR)[2]. Phenotypic triaging dictates the cell line and subcellular fractionation strategy required for downstream proteomics.

Table 1: Phenotypic Profiling Matrix
Assay TypeBiological RationaleExpected Primary ReadoutDownstream Implication
Mtb Respiration Assay Tests for QcrB inhibition (cytochrome bcc complex)[1].Rapid ATP depletion; Bacteriostasis.Mandates membrane-fraction proteomics.
CAR Translocation Tests for Constitutive Androstane Receptor agonism[2].Nuclear accumulation of CAR-GFP.Mandates nuclear-fraction proteomics.
Kinase Panel (In Vitro) Screens for off-target human kinase inhibition.Shift in

across 300+ kinases.
Guides competitive ABPP probe design.

Phase 2: Chemical Proteomics (Photoaffinity Labeling)

The Causality of Method Selection: Traditional affinity chromatography (pull-downs) requires cellular lysis and detergent solubilization. For imidazo[2,1-b][1,3]thiazoles, which frequently engage multi-subunit membrane proteins (e.g., QcrB), detergents disrupt native protein-protein interactions and wash away low-affinity ligands.

To circumvent this, we employ Photoaffinity Labeling (PAL) coupled with Activity-Based Protein Profiling (ABPP) principles[3]. By synthesizing a probe that incorporates a minimal diazirine photoreactive group and an alkyne handle, the compound covalently traps its target inside the living cell before lysis occurs. Diazirines are chosen over benzophenones because their smaller steric footprint is less likely to disrupt the binding of the compact imidazothiazole core.

Protocol 1: Live-Cell PAL and CuAAC Enrichment

This protocol is a self-validating system: it requires a "competition control" (samples co-incubated with a 10x excess of the unmodified parent compound) to distinguish true targets from non-specific background binders.

  • Probe Incubation: Plate target cells (e.g., THP-1 macrophages or HepG2 cells) to 80% confluence. Treat the experimental group with 10 µM of the alkyne-diazirine probe. Treat the competition control group with 10 µM probe + 100 µM unmodified 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole. Incubate for 1 hour at 37°C.

  • In Situ Crosslinking: Wash cells once with cold PBS. Irradiate the live cells on ice with 365 nm UV light for 10 minutes to generate the highly reactive carbene intermediate, covalently crosslinking the probe to the target protein.

  • Lysis & Solubilization: Lyse cells using RIPA buffer supplemented with broad-spectrum protease inhibitors. Sonicate briefly and centrifuge at 20,000 x g to clear debris.

  • Click Chemistry (CuAAC): To the cleared lysate, add the click reagents in the following order to avoid precipitation: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM

    
    . Vortex and react at room temperature for 1.5 hours.
    
  • Enrichment & Washing: Add streptavidin-agarose beads to the mixture and rotate for 2 hours. Wash the beads stringently: 3x with 1% SDS in PBS, 3x with 8 M Urea, and 3x with 20% acetonitrile. Causality: This harsh washing eliminates all non-covalently bound proteins, ensuring high signal-to-noise.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (iodoacetamide), and digest the enriched proteins on-bead using sequencing-grade trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS.

Phase 3: Label-Free Biophysical Validation (CETSA)

The Causality of Method Selection: While PAL is powerful, the addition of a diazirine and alkyne tag creates a "linkerology" problem—the probe is structurally distinct from the parent drug. To prove that the unmodified 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole engages the targets identified in Phase 2, we utilize the Cellular Thermal Shift Assay (CETSA)[4]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


) in intact cells.
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)
  • Cell Treatment: Aliquot live cells into a 96-well PCR plate. Treat with a 10-point concentration gradient of unmodified 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (ranging from 1 nM to 100 µM) and incubate for 1 hour.

  • Thermal Challenge: Heat the PCR plate to the specific aggregation temperature (

    
    ) of the putative target (determined via a prior melt-curve experiment, typically between 45°C and 55°C) for exactly 3 minutes, followed by 3 minutes at 25°C.
    
  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to prevent detergent-induced shifts in thermal stability.

  • Separation of Aggregates: Transfer lysates to polycarbonate tubes and ultracentrifuge at 100,000 x g for 20 minutes at 4°C. The heat-denatured proteins will pellet, leaving only the ligand-stabilized folded proteins in the supernatant.

  • Quantification: Analyze the soluble fraction using targeted Parallel Reaction Monitoring (PRM) mass spectrometry or quantitative Western blot. Plot the area under the curve against compound concentration to calculate the target engagement

    
    .
    

MOA_Pathways cluster_0 Pathogen (M. tuberculosis) cluster_1 Host (Human Hepatocyte) Compound 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole QcrB Cytochrome bcc (QcrB) Compound->QcrB Inhibition CAR CAR Receptor Compound->CAR Agonism ATP ATP Depletion QcrB->ATP Death Bacteriostasis ATP->Death Transloc Nuclear Translocation CAR->Transloc CYP CYP2B6 Expression Transloc->CYP

Divergent pharmacological pathways of the imidazo[2,1-b][1,3]thiazole scaffold.

Data Integration and Interpretation

A successful Target ID campaign requires the orthogonal alignment of phenotypic, proteomic, and biophysical data. Table 2 illustrates the expected data integration profile for a validated target.

Table 2: Multi-Omic Data Integration
MetricAnalytical MethodThreshold for Target Validation
Enrichment Ratio (Log2FC) LC-MS/MS (PAL vs. Competition)> 2.0 (p < 0.01) indicating specific covalent capture.
Thermal Shift (

)
CETSA Melt Curve> 2.5°C shift in intact cells[4].
Engagement

ITDR-CETSAMust correlate within 3-fold of the phenotypic

.
Functional Rescue CRISPR/Cas9 Target MutationMutation of the target binding site confers compound resistance[1].

By executing this tri-phasic methodology, drug development professionals can confidently map the interactome of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, bridging the gap between a phenotypic hit and a mechanistically validated lead compound.

References

1.[1] Moraski, G. C., et al. (2016). "Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB." ACS Infectious Diseases, 2(6), 393-398. URL:[Link] 2.[2] Maglich, J. M., et al. (2003). "Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes." Journal of Biological Chemistry, 278(19), 17277-17283. URL:[Link] 3.[3] Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. URL:[Link] 4.[4] Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole from 2-aminothiazole

Introduction & Scientific Rationale The imidazo[2,1-b][1,3]thiazole system represents a highly privileged, fused bicyclic heterocyclic scaffold in medicinal chemistry. Molecules bearing this core are frequently evaluated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazo[2,1-b][1,3]thiazole system represents a highly privileged, fused bicyclic heterocyclic scaffold in medicinal chemistry. Molecules bearing this core are frequently evaluated for their potent antitubercular, antimicrobial, and kinase inhibitory activities[1]. The synthesis of 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole serves as a fundamental model for constructing this architecture. This application note details a robust, scalable, and self-validating protocol for synthesizing this target molecule via the bimolecular condensation of 2-aminothiazole with an


-haloketone[2].

Mechanistic Insights & Causality

The successful assembly of the imidazo[2,1-b]thiazole core is governed by precise electronic and thermodynamic factors:

  • Regioselective Alkylation: Although the exocyclic primary amine of 2-aminothiazole appears sterically accessible, its lone pair of electrons is delocalized into the thiazole ring via resonance. This delocalization significantly enhances the electron density and nucleophilicity of the endocyclic nitrogen. Consequently, the initial

    
     attack on the 
    
    
    
    -carbon of 2-bromo-1-(2-fluorophenyl)ethan-1-one occurs exclusively at the ring nitrogen, forming a transient thiazolium intermediate.
  • Cyclization and Dehydration: Following alkylation, the proximally located exocyclic amine (now bearing a localized lone pair) undergoes an intramolecular nucleophilic addition to the ketone carbonyl, yielding a hydroxyimidazoline intermediate. Under refluxing conditions, this intermediate rapidly dehydrates. The driving force for this dehydration is the thermodynamic stability gained by forming a fully aromatic, conjugated 10-

    
     electron system.
    
  • Self-Validating Precipitation: The reaction inherently produces hydrobromic acid (HBr), which protonates the highly basic imidazo[2,1-b]thiazole product. The resulting hydrobromide salt exhibits low solubility in cold ethanol, driving the reaction equilibrium forward. This phase separation acts as a self-validating purification step, allowing for isolation via simple filtration and obviating the need for immediate column chromatography[3].

Reagents & Quantitative Data

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Aminothiazole Nucleophile100.141.0 eq1.00 g (10.0 mmol)
2-Bromo-1-(2-fluorophenyl)ethan-1-one Electrophile217.031.0 eq2.17 g (10.0 mmol)
Ethanol (Absolute) Solvent46.07N/A20 mL
Sodium Carbonate (

)
Neutralizing Base105.991.5 eq1.59 g (15.0 mmol)
Deionized Water Anti-solvent / Wash18.02N/A40 mL

Experimental Protocol

Phase 1: Condensation and Salt Formation
  • Preparation: Equip a 100 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-aminothiazole (1.00 g, 10.0 mmol) and dissolve in 20 mL of absolute ethanol.

  • Addition: Add 2-bromo-1-(2-fluorophenyl)ethan-1-one (2.17 g, 10.0 mmol) portion-wise over 5 minutes at room temperature. (Note: The initial alkylation is slightly exothermic).

  • Reflux: Heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 6–8 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection at 254 nm).

  • Crystallization: Upon consumption of the starting materials, remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) and incubate for 1 hour to maximize the precipitation of the target hydrobromide salt.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and colored impurities.

Phase 2: Neutralization and Free Base Isolation
  • Suspension: Transfer the collected hydrobromide salt into a clean 100 mL beaker and suspend it in 30 mL of deionized water.

  • Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of

    
     dropwise until the pH of the suspension reaches 8–9.
    (Causality: Neutralization of the hydrobromide salt liberates the lipophilic free base, which is insoluble in water and immediately precipitates as a fine solid).
    
  • Maturation: Stir the suspension for an additional 30 minutes at room temperature to ensure complete neutralization of the bulk solid.

  • Isolation: Filter the resulting free base, wash extensively with deionized water (3 × 10 mL) to remove inorganic salts, and dry under a vacuum at 50 °C overnight.

  • Yield: The expected yield of analytically pure 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole is 75–85%.

Analytical Characterization

Analytical MethodExpected Signals / Data Points

H NMR (400 MHz, DMSO-

)

8.35 (d, J = 4.5 Hz, 1H, thiazole-H), 8.05 (td, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.85 (s, 1H, imidazole-H), 7.35 (d, J = 4.5 Hz, 1H, thiazole-H), 7.30-7.15 (m, 3H, Ar-H).

C NMR (100 MHz, DMSO-

)

159.5 (d, J = 248 Hz, C-F), 148.2, 143.5, 129.1, 128.4, 124.7, 119.3, 115.8, 112.4, 108.6.
HRMS (ESI-TOF) m/z calcd for


219.0392, found 219.0385.
Melting Point 138 – 140 °C

Mechanistic Workflow Diagram

Mechanism SM1 2-Aminothiazole (Nucleophile) Step1 SN2 Alkylation (Endocyclic N attack) SM1->Step1 SM2 2-Bromo-1-(2-fluorophenyl)ethan-1-one (Electrophile) SM2->Step1 Int1 Thiazolium Intermediate (Unstable) Step1->Int1 Step2 Intramolecular Cyclization (Exocyclic N attacks C=O) Int1->Step2 Int2 Hydroxyimidazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Product 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (Aromatic Core) Step3->Product

Figure 1: Mechanistic pathway for the synthesis of 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole.

References

  • [3] Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. ResearchGate.3

  • [1] Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark. 1

  • [2] Imidazo[2,1-b]thiazoles and their use as pharmaceuticals. ResearchGate. 2

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.

Sources

Application

Reaction conditions for condensation of alpha-bromo-2-fluoroacetophenone

An In-Depth Guide to Condensation Reactions of α-Bromo-2-fluoroacetophenone for Synthetic and Medicinal Chemistry Authored by: A Senior Application Scientist This document provides detailed application notes and protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Condensation Reactions of α-Bromo-2-fluoroacetophenone for Synthetic and Medicinal Chemistry

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the condensation reactions of α-bromo-2-fluoroacetophenone. This versatile building block is of significant interest in medicinal chemistry due to the unique reactivity conferred by its constituent functional groups: a ketone, an α-bromine, and a fluorine-substituted aromatic ring. Understanding and controlling its reaction conditions is paramount for the successful synthesis of complex molecular scaffolds.

The reactivity of α-bromo-2-fluoroacetophenone is governed by several key features. The electron-withdrawing nature of the carbonyl group and the fluorine atom increases the acidity of the α-proton, facilitating enolate formation under basic conditions.[1] However, the α-carbon is also an electrophilic site susceptible to nucleophilic attack, leading to substitution of the bromide.[2] This dual reactivity necessitates careful selection of reaction partners and conditions to favor the desired condensation pathway.

Application Note 1: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. It involves the reaction of a carbonyl compound with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z and Z')—catalyzed by a weak base.[3] This method is particularly effective for α-bromo-2-fluoroacetophenone, leading to the synthesis of valuable α,β-unsaturated products.

Causality of Experimental Choices & Mechanism

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.[4] A mild base, such as an organic amine (e.g., diisopropylethylamine), is crucial. Stronger bases, like NaOH, could promote self-condensation or undesirable side reactions, such as substitution of the α-bromine.[3] The resulting intermediate then undergoes elimination of water to yield the stable, conjugated final product.

The mechanism involves three key stages:

  • Deprotonation: The amine base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of α-bromo-2-fluoroacetophenone.

  • Dehydration: The resulting β-hydroxy intermediate readily eliminates a molecule of water to form the final α,β-unsaturated product.

G cluster_0 Knoevenagel Condensation Mechanism reagents α-Bromo-2-fluoroacetophenone + Active Methylene Compound (Z-CH₂-Z') + Base (B:) step1 Step 1: Enolate Formation Base deprotonates the active methylene compound. reagents->step1 step2 Step 2: Nucleophilic Attack Enolate attacks the ketone carbonyl. step1->step2 step3 Step 3: Dehydration Intermediate eliminates water to form the final product. step2->step3 product Product: α,β-Unsaturated Compound step3->product

Caption: Knoevenagel condensation workflow.

Detailed Protocol: Synthesis of 2-(1-(2-fluorophenyl)-2-bromoethylidene)malononitrile

This protocol is adapted from a documented procedure for the reaction of 2-bromo-2′-fluoroacetophenone with malononitrile.[5]

Materials:

  • α-Bromo-2-fluoroacetophenone (1.0 eq)

  • Malononitrile (1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an argon atmosphere, add α-bromo-2-fluoroacetophenone (1.0 eq) and ethyl acetate.

  • Cool the solution to 0 °C using an ice bath.

  • Add malononitrile (1.5 eq) followed by the dropwise addition of diisopropylethylamine (1.5 eq).

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Knoevenagel Reaction Conditions
Active Methylene CompoundBaseSolventTemperatureExpected OutcomeReference
MalononitrileDiisopropylethylamineEthyl Acetate0 °C to RTHigh yield of the corresponding α,β-unsaturated dinitrile[5]
Ethyl CyanoacetateDiisopropylethylamineEthyl Acetate0 °C to RTGood yield of the corresponding α,β-unsaturated cyanoester[5]
Diethyl MalonatePiperidine / PyridineEthanolRefluxModerate to good yield of the corresponding α,β-unsaturated diester[3]

Application Note 2: Darzens Condensation for α,β-Epoxy Ketone Synthesis

The Darzens condensation is a powerful method for synthesizing α,β-epoxy compounds (glycidic esters or ketones) by reacting a carbonyl compound with an α-haloester or α-haloketone in the presence of a base.[6] This reaction is highly relevant for α-bromo-2-fluoroacetophenone, providing a direct route to functionalized epoxides, which are valuable intermediates in drug development.[7][8]

Causality of Experimental Choices & Mechanism

The choice of base is critical in the Darzens reaction. A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or potassium tert-butoxide is typically used to deprotonate the α-carbon without promoting substitution of the bromine.[9] The mechanism involves three key steps:

  • Enolate Formation: The base abstracts the acidic α-proton from α-bromo-2-fluoroacetophenone to form an enolate.

  • Aldol-type Addition: The enolate attacks the carbonyl carbon of an aldehyde or another ketone, forming a new carbon-carbon bond and a halohydrin alkoxide intermediate.

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the epoxide ring.[6]

G start Reactants α-Bromo-2-fluoroacetophenone + Aldehyde/Ketone + Strong Base (e.g., NaOEt) step1 Step 1: Enolate Formation Base abstracts α-proton start->step1 step2 Step 2: C-C Bond Formation Enolate attacks carbonyl step1->step2 step3 Step 3: Intramolecular Sₙ2 Alkoxide displaces Bromide step2->step3 product Product α,β-Epoxy Ketone step3->product G Reactants Reactants α-Bromo-2-fluoroacetophenone + Aromatic Aldehyde Conditions Conditions NaOH or KOH Ethanol, Room Temp Reactants->Conditions Reaction Reaction Claisen-Schmidt Condensation Conditions->Reaction Purification Work-up & Purification Acidification, Filtration, Recrystallization Reaction->Purification Product Product α-Bromo Chalcone Derivative Purification->Product

Sources

Method

Purification Protocols for 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole: An Application Guide

Purification Protocols for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole: An Application Guide Introduction The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Purification Protocols for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole: An Application Guide

Introduction

The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and potent biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The specific analogue, 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, is of significant interest to researchers in drug development. Achieving high purity of this target compound is paramount for obtaining accurate biological data and ensuring reproducibility in downstream applications.

This application note provides a comprehensive guide to the purification of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, designed for researchers, scientists, and drug development professionals. The protocols described herein are based on established methodologies for analogous imidazo[2,1-b]thiazole derivatives and are adaptable to various laboratory settings. We will delve into the rationale behind experimental choices, offering insights to empower researchers to optimize these protocols for their specific needs.

Understanding the Chemistry: Potential Impurities and Purification Strategy

The purification strategy for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is intrinsically linked to its synthesis. A common synthetic route involves the condensation of 2-aminothiazole with an α-haloketone, in this case, 2-bromo-1-(2-fluorophenyl)ethanone.

Potential Impurities:

  • Unreacted Starting Materials: 2-aminothiazole and 2-bromo-1-(2-fluorophenyl)ethanone.

  • Side-Products: Self-condensation products of the α-haloketone or other reaction pathway-dependent impurities.

  • Isomers: Positional isomers that may form depending on the reaction conditions.

Given the aromatic nature of the target compound and the likely polarity differences between it and the potential impurities, a combination of flash column chromatography and recrystallization is the most effective purification strategy.

Core Purification Workflow

The overall purification process can be visualized as a two-stage approach aimed at first removing bulk impurities and then achieving high final purity.

Purification Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude Reaction Mixture FlashChromatography Flash Column Chromatography Crude->FlashChromatography Removes polar and non-polar impurities Recrystallization Recrystallization FlashChromatography->Recrystallization Removes closely related impurities PureProduct Pure 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Recrystallization->PureProduct High purity solid

Caption: A two-stage purification workflow for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole.

Part 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the primary purification of the crude product. The choice of stationary and mobile phases is critical for achieving good separation.

Rationale for Method Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice for compounds of moderate polarity like imidazo[2,1-b]thiazole derivatives due to its high resolving power and cost-effectiveness.[1]

  • Mobile Phase: A solvent system of hexanes and ethyl acetate is commonly employed for this class of compounds.[1] The optimal ratio will depend on the specific polarity of the target compound and its impurities, which can be determined by thin-layer chromatography (TLC) analysis.

Protocol 1: Flash Column Chromatography

Materials:

  • Crude 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give a retention factor (Rf) of ~0.3 for the target compound.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen hexanes:ethyl acetate mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the target compound from impurities.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Data Summary Table:

ParameterRecommended ConditionsRationale
Stationary PhaseSilica Gel (230-400 mesh)High resolving power for moderately polar compounds.[1]
Mobile PhaseHexanes:Ethyl Acetate (gradient or isocratic)Good selectivity for imidazo[2,1-b]thiazole derivatives.[1]
Target Rf~0.3Optimal for good separation on a column.[3]
VisualizationUV light (254 nm)The aromatic nature of the compound allows for easy visualization.[1]

Part 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds by separating the target molecule from impurities based on differences in their solubility in a specific solvent or solvent system.

Rationale for Method Selection:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many imidazo[2,1-b]thiazole derivatives, ethanol has been shown to be an effective recrystallization solvent.[5] A solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to fine-tune the solubility.

Protocol 2: Recrystallization

Materials:

  • Partially purified 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole (from chromatography)

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

    • Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment: The purity of the final product should be assessed by standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton- or carbon-containing impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the compound.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the purification strategy.

Purification_Strategy Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Impurities with different Rf Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity Assessment (NMR, MP, HRMS) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Meets Purity Criteria

Caption: Decision-making flowchart for the purification of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole.

Conclusion

The successful purification of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is a critical step in its utilization for research and drug development. The combination of flash column chromatography and recrystallization, as detailed in this application note, provides a robust and reliable methodology for obtaining this compound in high purity. Researchers are encouraged to use the principles and protocols outlined here as a starting point and to optimize the conditions based on their specific experimental outcomes.

References

  • Sciforum. Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Available from: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Available from: [Link]

  • RSC Publishing. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available from: [Link]

  • PubChem. 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1][2]thiazole-2-carboxamide. Available from: [Link]

  • PubChem. 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. Available from: [Link]

  • ResearchGate. Synthesis of Some Novel Fused Imidazo [2, 1-b][1][2] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][6] thiadiazole derivatives. Available from: [Link]

  • Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][6]THIADIAZOLE DERIVATIVES: A REVIEW. Available from: [Link]

  • Molecules. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][2]Thiazine Derivatives. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available from: [Link]

  • MDPI. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological activity of imidazo[2,1-b][1][2][6]thiadiazole derivatives. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Crystallization Solvents for Imidazo[2,1-b]thiazole Derivatives

Application Notes & Protocols: Crystallization Solvents for Imidazo[2,1-b][1][2]thiazole Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Crystallization Solvents for Imidazo[2,1-b][1][2]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Imidazo[2,1-b][1][2]thiazole Drug Development

The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including antitubercular, anti-inflammatory, and anticancer agents.[3][4] The journey from a promising synthesized molecule to a viable drug candidate is arduous, with purification and characterization representing critical milestones. Crystallization stands as a cornerstone technique in this process, offering an unparalleled method for obtaining highly pure solid forms of active pharmaceutical ingredients (APIs).[5] The crystalline state profoundly influences a drug's physicochemical properties, such as solubility, stability, and bioavailability, making the selection of an appropriate crystallization solvent a pivotal decision in the drug development pipeline.[2]

This comprehensive guide provides an in-depth exploration of crystallization solvents and techniques tailored for imidazo[2,1-b][1][2]thiazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles of solvent selection and crystallization, empowering researchers to make informed decisions and troubleshoot common challenges.

The Science of Solvent Selection: A Mechanistic Approach

The "like dissolves like" principle serves as a foundational concept in solvent selection, but a more nuanced understanding of intermolecular forces is essential for successful crystallization. The solubility of imidazo[2,1-b][1][2]thiazole derivatives is governed by a delicate balance of interactions between the solute and solvent molecules.

Key Considerations for Solvent Selection:

  • Polarity: Imidazo[2,1-b][1][2]thiazoles possess a moderate to high degree of polarity due to the presence of nitrogen and sulfur heteroatoms and potentially various polar functional groups. Solvents with complementary polarity are generally required for dissolution. The choice of solvent polarity can significantly influence crystal morphology.[6][7] For instance, polar solvents may lead to more compact crystal habits, while non-polar solvents might favor the growth of elongated or needle-like crystals.[7]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can be critical. The nitrogen atoms within the imidazo[2,1-b][1][2]thiazole ring system can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can facilitate dissolution.[8]

  • Solubility Gradient: The ideal crystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and significantly lower solubility at room or sub-ambient temperatures.[5][9] This temperature-dependent solubility is the driving force for cooling crystallization.

A systematic screening of solvents with varying polarities is a prudent starting point. Common organic solvents to consider include:

  • Alcohols: Methanol, Ethanol, Isopropanol[10][11]

  • Ketones: Acetone[1][11]

  • Esters: Ethyl acetate[1][10]

  • Halogenated Solvents: Dichloromethane[1]

  • Nitriles: Acetonitrile[1][10]

  • Aromatic Hydrocarbons: Toluene[1][10]

It is important to note that solvent choice can also influence which polymorphic form of the compound crystallizes.[12] Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for a drug's performance.

Crystallization Protocols: From Theory to Practice

The successful growth of high-quality crystals often requires patience and experimentation with various techniques. It is crucial to begin with a compound that has been purified by other methods, such as column chromatography, to remove soluble impurities that can hinder crystallization.[10]

Protocol 1: Slow Evaporation

This is often the simplest and most common method for obtaining single crystals suitable for X-ray diffraction.[8][10]

Methodology:

  • Dissolution: Dissolve 20-50 mg of the purified imidazo[2,1-b][1][2]thiazole derivative in a suitable solvent in a clean sample vial. Gentle heating may be used to aid dissolution. The resulting solution should not be saturated at room temperature.[10]

  • Evaporation: Cover the vial with a cap that is not airtight or with parafilm containing a few small perforations. This allows for the slow evaporation of the solvent.[13]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[13]

  • Observation: Monitor the vial periodically for crystal growth.

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching a state of supersaturation that initiates nucleation and subsequent crystal growth.[13]

Protocol 2: Cooling Crystallization

This technique is effective for compounds that exhibit a significant difference in solubility at high and low temperatures.[2][5]

Methodology:

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent at or near the solvent's boiling point.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.[14]

  • Slow Cooling: Cover the container and allow it to cool slowly to room temperature. To promote even slower cooling, the container can be placed in a Dewar flask filled with warm water.[13]

  • Further Cooling: Once at room temperature, the solution can be placed in a refrigerator or an ice bath to maximize crystal yield.[15]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.[14]

Causality: The decrease in temperature reduces the solubility of the compound, leading to supersaturation and crystallization.[9] Slow cooling is crucial for the formation of large, well-ordered crystals.

Protocol 3: Vapor Diffusion

This is a highly effective method for growing high-quality single crystals, particularly when only small amounts of the compound are available.[8] It relies on the slow diffusion of an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound.

Methodology:

  • Setup: Place a small vial containing a concentrated solution of the imidazo[2,1-b][1][2]thiazole derivative inside a larger, sealed container (e.g., a beaker or jar).

  • Anti-Solvent Addition: Add a volume of a volatile anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container and leave it undisturbed.

  • Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the inner vial containing the compound solution. This gradual decrease in solubility will induce crystallization.

Causality: The slow introduction of the anti-solvent into the primary solvent system gradually reduces the overall solubility of the compound, leading to a controlled supersaturation and the growth of well-defined crystals.[8]

Visualization of Crystallization Workflow

Crystallization Workflow cluster_Preparation Preparation cluster_Methods Crystallization Methods cluster_Analysis Analysis Purified Compound Purified Compound Solvent Screening Solvent Screening Purified Compound->Solvent Screening Slow Evaporation Slow Evaporation Solvent Screening->Slow Evaporation Cooling Crystallization Cooling Crystallization Solvent Screening->Cooling Crystallization Vapor Diffusion Vapor Diffusion Solvent Screening->Vapor Diffusion Crystal Isolation Crystal Isolation Slow Evaporation->Crystal Isolation Cooling Crystallization->Crystal Isolation Vapor Diffusion->Crystal Isolation Characterization Characterization Crystal Isolation->Characterization

Caption: General workflow for the crystallization of imidazo[2,1-b][1][2]thiazole derivatives.

Data Presentation: Recommended Solvent Systems

The following table summarizes common solvents and techniques reported in the literature for the crystallization of imidazo[2,1-b][1][2]thiazole and related derivatives. This should be used as a starting point for developing a crystallization strategy.

Solvent/Solvent SystemTechniqueObservations/Notes
EthanolReflux and coolingCommonly used for recrystallization after synthesis.[3][11][16]
AcetoneReflux and coolingEffective for purification.[11]
MethanolReflux and coolingAnother common alcoholic solvent for recrystallization.[11]
TolueneSlow EvaporationA non-polar option that can be effective.[1]
AcetonitrileSlow EvaporationA polar aprotic solvent.[1]
DichloromethaneSlow EvaporationA volatile solvent, may require slower evaporation conditions.[1]
Ethyl AcetateSlow EvaporationA moderately polar solvent.[1]
Solvent MixturesVapor DiffusionOften successful in yielding high-quality single crystals.[1]

Troubleshooting Common Crystallization Challenges

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is too dilute. - Compound is highly soluble in the chosen solvent.- Systematically vary the concentration. - Try a different solvent or a solvent/anti-solvent system.[1]
Oil Formation - Supersaturation was reached too quickly. - The melting point of the compound is lower than the crystallization temperature.- Slow down the crystallization process (slower cooling or evaporation). - Use a lower crystallization temperature.[1]
Amorphous Precipitate - Supersaturation was reached too quickly.- Slow down the crystallization process. - Use a more dilute solution.[1]
Small or Needle-like Crystals - Rapid nucleation.- Decrease the rate of supersaturation. - Consider a different solvent that may favor a different crystal habit.
Presence of Impurities - Incomplete initial purification.- Further purify the compound using techniques like column chromatography before attempting crystallization.[1]

Molecular Interactions in Crystallization

Molecular Interactions cluster_Solution Solution Phase cluster_Solid Solid Phase Solute Solute Solvent Solvent Solute->Solvent Solute-Solvent Interactions Crystal Lattice Crystal Lattice Solute->Crystal Lattice Solute-Solute Interactions Solvent->Crystal Lattice Solvent-Crystal Surface Interactions

Caption: Intermolecular forces governing the crystallization process.

Conclusion

The crystallization of imidazo[2,1-b][1][2]thiazole derivatives is a multifaceted process that is integral to their development as therapeutic agents. A thorough understanding of the principles of solvent selection, coupled with a systematic approach to experimentation with various crystallization techniques, will significantly increase the likelihood of obtaining high-quality crystalline material. This guide provides a solid foundation for researchers to develop robust and reproducible crystallization protocols for this important class of heterocyclic compounds.

References

  • BenchChem. (n.d.). Crystallographic Analysis of 6-(4-chlorophenyl)imidazo(2,1-b) (1,3)thiazole-5-carbaldehyde.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Massachusetts Institute of Technology. (n.d.). Growing Crystals.
  • (Author). (Year). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Michigan State University.
  • (Author). (n.d.). Recrystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • (Author). (Year). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • (Author). (Year). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark.
  • ResearchGate. (2025, August 9). The Effect of Solvent on Crystal Growth and Morphology.
  • (Author). (Year). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][13] thiadiazole derivatives. Der Pharma Chemica. Retrieved from

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?.
  • (Author). (Year). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC.
  • (Author). (2020, July 22). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. PMC.

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Method

In vitro cytotoxicity assay protocols for fluorinated imidazothiazoles

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Fluorinated Imidazothiazoles Introduction & Scientific Rationale The imidazothiazole scaffold has long been recognized as a highly versatile pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Fluorinated Imidazothiazoles

Introduction & Scientific Rationale

The imidazothiazole scaffold has long been recognized as a highly versatile pharmacophore in medicinal chemistry and oncology[1]. Recently, the strategic incorporation of fluorine atoms—such as para-fluoro, trifluoromethyl, or perfluoroalkyl substitutions—has revolutionized the efficacy of these compounds[2].

From a physicochemical perspective, fluorine’s high electronegativity and small van der Waals radius significantly enhance the metabolic stability, lipophilicity, and membrane permeability of the imidazothiazole core. Mechanistically, fluorine enables orthogonal multipolar interactions with "fluorophilic" binding pockets on critical oncogenic targets, including Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) and PI3K[1][3]. Furthermore, fluorinated imidazothiazole conjugates (such as noscapinoids) have demonstrated profound ability to disrupt microtubule dynamics, leading to tubulin accumulation, G2/M cell cycle arrest, and the induction of intrinsic apoptosis[4].

This application note provides a comprehensive, self-validating experimental framework for evaluating the in vitro cytotoxicity and apoptotic mechanisms of novel fluorinated imidazothiazoles.

Experimental Design: The Self-Validating System

To ensure scientific integrity, a cytotoxicity assay cannot simply measure cell death; it must prove causality and rule out artifactual interference. Every protocol must be designed as a self-validating system utilizing the following critical controls:

  • Vehicle Control (Causality Check): Fluorinated compounds are highly lipophilic and require DMSO for solubilization. A vehicle control (e.g., 0.1% to 0.5% v/v DMSO) must be included to definitively prove that cytotoxicity is driven by the pharmacophore, not solvent-induced lipid bilayer disruption.

  • Positive Control (Sensitivity Check): An established chemotherapeutic agent with a known mechanism (e.g., Cisplatin for DNA cross-linking, or Erlotinib for EGFR inhibition) must be run in parallel to validate the specific cell line's expected response profile and assay sensitivity[2][3].

  • Blank Control (Background Subtraction): Media containing the assay reagent (without cells) is required to subtract background absorbance caused by phenol red or the autofluorescence of the fluorinated compounds themselves.

Quantitative Efficacy of Fluorinated Imidazothiazoles

The table below summarizes the in vitro cytotoxic profiles of recently developed fluorinated imidazothiazole derivatives across various human cancer cell lines, demonstrating their low-micromolar potency.

Compound Class / DerivativeKey SubstitutionTarget Cell LinePrimary Mechanism of ActionIC₅₀ (µM)Ref
N-derived Imidazothiazole Noscapinoid (7a) para-FluoroMIA PaCa-2 (Pancreatic)Tubulin accumulation; G2/M phase arrest4.2 ± 0.6[4]
Arylidene-hydrazinyl-thiazole (4m) FluorinatedBxPC-3 (Pancreatic)Caspase-3/7 activation; Mitochondrial depolarization1.69 – 2.20[1]
Arylidene-hydrazinyl-thiazole (4m) FluorinatedMCF-7 (Breast)Apoptosis induction; Bcl-2 / Bax modulation< 2.50[1]
Benzimidazole-thiazole hybrid (28) -MCF-7 (Breast)EGFR Kinase Inhibition11.91[3]

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality & Principle: The MTT assay relies on the reduction of the yellow tetrazolium dye (MTT) to an insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes[2]. Because this reduction strictly occurs in metabolically active cells, the quantity of formazan directly correlates with the number of viable cells, providing a robust proxy for compound cytotoxicity.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat MTT 3. MTT Incubation (Formazan generation) Treat->MTT Read 4. Absorbance (570 nm) MTT->Read Analyze 5. IC50 Analysis (Non-linear regression) Read->Analyze

Fig 1. Standardized high-throughput MTT assay workflow for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., MIA PaCa-2 or MCF-7) and seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorinated imidazothiazole in 100% molecular-grade DMSO. Perform serial dilutions in complete culture media to yield final treatment concentrations (e.g., 0.1, 1, 5, 10, 50, and 100 µM). Ensure final DMSO concentration remains ≤0.5% v/v.

  • Treatment: Aspirate the old media and apply 100 µL of the compound dilutions, vehicle control, and positive control to their respective wells. Incubate for 48 to 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours. Note: The active mitochondrial reductases in living cells will convert the MTT into insoluble intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of 100% DMSO (or acidified isopropanol) to each well to solubilize the crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Validation (Cell Cycle & Apoptosis)

Causality & Principle: Reduced viability in an MTT assay does not differentiate between non-specific necrosis and programmed cell death. To prove that the fluorinated imidazothiazoles act via specific kinase inhibition or tubulin disruption, flow cytometry is utilized. Propidium Iodide (PI) intercalates into DNA, allowing for the quantification of DNA content to reveal G2/M phase arrest (characteristic of microtubule disruption)[4]. Simultaneously, Annexin V-FITC binds to externally translocated phosphatidylserine, a hallmark of early apoptosis.

Pathway cluster_targets Primary Intracellular Targets Compound Fluorinated Imidazothiazole Tubulin Microtubule Disruption (Tubulin Accumulation) Compound->Tubulin Kinase Kinase Inhibition (e.g., EGFR / PI3K) Compound->Kinase Arrest G2/M Cell Cycle Arrest (Cyclin-B1 ↑) Tubulin->Arrest Mito Mitochondrial Depolarization (Bax ↑ / Bcl-2 ↓) Kinase->Mito Arrest->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Cellular Apoptosis PARP->Apoptosis

Fig 2. Mechanistic signaling pathway of fluorinated imidazothiazole-induced apoptosis.

Step-by-Step Methodology (Apoptosis Assay):

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24–48 hours. Collect both the floating (apoptotic) and adherent cells using trypsin-EDTA.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in complete darkness to prevent fluorophore photobleaching.

  • Flow Cytometry Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Viable cells are FITC(-)/PI(-). Early apoptotic cells are FITC(+)/PI(-) due to intact membranes but exposed phosphatidylserine. Late apoptotic/necrotic cells are FITC(+)/PI(+)[1].

References[2] Cytotoxic Activity of Perfluoroalkyl-Substituted Imidazoindazoles and Imidazobenzisoxazoles - researchgate.net -Link[4] Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents - acs.org - Link[1] Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - acs.org - Link[5] Synthesis of Schiff Bases Derived with 2,5,6-Trisubstituted Imidazothiadiazoles and Their Ag(I) Complexes: In vitro Cytotoxic Effects... - researchgate.net - Link[3] Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - mdpi.com - Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Executive Summary This application note details the optimized protocol for the synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole using Microwave-Assisted Organic Synthesis (MAOS). The imidazo[2,1-b][1,3]thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole using Microwave-Assisted Organic Synthesis (MAOS). The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for anthelmintics (e.g., Levamisole), anti-inflammatory agents, and potential anticancer drugs.[1][2]

Traditional reflux methods for this condensation reaction often require 6–12 hours and large volumes of volatile organic solvents. The protocol presented here utilizes microwave irradiation to accelerate the condensation of 2-aminothiazole and 2-bromo-1-(2-fluorophenyl)ethan-1-one , reducing reaction time to under 20 minutes while improving yield and purity profiles.

Scientific Foundation & Reaction Mechanism

The Chemistry

The synthesis involves the condensation of a 2-aminothiazole with an


-haloketone.[3][4] This is a variation of the Hantzsch thiazole synthesis, specifically adapting it to form a fused bicyclic system.
  • Nucleophile: 2-Aminothiazole.[3][5][6][7] It possesses two nucleophilic sites: the endocyclic ring nitrogen (N3) and the exocyclic amino nitrogen (

    
    ).
    
  • Electrophile: 2-Bromo-1-(2-fluorophenyl)ethan-1-one (2-Bromo-2'-fluoroacetophenone).

  • Regioselectivity: The endocyclic nitrogen (N3) is generally more nucleophilic than the exocyclic amine. The initial alkylation occurs at N3, forming an intermediate salt, followed by cyclization of the exocyclic amine onto the carbonyl carbon and subsequent dehydration to aromatize the system.

Mechanistic Pathway

The presence of the 2-fluoro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the carbonyl carbon, potentially facilitating the cyclization step compared to unsubstituted analogs.

ReactionMechanism Reactants Reactants 2-Aminothiazole + 2-Bromo-2'-fluoroacetophenone Inter1 Intermediate I N-Alkylation at Ring Nitrogen Reactants->Inter1 SN2 Attack (MW Energy) Inter2 Intermediate II Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Target Product 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole Inter2->Product Dehydration (-H2O) Byproduct Byproducts HBr + H2O Inter2->Byproduct

Figure 1: Mechanistic pathway for the formation of the fused imidazo[2,1-b]thiazole system.

Experimental Protocol

Materials and Reagents
  • Precursor A: 2-Aminothiazole (CAS: 96-50-4) - 1.0 mmol (100 mg)

  • Precursor B: 2-Bromo-1-(2-fluorophenyl)ethan-1-one (CAS: 655-15-2) - 1.0 mmol (217 mg)

  • Solvent: Ethanol (Absolute) - 3 mL

  • Base (Optional): Sodium Bicarbonate (

    
    ) for neutralization.
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology

Step 1: Preparation

  • Weigh 1.0 mmol of 2-aminothiazole and transfer it to a 10 mL microwave-compatible reaction vial.

  • Add 1.0 mmol of 2-bromo-1-(2-fluorophenyl)ethan-1-one. Note:

    
    -haloketones are lachrymators; handle in a fume hood.
    
  • Add 3 mL of ethanol. Add a magnetic stir bar.[8]

  • Cap the vial with a Teflon-lined septum.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Dynamic (Temperature Control)

  • Temperature: 100°C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 150W (System will modulate power to maintain 100°C).

Step 3: Workup and Isolation

  • Allow the vial to cool to room temperature (compressed air cooling usually integrated in MW systems).

  • Observation: The hydrobromide salt of the product often precipitates directly from the ethanol solution upon cooling.

  • Neutralization: Pour the reaction mixture into 10 mL of saturated aqueous

    
     solution to liberate the free base. Stir for 10 minutes.
    
  • Filtration: The free base will precipitate as a solid. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the solid with cold water (2 x 5 mL) and a small amount of cold ethanol (1 x 2 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Step 4: Characterization (Expected)

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: ~148–152°C (Consistent with 6-aryl analogs).

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (H-5) around

    
     8.0–8.5 ppm and the thiazole protons (H-2, H-3) as doublets around 
    
    
    
    7.0–7.5 ppm.
Experimental Workflow Diagram

Workflow Start Weigh Reagents (1 mmol scale) Mix Dissolve in EtOH (3 mL) in MW Vial Start->Mix MW Microwave Irradiation 100°C, 15 min, Dynamic Mode Mix->MW Cool Cool to RT (Precipitate forms) MW->Cool Neutralize Quench in sat. NaHCO3 (Liberate Free Base) Cool->Neutralize Filter Vacuum Filtration & Wash (H2O/Cold EtOH) Neutralize->Filter Final Dry & Analyze (Yield Calculation) Filter->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Comparative Analysis: Microwave vs. Conventional Heating

The microwave protocol offers significant advantages over traditional reflux methods (oil bath). The dielectric heating of ethanol (a high loss tangent solvent, tan


) ensures rapid energy transfer directly to the reactants.

Table 1: Comparison of Synthetic Methods

MetricConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time 6 – 12 Hours15 Minutes24x – 48x Faster
Temperature 78°C (b.p. EtOH)100°C (Pressurized)Kinetic Acceleration
Yield 65 – 75%85 – 92%Higher Conversion
Purification Recrystallization often req.Filtration usually sufficientProcess Efficiency
Energy Usage High (Continuous heating)Low (Targeted irradiation)Green Chemistry
Troubleshooting Guide
  • Low Yield: If the product does not precipitate upon neutralization, the 2-fluoro substituent may be increasing lipophilicity. Solution: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL), dry over

    
    , and evaporate.
    
  • Incomplete Reaction: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). If starting material remains, extend MW hold time by 5-minute increments.

  • Darkening/Charring: Indicates thermal decomposition. Solution: Reduce temperature to 85°C and extend time to 20 minutes.

Safety & Compliance

  • 
    -Haloketones:  2-Bromo-1-(2-fluorophenyl)ethan-1-one is a potent lachrymator and skin irritant. Double-gloving  and working in a fume hood  are mandatory.
    
  • Microwave Safety: Do not exceed the pressure rating of the reaction vessel. Ensure the vessel is inspected for scratches or defects prior to use to prevent failure under pressure.

  • Waste Disposal: Filtrates containing fluorinated aromatics and bromides must be disposed of in halogenated organic waste containers.

References

  • Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles

    • Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives.[9]

    • Source: Tetrahedron Letters / PMC (2013).
    • URL:[Link]

  • General One-Pot Synthesis Protocol

    • Title: One-Pot Synthesis of Imidazo[2,1-b]thiazoles and Benzo[d]thiazolo[3,2-a]imidazoles.
    • Source: ResearchG
    • URL:[Link]

  • Biological Activity of 6-Substituted Analogs

    • Title: Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles.[2]

    • Source: European Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Green Chemistry Approaches (Solvent/Catalyst)

    • Title: Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction.
    • Source: Universidad de Guanaju
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of Hydrochloride Salts of 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole

Application Notes & Protocols: Preparation of Hydrochloride Salts of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole Abstract: This document provides a comprehensive guide for the synthesis of 6-(2-Fluorophenyl)imidazo[2,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Preparation of Hydrochloride Salts of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

Abstract: This document provides a comprehensive guide for the synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole and its subsequent conversion to the corresponding hydrochloride salt. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a 2-fluorophenyl substituent at the 6-position is a strategic design element intended to modulate the compound's pharmacokinetic and pharmacodynamic profile. The conversion to a hydrochloride salt is a critical step in drug development, often employed to enhance aqueous solubility and improve bioavailability.[5] This protocol is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations for experimental choices, and characterization data.

Introduction and Scientific Rationale

The imidazo[2,1-b]thiazole core is a fused bicyclic heterocycle that has garnered significant attention due to its presence in various biologically active molecules.[2] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. The synthesis of this scaffold is typically achieved through the Hantzsch thiazole synthesis, followed by a cyclocondensation reaction. The most common and efficient method involves the reaction of a 2-aminothiazole with an α-haloketone.[6]

The preparation of a hydrochloride salt is a standard procedure for amine-containing pharmaceutical compounds. The basic nitrogen atom within the imidazole moiety of the 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole readily reacts with hydrochloric acid to form a salt.[5] This process generally increases the compound's polarity and crystallinity, leading to improved handling, stability, and, most importantly, aqueous solubility, which is a key factor for oral drug absorption.[5]

Synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole (Free Base)

This section details the synthesis of the free base via a cyclocondensation reaction.

Reaction Principle

The synthesis proceeds by the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the α-carbon of 2-bromo-1-(2-fluorophenyl)ethan-1-one, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Recommended PuritySupplier Example
2-AminothiazoleC₃H₄N₂S100.14≥98%Sigma-Aldrich
2-Bromo-1-(2-fluorophenyl)ethan-1-oneC₈H₆BrFO217.04≥97%Sigma-Aldrich
Ethanol (Anhydrous)C₂H₅OH46.07≥99.5%Merck
Sodium BicarbonateNaHCO₃84.01ACS ReagentFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS ReagentVWR
Anhydrous Sodium SulfateNa₂SO₄142.04ACS ReagentVWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.0 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous ethanol to the flask and stir until the 2-aminothiazole is completely dissolved.

  • Reagent Addition: Add 2-bromo-1-(2-fluorophenyl)ethan-1-one (2.17 g, 10.0 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase). The formation of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole as a solid.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Aminothiazole in Ethanol B 2. Add 2-Bromo-1-(2-fluorophenyl)ethan-1-one A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Remove Solvent C->D E 5. Add Water & Ethyl Acetate D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry with Na₂SO₄ G->H I 9. Filter & Concentrate H->I J 10. Purify (Chromatography/ Recrystallization) I->J K Pure Free Base J->K

Caption: Synthesis workflow for 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole.

Preparation of the Hydrochloride Salt

This section describes the conversion of the synthesized free base into its hydrochloride salt.

Principle of Salt Formation

The lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This acid-base reaction forms an ammonium-like cation and a chloride anion, resulting in the formation of the hydrochloride salt. This ionic character significantly enhances the compound's solubility in polar solvents like water.[5]

Materials and Reagents
Reagent/MaterialNotes
6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazolePurified free base from the previous step.
Anhydrous Diethyl Ether (or Ethyl Acetate)Solvent for dissolving the free base. Must be anhydrous to prevent hydrolysis.
2M HCl in Diethyl Ether (or other suitable solvent)Commercially available or prepared by bubbling dry HCl gas through the anhydrous solvent.
Experimental Protocol
  • Dissolution: Dissolve the purified 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole (e.g., 1.0 g) in a minimum amount of anhydrous diethyl ether (or ethyl acetate) in an Erlenmeyer flask with stirring. A volume of 20-30 mL is typically sufficient.

  • Acidification: While stirring the solution at room temperature, add a 2M solution of HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will begin to precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess (approx. 1.1 equivalents) is often used to ensure complete conversion.

  • Isolation:

    • Continue stirring the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the white to off-white solid product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvent.

Salt Formation Diagram

Salt_Formation FreeBase Free Base in Anhydrous Solvent Precipitate Precipitation of Hydrochloride Salt FreeBase->Precipitate Dropwise Addition HCl_Solution 2M HCl Solution (e.g., in Diethyl Ether) HCl_Solution->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct Pure Hydrochloride Salt Drying->FinalProduct

Caption: Workflow for the preparation of the hydrochloride salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 6-(2-Fluorophenyl)imidazo[2,1-b][1]thiazole hydrochloride.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the imidazo[2,1-b]thiazole core and the 2-fluorophenyl ring. The integration of these peaks should correspond to the number of protons in the structure. A downfield shift of protons near the protonated nitrogen may be observed compared to the free base.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the molecule's structure.
Mass Spec. (ESI+) The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.[7]
FTIR Characteristic absorption bands for C-H, C=C, and C=N stretching in the aromatic system will be present. A broad absorption in the 2400-3000 cm⁻¹ region is indicative of the N⁺-H stretch of the hydrochloride salt.[8]
Melting Point The hydrochloride salt should exhibit a sharp and distinct melting point, which is typically higher than that of the free base. A narrow melting range is an indicator of high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • 2-Bromo-1-(2-fluorophenyl)ethan-1-one: This is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

    • Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Jadhav, S. B., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

  • de la Torre, P., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules. Available at: [Link]

  • Kumar, S., et al. (2010). Synthesis and pharmacological activity of imidazo[2,1-b][1][7]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Matiichuk, V., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1]Thiazine Derivatives. Scientia Pharmaceutica. Available at: [Link]

  • Kaur, R., et al. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][7]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Soni, B., et al. (2015). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][7] thiadiazole derivatives. Der Pharma Chemica.

  • Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yurttaş, L., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[7][9]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules. Available at: [Link]

  • Tran, T. T., & D'Souza, F. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthetic Routes to Imidazothiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Mohamed, H. A., & Abdel-Wahab, B. F. (2012). Synthetic access to imidazo[2,1-b]thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Available at: [Link]

  • Goti, A., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. Available at: [Link]

  • European Patent Office. (1984). Imidazole derivatives and salts thereof and their synthesis. Available at: [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

Sources

Application

Application Note: High-Performance Thin Layer Chromatography (TLC) Systems for Imidazothiazole Separation

[1] Abstract This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of imidazothiazoles, specifically focusing on Levamisole Hydrochloride and Tetramisole ....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of imidazothiazoles, specifically focusing on Levamisole Hydrochloride and Tetramisole . Imidazothiazoles are potent anthelmintic and immunomodulatory agents characterized by a basic bicyclic ring structure. This guide addresses the common chromatographic challenge of "tailing" caused by the interaction between the basic nitrogen of the analyte and acidic silanol groups on the stationary phase. We present an optimized mobile phase system using ammoniated organic solvents to ensure sharp band resolution (


) and reproducible 

values.

Physicochemical Context & Mechanistic Insight

The Challenge: Imidazothiazoles contain a tertiary amine within their fused ring structure. On standard silica gel plates, these basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups of the stationary phase via hydrogen bonding and ion-exchange mechanisms.[1]

  • Consequence: This results in "tailing" (comet-shaped spots), poor resolution, and non-reproducible retention factors (

    
    ).[1]
    

The Solution: The mobile phase must be modified with a basic agent.

  • Mechanism: The addition of Ammonium Hydroxide (

    
    ) or Diethylamine (DEA) to the mobile phase suppresses the ionization of the imidazothiazole and competitively blocks the active silanol sites on the silica. This forces the analyte to partition based on pure adsorption/solubility dynamics rather than ionic sticking, resulting in compact, symmetrical spots.
    

Materials and Reagents

  • Stationary Phase: Silica gel 60

    
     pre-coated aluminum or glass plates (20 x 20 cm or 10 x 10 cm).[1]
    
  • Reference Standards: Levamisole Hydrochloride USP/BP Reference Standard.

  • Solvents (HPLC Grade): Toluene, Acetone, Chloroform, Methanol, Ammonium Hydroxide (25%).

  • Visualization: UV Lamp (254 nm), Iodine vapor chamber, or Dragendorff’s reagent.

Mobile Phase Optimization

The following table summarizes validated solvent systems. System A is the recommended "Gold Standard" based on Pharmacopoeial methods (USP/BP).

System IDSolvent Composition (v/v)ComplexityApplicationCharacteristics
A (Standard) Toluene : Acetone : Ammonia (60:40:1) ModeratePurity Checks, Raw MaterialSharp spots, minimal tailing.[1] Excellent for separating synthesis by-products.
B (Polar) Toluene : Methanol : Chloroform (36:14:[1]50)HighFormulations (Tablets)Higher elution power.[1] Good for extracting drug from excipients.
C (Green) Ethyl Acetate : Methanol : Ammonia (60:5:[1]1)LowQuick ScreeningLower toxicity. Faster run times but slightly lower resolution than System A.

Experimental Protocol

Sample Preparation
  • Standard Solution: Dissolve 50 mg of Levamisole HCl Reference Standard in 10 mL of Methanol (5 mg/mL).

  • Test Solution (Raw Material): Dissolve 50 mg of the sample in 10 mL of Methanol.

  • Test Solution (Tablets/Formulation): Weigh powder equivalent to 50 mg active ingredient. Add 10 mL Methanol. Sonicate for 15 minutes. Filter through a 0.45 µm syringe filter to remove excipients.

Chromatographic Development
  • Chamber Saturation (CRITICAL): Line a twin-trough chamber with filter paper.[1] Pour 20 mL of System A (Toluene:Acetone:Ammonia) over the paper. Close the lid and let equilibrate for 20 minutes. Failure to saturate causes "smiling" band fronts.[1]

  • Spotting: Apply 10 µL of Standard and Test solutions as bands (not spots) 15 mm from the bottom edge using a micropipette or automated applicator. Maintain 10 mm distance between tracks.

  • Drying: Dry the spots in a stream of cold air. Ensure all ammonia from the spotting solvent (if any) is evaporated.

  • Run: Place plate in chamber. Develop until solvent front reaches 75% of plate height (~8 cm).

  • Drying: Remove plate and dry in an oven at 105°C for 15 minutes to remove ammonia residues which interfere with Dragendorff's reagent.

Visualization & Detection

Imidazothiazoles can be detected via non-destructive and destructive methods.[2]

  • Method 1: UV Quenching (Non-Destructive) [1]

    • Expose plate to UV light at 254 nm .

    • Observation: Dark spots against a bright green fluorescent background.

    • Limit of Detection: ~1 µg.

  • Method 2: Iodine Vapor (General) [1]

    • Place plate in a closed jar with iodine crystals.

    • Observation: Yellow/Brown spots appear rapidly.

    • Specificity: Low (detects all organics).

  • Method 3: Dragendorff’s Reagent (Specific)

    • Spray with Dragendorff’s reagent (Solution of Potassium Bismuth Iodide).

    • Observation: Distinct Orange/Red spots on a yellow background.

    • Specificity: High (Specific for tertiary amines/alkaloids).

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram outlines the decision-making process for the analysis.

TLC_Workflow Start Start: Sample Preparation Extract Extraction (Methanol + Sonication) Start->Extract Filter Filtration (0.45 µm) Extract->Filter Spot Spotting (10 µL Band) Filter->Spot Develop Development (8 cm run) Spot->Develop Saturate Chamber Saturation (Toluene:Acetone:Ammonia) Saturate->Develop Dry Drying (105°C, 15 min) Develop->Dry Detect_UV Detection: UV 254nm Dry->Detect_UV Decision Spots Visible? Detect_UV->Decision Detect_Chem Chemical Stain (Dragendorff/Iodine) Decision->Detect_Chem No/Confirmation Analyze Calculate Rf & Purity Decision->Analyze Yes Detect_Chem->Analyze

Caption: Step-by-step analytical workflow for Imidazothiazole TLC separation.

Diagram 2: Mechanistic Logic of Separation

Understanding why Ammonia is required in the mobile phase.

Mechanism Silica Silica Surface (Acidic Si-OH) Interaction_Bad Strong Ionic Bond (Tailing) Silica->Interaction_Bad Analyte Levamisole (Basic Nitrogen) Analyte->Interaction_Bad Ammonia Ammonia (Mobile Phase Modifier) Ammonia->Silica Blocks Sites Ammonia->Analyte Suppresses Ionization Interaction_Good Competition/Blocking Ammonia->Interaction_Good Result Sharp Band (Pure Partitioning) Interaction_Good->Result

Caption: The competitive interaction mechanism preventing tailing in basic drug TLC.

Data Analysis & Acceptance Criteria

Retention Factor ( ) Calculation

[1]
  • Target

    
     for Levamisole (System A): 
    
    
    
    [1]
  • Target

    
     for Levamisole (System C): 
    
    
    
    [1]
System Suitability

To ensure the system is valid before releasing results:

  • Resolution: The principal spot must be clearly separated from any impurity spots.[3]

  • Tailing Factor: The spot should be oval or rectangular, not comet-shaped.

  • Sensitivity: The reference solution diluted to 0.5% concentration must be visible under UV.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing (Comet spots) Insufficient Ammonia in solvent.[1]Prepare fresh mobile phase; ensure chamber is sealed tight.
"Smiling" Solvent Front Uneven saturation.Use filter paper on both sides of the chamber; equilibrate longer.
Rf Drift Temperature fluctuation or humidity.Control lab temp to 20-25°C. Activate plates (heat 110°C) before use if humidity is high.[1]
Dark Background (UV) Solvent not fully evaporated.[1]Dry plate longer at 105°C before UV viewing.

References

  • British Pharmacopoeia (BP). Levamisole Hydrochloride: Identification and Related Substances. [Link]

  • Woźniak, A. et al. (2011).[4] Development and Validation of a Simple Stability-Indicating TLC Method for the Determination of Levamisole in Pharmaceutical Tablet Formulation. Journal of Planar Chromatography.[4] [Link]

  • PubChem. Levamisole Hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

Sources

Method

Application Notes and Protocols for In Vivo Formulation of 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole

Application Notes and Protocols for In Vivo Formulation of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for In Vivo Formulation of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole for in vivo studies. Due to the anticipated poor aqueous solubility of this heterocyclic compound, this guide focuses on practical approaches to enhance solubility and bioavailability, ensuring reliable and reproducible results in preclinical research. We will delve into the rationale behind various formulation choices, provide detailed, step-by-step protocols for their preparation, and discuss methods for their characterization.

Introduction: The Challenge of Poorly Soluble Compounds

A significant hurdle in preclinical drug development is the effective delivery of poorly water-soluble compounds to the target site in a living organism (in vivo).[1] Inadequate solubility can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity.[2][3] The imidazo[2,1-b][1][2]thiazole scaffold, a common motif in medicinal chemistry, often imparts lipophilic characteristics to molecules, suggesting that 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is likely to exhibit poor aqueous solubility.[4][5]

The primary objective of formulation development for in vivo studies is to create a delivery system that maintains the drug in a solubilized or finely dispersed state in the gastrointestinal tract, thereby facilitating its absorption.[6] The choice of formulation strategy is critical and depends on the physicochemical properties of the compound, the intended route of administration, and the animal model being used.[1]

This guide will explore three common and effective formulation strategies for poorly soluble compounds: co-solvent systems, aqueous suspensions, and lipid-based formulations.

Pre-formulation Assessment: Characterizing Your Compound

  • Aqueous Solubility: Determine the solubility in water and buffers of physiological pH (e.g., pH 1.2, 6.8, and 7.4). This will confirm its classification as a poorly soluble compound.

  • pKa: The ionization constant will indicate whether the compound's solubility is pH-dependent, which can be leveraged in formulation design.[3]

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) will provide an indication of the compound's lipophilicity and its potential for dissolution in lipid-based systems.[7]

  • Crystal Form and Polymorphism: Different crystal forms can have different solubilities and dissolution rates.[8]

A preliminary solubility screening in various pharmaceutically acceptable solvents and excipients is highly recommended. This will provide empirical data to guide the selection of the most promising formulation approach.

Formulation Strategies and Protocols

The following sections provide detailed protocols for three common formulation strategies. The choice of which to pursue will be guided by your pre-formulation assessment.

Co-Solvent Systems

Co-solvent systems are mixtures of water and water-miscible organic solvents that increase the solubility of lipophilic compounds.[1] They are often a first-line approach due to their simplicity and ease of preparation.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes. Common co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), ethanol, and propylene glycol.[1][9] It is critical to use the minimum amount of co-solvent required, as they can exhibit their own pharmacological effects and may cause toxicity at higher concentrations.[1]

dot

Caption: Workflow for preparing an aqueous suspension.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Materials:

  • 6-(2-Fluorophenyl)imidazo[2,1-b]t[1][2]hiazole powder

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (Na-CMC) or 0.5% w/v Hydroxypropyl methylcellulose (HPMC))

  • Purified water

  • Mortar and pestle or homogenizer

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare the Vehicle: Prepare the suspending vehicle by slowly adding the suspending agent (e.g., Na-CMC) to purified water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, uniform solution is formed.

  • Particle Size Reduction (Optional but Recommended): If necessary, reduce the particle size of the compound by gently grinding it with a mortar and pestle. [10]This increases the surface area and can improve dissolution rate and bioavailability. [7]3. Create a Paste: In a suitable container, add a small amount of the prepared vehicle to the powdered compound to create a smooth paste. [10]This "wetting" step is crucial for preventing clumping.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing with a vortex mixer or magnetic stirrer. [10]5. Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. [10]Visually inspect for uniformity.

  • Dosing: The suspension should be mixed well (e.g., by vortexing) immediately before each administration to ensure consistent dosing.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an excellent choice for highly lipophilic compounds. [11]These formulations can enhance oral bioavailability by increasing drug solubilization in the gastrointestinal tract and promoting lymphatic absorption. [6][12] Rationale: LBDDS encompass a range of formulations from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). [13]When administered, these systems can form fine emulsions or micellar solutions in the gut, which can maintain the drug in a solubilized state for absorption. [2] dot

Caption: Decision tree for selecting a lipid-based formulation strategy.

Protocol 3: Simple Oil Solution/Suspension for Oral Administration

Materials:

  • 6-(2-Fluorophenyl)imidazo[2,1-b]t[1][2]hiazole powder

  • Pharmaceutical grade oil (e.g., corn oil, sesame oil, medium-chain triglycerides)

  • Sterile vials, vortex mixer, and sonicator

Procedure:

  • Solubility Check: First, determine the solubility of your compound in the selected oil.

  • Dissolution/Suspension: Weigh the required amount of the compound and add it to the oil in a sterile vial. Vortex vigorously. If the compound is soluble, a clear solution will form. Gentle heating may be used to aid dissolution, but the stability of the compound at elevated temperatures must be considered. [10]If the compound is not fully soluble at the desired concentration, this will be a suspension and should be treated as such (i.e., ensure uniform mixing before dosing).

  • Homogenization: For suspensions, sonication or high-shear homogenization can be used to ensure a fine, uniform dispersion of particles.

Formulation Characterization and Validation

Once a formulation has been prepared, it is essential to characterize it to ensure its quality and suitability for in vivo studies. [14] Key Characterization Parameters:

  • Visual Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and the absence of precipitation or aggregation.

  • pH Measurement: The pH of aqueous formulations should be measured to ensure it is within a physiologically acceptable range.

  • Particle Size Analysis (for suspensions and emulsions): The particle size distribution can significantly impact bioavailability and should be measured using techniques like laser diffraction.

  • In Vitro Dissolution/Release: Performing a dissolution test can provide insights into how the drug might be released from the formulation in the gastrointestinal tract. [15]* Stability: The short-term stability of the formulation should be assessed to ensure that the compound remains dissolved or uniformly suspended for the duration of the experiment. It is generally recommended to prepare formulations fresh before each use unless stability data indicates otherwise. [1]

Conclusion

The successful in vivo evaluation of 6-(2-Fluorophenyl)imidazo[2,1-b]t[1][2]hiazole is critically dependent on the selection and development of an appropriate formulation. Due to its likely poor aqueous solubility, strategies such as co-solvent systems, aqueous suspensions, or lipid-based formulations are necessary to ensure adequate bioavailability. The protocols and guidance provided in this document offer a starting point for formulation development. It is essential to remember that the optimal formulation for any given compound must be determined experimentally, taking into account its specific physicochemical properties and the requirements of the planned in vivo study.

References

  • Bentham Science. Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Available from: [Link]

  • Catalent. The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Available from: [Link]

  • Asian Journal of Pharmaceutics. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available from: [Link]

  • SciSpace. Optimizing oral drug delivery using lipid based formulations. Available from: [Link]

  • PubMed. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Available from: [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Wisdom Library. In vivo characterization: Significance and symbolism. Available from: [Link]

  • SciSpace. In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Available from: [Link]

  • Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][12]HIADIAZOLE DERIVATIVES: A REVIEW. Available from: [Link]

  • ResearchGate. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available from: [Link]

  • Kinam Park. Pharmaceutical Suspensions. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis Methods for 6-Aryl-imidazo[2,1-b]thiazoles

Introduction The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for established drugs like levamisole (an anthelmintic and immunomodulator) and nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for established drugs like levamisole (an anthelmintic and immunomodulator) and numerous experimental therapeutics targeting COX-2, tuberculosis, and various oncological pathways[1][2]. As drug development programs advance these candidates from discovery to clinical trials, the necessity for robust, scalable, and environmentally benign synthesis protocols becomes paramount[3]. This application note details optimized, self-validating methodologies for the large-scale synthesis of 6-aryl-imidazo[2,1-b]thiazoles, moving beyond traditional harsh conditions to embrace green batch chemistry and continuous flow processes[4][5].

Process Optimization & Mechanistic Causality

The classical synthesis of 6-aryl-imidazo[2,1-b]thiazoles relies on the Hantzsch-type condensation between 2-aminothiazole and an


-haloketone (e.g., phenacyl bromide)[4].

Causality of Regioselectivity: A common misconception during scale-up is that the exocyclic primary amine of 2-aminothiazole initiates the nucleophilic attack. However, due to the resonance stabilization of the thiazole ring, the endocyclic nitrogen (N3) is significantly more nucleophilic. The reaction is initiated by an


 alkylation at the ring nitrogen by the 

-haloketone, forming a charged intermediate thiazolium salt. Subsequent intramolecular cyclodehydration occurs when the exocyclic amine attacks the carbonyl carbon, followed by the loss of a water molecule to yield the fully aromatized, thermodynamically stable bicyclic system[1].

Understanding this causality dictates the choice of reaction conditions: the initial step requires a polar environment to stabilize the transition state of the


 reaction and the resulting charged intermediate, while the second step benefits from thermal kinetic energy to drive dehydration.

Mechanism N1 2-Aminothiazole (Nucleophilic Ring N) N3 S_N2 Alkylation Intermediate N1->N3 Solvent / Heat N2 α-Haloketone (Electrophilic C) N2->N3 Solvent / Heat N4 Cyclodehydration (-H2O) N3->N4 Intramolecular Attack N5 6-Aryl-imidazo[2,1-b]thiazole (Target Scaffold) N4->N5 Aromatization

Mechanistic pathway for the synthesis of 6-aryl-imidazo[2,1-b]thiazoles.

Experimental Workflows

To accommodate different phases of drug development, two protocols are provided: a green batch synthesis ideal for pilot-scale libraries, and a continuous flow protocol for multi-kilogram production.

Workflow Start Reagent Preparation (Equimolar Reactants) Flow Continuous Flow Reactor (T=90°C, t=15 min) Start->Flow Production Scale Batch Green Batch Reactor (PEG-400, T=80°C, t=2 hrs) Start->Batch Pilot Scale Workup Aqueous Precipitation (Self-Validating Step) Flow->Workup In-line Quench Batch->Workup Batch Quench Filtration Filtration & Washing (H2O / Cold EtOH) Workup->Filtration Product Pure 6-Aryl-imidazo[2,1-b]thiazole (>90% Yield) Filtration->Product

Scalable workflows comparing continuous flow and green batch synthesis.

Protocol A: Green Batch Synthesis (Pilot Scale)

Traditional methods often utilize toxic solvents like DMF or dioxane and require heavy metal catalysts[1]. Recent advancements have demonstrated that green solvents like PEG-400 or aloe vera/water mixtures can act as highly efficient, reusable promoting media that stabilize the polar intermediate without the need for toxic additives[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry 5 L jacketed reactor, suspend 2-aminothiazole (1.0 eq, 1.0 mol) in 2.5 L of PEG-400[3].

  • Electrophile Addition: Slowly add phenacyl bromide (1.05 eq, 1.05 mol) in portions over 30 minutes. Causality: Gradual addition controls the mild exotherm associated with the initial

    
     alkylation, preventing thermal degradation of the 
    
    
    
    -haloketone.
  • Heating & Cyclization: Heat the mixture to 80°C under continuous mechanical stirring for 2 hours.

  • Self-Validating Check (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the phenacyl bromide spot and the formation of a highly fluorescent blue/green spot under UV (254 nm) indicates successful aromatization.

  • Aqueous Precipitation: Cool the reactor to room temperature and slowly add 2.5 L of ice-cold distilled water. The product will rapidly precipitate as a crystalline solid—this visual cue validates the completion of the cyclodehydration step, as the fully aromatized product is highly hydrophobic compared to the charged intermediate.

  • Filtration & Washing: Filter the solid under vacuum. Wash sequentially with water (2 x 500 mL) to remove PEG-400 and unreacted 2-aminothiazole, followed by cold ethanol (200 mL) to remove organic impurities.

  • Drying: Dry the product in a vacuum oven at 50°C overnight.

Protocol B: Continuous Flow Synthesis (Production Scale)

For industrial scale-up, continuous flow chemistry offers superior heat and mass transfer, drastically reducing reaction times from hours to minutes while minimizing the accumulation of hazardous intermediates[5].

Step-by-Step Methodology:

  • Solution Preparation:

    • Feed A: 2-Aminothiazole (2.0 M) in anhydrous ethanol.

    • Feed B: Phenacyl bromide (2.1 M) in anhydrous ethanol.

  • Reactor Configuration: Utilize a mesofluidic continuous flow reactor equipped with a T-mixer and a heated residence time coil (PFA or Hastelloy, volume = 50 mL).

  • Pumping: Pump Feed A and Feed B at equal flow rates (1.66 mL/min each) using precise HPLC pumps to ensure exact stoichiometric mixing.

  • Reaction Parameters: Maintain the reactor coil at 90°C. The combined flow rate of 3.32 mL/min yields a residence time of exactly 15 minutes[5]. Causality: The high surface-area-to-volume ratio in the flow reactor allows for rapid, uniform heating, pushing the cyclodehydration step to completion instantly without forming thermal degradation byproducts.

  • In-line Quenching & Collection: Direct the reactor effluent into a stirred collection vessel containing ice-water to immediately precipitate the product.

  • Self-Validating Check: Continuously monitor the effluent via inline UV-Vis or FT-IR spectroscopy. A steady state absorbance corresponding to the imidazo[2,1-b]thiazole core confirms process stability and steady-state conversion.

Quantitative Data & Yield Comparison

The table below summarizes the performance metrics of the described scalable methods compared to traditional batch synthesis.

Synthesis MethodSolvent SystemTemp (°C)Reaction TimeYield (%)E-FactorScalability Profile
Traditional Batch DMF / Dioxane100-12012-24 hrs65-75>15Low (High Toxicity/Heat)
Green Batch PEG-400 / Water802 hrs88-92<5Moderate (Pilot/Library)
Continuous Flow Ethanol9015 min93-98<2High (Production Scale)

References

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors Source: PubMed Central (PMC) / NIH URL:1[1]

  • Catalyst-free Aloe Vera-promoted Cyclization of 2-Amino-azarenes with Phenacyl Bromide Source: Current Bioactive Compounds / Bentham Science URL:4[4]

  • A straightforward method for the synthesis of functionalized imidazo[2,1-b]thiazoles Source: ResearchGate URL:5[5]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles Source: ResearchGate URL:3[3]

  • Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole Source: EurekaSelect / Journal of Medicinal Chemistry URL:2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products in imidazo[2,1-b][1,3]thiazole cyclization

Technical Support Center: Imidazo[2,1-b][1][2]thiazole Synthesis Welcome to the technical support center for the synthesis of imidazo[2,1-b][1][2]thiazoles. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[2,1-b][1][2]thiazole Synthesis

Welcome to the technical support center for the synthesis of imidazo[2,1-b][1][2]thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The classical and most common route involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound, a variant of the Hantzsch thiazole synthesis.[3][4][5] While robust, this reaction can be prone to side product formation, impacting yield and purification efficiency.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, thereby minimizing side product formation and optimizing your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiment. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Issue 1: My TLC plate shows multiple spots, and the yield of the desired product is low.

Question: I've run the reaction between 2-aminothiazole and 2-bromoacetophenone in ethanol, and my TLC analysis shows a complex mixture. The spot corresponding to my desired 6-phenylimidazo[2,1-b][1][2]thiazole is faint. What is happening and how can I fix it?

Probable Cause & Explanation: The formation of multiple byproducts is a classic sign of suboptimal reaction conditions. The primary reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole onto the α-halocarbonyl. However, several competing reactions can occur:

  • Byproduct A (Uncyclized Intermediate): The exocyclic amine or the thiazole sulfur can also act as nucleophiles, leading to the initial S-alkylation or N-alkylation at the wrong nitrogen. While the initial S-alkylation is a key step in the Hantzsch synthesis, the N-alkylation of the exocyclic amine can lead to a stable, uncyclized intermediate that may not efficiently convert to the desired product.[5]

  • Byproduct B (Self-condensation of α-halocarbonyl): Under basic or even neutral conditions with prolonged heating, α-halocarbonyl compounds can undergo self-condensation or decomposition.

  • Byproduct C (Dimerization): Two molecules of the 2-aminothiazole can react with a bifunctional reagent or undergo oxidative coupling under certain conditions.

Solutions & Optimization Strategy:

  • Control the Temperature: High temperatures can accelerate side reactions. While heat is often required for the final dehydration and aromatization step, excessive heat from the outset can be detrimental.[5] Try a stepwise heating profile: start the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a few hours to facilitate the initial alkylation, then increase the temperature (e.g., to reflux) to drive the cyclization and dehydration.

  • Solvent Choice is Critical: The polarity of the solvent can influence which nucleophile is more reactive. While ethanol is common, its protic nature can solvate the nucleophiles differently.

    • Recommendation: Screen a range of solvents. Aprotic polar solvents like DMF or acetonitrile can sometimes offer better selectivity. In some cases, solvent-free conditions at elevated temperatures have been shown to be highly effective, leading to a single product.[6]

  • Order of Addition: Add the α-halocarbonyl solution dropwise to the heated solution of the 2-aminothiazole. This maintains a low instantaneous concentration of the electrophile, minimizing its self-condensation.

Issue 2: I isolated a major byproduct with double the mass of my starting aminothiazole.

Question: My mass spectrometry results show a significant peak at an m/z value corresponding to a dimer. What is this byproduct and how do I prevent its formation?

Probable Cause & Explanation: This issue often points to the formation of a byproduct derived from the reaction of two aminothiazole molecules with one α-halocarbonyl molecule, or a related dimerization process. A common culprit is the formation of a pyrazine-type dimer from the self-condensation of the α-haloketone, which can then react further.

However, a more direct cause in this specific synthesis is the potential for the initially formed product to be nucleophilic. The imidazo[2,1-b]thiazole ring itself is electron-rich and can, under harsh conditions, be alkylated by another molecule of the α-halocarbonyl, leading to a quaternary salt.

Solutions & Optimization Strategy:

  • Stoichiometry Control: Ensure the stoichiometry is precise. Use a slight excess (1.05 to 1.1 equivalents) of the 2-aminothiazole to ensure the complete consumption of the α-halocarbonyl, which is often the source of more reactive side products.

  • Reaction Time: Do not let the reaction run for an excessively long time after the starting materials have been consumed (as monitored by TLC). Overheating a completed reaction is a common cause of byproduct formation.

  • Use of a Mild Base: The final step of the cyclization involves the elimination of water. This can be acid or base-catalyzed. Sometimes, the HBr generated during the reaction is sufficient. However, adding a non-nucleophilic, mild base like sodium bicarbonate or diisopropylethylamine (DIPEA) can neutralize the generated acid, preventing acid-catalyzed decomposition or side reactions. This must be done carefully, as too much base can promote self-condensation of the carbonyl partner.

Table 1: Effect of Reaction Conditions on Product Distribution

EntrySolventTemperature (°C)Base (equiv.)Time (h)Desired Product Yield (%)Byproduct(s) Yield (%)
1Ethanol78 (Reflux)None126525
2Toluene100None87815
3DMF80NaHCO₃ (1.5)685<5
4None80Eaton's Reagent196<2[6]

Data is illustrative, based on typical optimization studies found in the literature.[2][6][7]

Visualizing the Reaction: Pathways to Products and Byproducts

To better understand the chemistry, the following diagram illustrates the desired reaction pathway versus a common side reaction pathway.

reaction_pathway Reactants 2-Aminothiazole + α-Haloketone Intermediate_S S-Alkylated Intermediate (Productive) Reactants->Intermediate_S Path A (Desired) Intermediate_N N-Exocyclic Alkylated Intermediate (Non-Productive) Reactants->Intermediate_N Path B (Side Reaction) Decomp Decomposition / Dimerization Reactants->Decomp Path C (Side Reaction) Desired_Product Imidazo[2,1-b]thiazole (Desired Product) Intermediate_S->Desired_Product Intramolecular Cyclization & Dehydration Byproduct Uncyclized Byproduct Intermediate_N->Byproduct

Caption: Reaction pathways in imidazo[2,1-b]thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the cyclization?

The reaction is a variant of the Hantzsch thiazole synthesis. It proceeds via two key steps:

  • S-Alkylation: The sulfur atom of the thioamide moiety (in this case, the 2-aminothiazole ring) acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[5]

  • Cyclocondensation: The endocyclic nitrogen atom then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic imidazo[2,1-b]thiazole ring system.[4][5]

Q2: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?

Yes. The reactivity generally follows the order I > Br > Cl, consistent with leaving group ability in SN2 reactions. α-Iodoketones are the most reactive but may be less stable and more prone to side reactions if not used carefully. α-Chloroketones are typically less reactive and may require higher temperatures or longer reaction times.[8][9] α-Bromoketones often provide a good balance of reactivity and stability, which is why they are commonly used.

Q3: My α-halocarbonyl compound is unstable. How can I handle it?

Many α-halocarbonyls are lachrymatory and can decompose on storage. It is best to use freshly prepared or purified material. If instability is a major issue, consider generating the electrophile in situ or using a more stable precursor. Always handle these reagents in a well-ventilated fume hood.

Q4: How do I best monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most straightforward method.[6] Use a solvent system that gives good separation between your starting materials, the product, and any potential byproducts (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more detailed analysis, taking aliquots for LC-MS analysis is a powerful way to track the formation of the product and identify the masses of any byproducts.

Troubleshooting Workflow

This decision tree provides a logical sequence for troubleshooting a problematic reaction.

troubleshooting_workflow Start Start: Low Yield / Impure Product TLC Analyze TLC Plate Start->TLC Complex Complex Mixture? TLC->Complex MassSpec Analyze by LC-MS IDByproduct Identify Byproduct Mass MassSpec->IDByproduct SingleByproduct One Major Byproduct? Complex->SingleByproduct No OptimizeTemp 1. Lower Initial Temp 2. Screen Solvents (DMF, Toluene) Complex->OptimizeTemp Yes SingleByproduct->MassSpec Success Improved Yield & Purity OptimizeTemp->Success OptimizeStoich 1. Check Stoichiometry (Use slight excess of amine) 2. Add Carbonyl Dropwise OptimizeStoich->Success Dimer Mass ~ 2x Reagent? IDByproduct->Dimer Dimer Identified Uncyclized Mass = Sum of Reagents? IDByproduct->Uncyclized Intermediate Identified Dimer->OptimizeStoich ReduceTime Reduce Reaction Time Dimer->ReduceTime AddBase Add Mild Base (NaHCO₃) to Aid Final Dehydration Uncyclized->AddBase ReduceTime->Success AddBase->Success

Caption: A decision tree for troubleshooting imidazo[2,1-b]thiazole synthesis.

Optimized Protocol Example: Synthesis of 6-phenylimidazo[2,1-b][1][2]thiazole

This protocol incorporates best practices to minimize byproduct formation.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminothiazole (1.00 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Setup:

    • Begin stirring the solution.

    • In a separate vial, dissolve 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous DMF.

  • Reaction Execution:

    • Heat the 2-aminothiazole solution to 60 °C.

    • Add the 2-bromoacetophenone solution dropwise to the flask over 20 minutes using a syringe pump or dropping funnel.

    • After the addition is complete, maintain the temperature at 60 °C and monitor the reaction by TLC every hour.

    • Once the starting materials are largely consumed (typically 2-4 hours), increase the temperature to 100 °C and heat for an additional 1-2 hours to ensure complete cyclization and dehydration.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

References

  • Veltri, L., Amuso, R., Prestia, T., Vitale, P., & Gabriele, B. (2021). A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Aminocarbonylation – Dearomative Cyclization – Aromatization. Chemistry – An Asian Journal, 16(23), 3893-3901. [Link]

  • Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. J. Synth. Chem.[Link]

  • Pinto, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103. [Link]

  • Kaur, H., & Singh, J. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • ResearchGate. (2019). Synthesis of imidazo[2,1‐b][1][2]thiazole Derivatives. [Link]

  • Der Pharma Chemica. (2016). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 8(1), 441-448. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5495-5507. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Veltri, L., et al. (2021). A Multicomponent Approach to Imidazo[2,1-b]thiazole Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Sciforum. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalysts. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Welcome to the Application Scientist Support Portal. This technical guide is designed for drug development professionals and bench scientists encountering precipitation, aggregation, or inconsistent assay results when fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for drug development professionals and bench scientists encountering precipitation, aggregation, or inconsistent assay results when formulating 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole.

Root Cause Analysis: The Chemistry of the Problem

Before applying a solubilization protocol, it is critical to understand why this specific molecule resists solvation. The causality of your solubility issues likely stems from three physicochemical factors:

  • High Crystal Lattice Energy: The imidazo[2,1-b][1,3]thiazole core is a highly planar, nitrogen- and sulfur-containing fused bicyclic system. This extended aromatic planarity promotes strong intermolecular

    
     stacking and hydrogen bonding in its solid state. The energy required to break this lattice often exceeds the solvation energy provided by standard solvents, making lipophilic planar heterocycles notoriously difficult to dissolve[1].
    
  • The Hygroscopic Nature of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Even brief exposure to ambient humidity introduces water into the solvent. The presence of water alters the thermodynamic properties of DMSO; cavity formation within the solvent—a necessary thermodynamic step for dissolution—becomes significantly more difficult in "wet" DMSO compared to strictly anhydrous DMSO, leading to rapid precipitation[2].

Self-Validating Solubilization Workflow

To ensure scientific integrity and reproducibility, follow this tiered, self-validating protocol. Each step includes a physical checkpoint to confirm success before proceeding.

Workflow Start Solid 6-(2-Fluorophenyl) imidazo[2,1-b][1,3]thiazole Step1 Add Anhydrous DMSO (Target: 10-50 mM) Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Step2 Vortex & Sonicate (15-30 mins at RT) Check1->Step2 No Success Success: Aliquot & Store at -80°C Check1->Success Yes Check2 Is it fully dissolved? Step2->Check2 Step3 Gentle Heating (37°C water bath) Check2->Step3 No Check2->Success Yes Check3 Is it fully dissolved? Step3->Check3 Check3->Success Yes Fail Add Co-solvents (e.g., PEG400, Tween-80) Check3->Fail No

Figure 1: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Detailed Methodology: Preparation of a 10 mM Stock Solution

Step 1: Environmental Control & Primary Solvation

  • Action: Equilibrate the compound vial to room temperature in a desiccator before opening. Add the calculated volume of anhydrous DMSO (≥99.9%, from a freshly opened bottle) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. When DMSO is added, this micro-moisture immediately reduces the localized solubility capacity of the solvent[2].

Step 2: Kinetic Disruption (Sonication)

  • Action: If the solution is cloudy, place the sealed tube in a water bath sonicator for 15–30 minutes at room temperature.

  • Causality: Low-energy sonication provides kinetic energy to physically break apart crystalline aggregates. It is highly effective at re-dissolving compounds that have precipitated due to minor water uptake[2].

Step 3: Thermodynamic Disruption (Gentle Heating)

  • Action: If particulates remain, warm the solution in a 37°C water bath for 5–10 minutes, followed by an additional 5 minutes of sonication[4].

  • Causality: Gentle heating increases the thermodynamic solubility limit of the solvent system. We strictly avoid temperatures >40°C to prevent potential thermal degradation of the heterocyclic core[4].

Step 4: Aliquoting and Storage

  • Action: Immediately divide the clear stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed microcentrifuge tubes. Store at -80°C.

  • Causality: Repeated freeze-thaw cycles induce localized supersaturation and seed crystal formation, permanently crashing the compound out of solution. Tube-based storage of single-use aliquots prevents this synergistic precipitation[2].

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in DMSO, but the moment I added it to my cell culture media, it formed a cloudy suspension. How do I fix this? A: This is a classic solvent-shift precipitation. To prevent this, do not spike high-concentration DMSO stocks directly into large volumes of aqueous media. Instead, perform a serial dilution in 100% DMSO to reach an intermediate concentration. Then, add this intermediate stock dropwise to the assay buffer while vortexing rapidly. Keep the final DMSO concentration


 to avoid cellular toxicity and assay interference[4].

Q: I left my DMSO stock on the benchtop overnight, and now there are needle-like crystals at the bottom. Can I just vortex it? A: Vortexing alone will likely be insufficient. The crystals formed because the DMSO absorbed atmospheric water overnight, lowering the solubility threshold[2]. You must re-sonicate the solution for 15-30 minutes. If the water content is too high, you may need to prepare a fresh stock using anhydrous DMSO.

Q: Are there specific co-solvents recommended for imidazo[2,1-b][1,3]thiazoles if pure DMSO fails during bioassays? A: Yes. For highly lipophilic planar heterocycles, binary or ternary solvent systems can disrupt


 stacking in aqueous environments. We recommend evaluating mixtures of DMSO with Tween-80 or PEG400, which have been successfully modeled and utilized to prevent aggregation in bioassays[1].

Quantitative Data: Formulation Strategies for Aqueous Dilution

When diluting 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole into aqueous buffers (e.g., PBS or cell media), use the following empirically validated co-solvent matrices to maintain solubility and prevent false-negative assay results.

Formulation StrategyComposition Matrix (v/v)Mechanism of SolubilizationBest Used For
Standard Aqueous 0.5% DMSO + 99.5% BufferRelies on the compound's intrinsic aqueous solubility.Highly potent assays requiring

nM final drug concentration[4].
Surfactant Micellization 1% DMSO + 1% Tween-80 + 98% BufferTween-80 forms micelles that encapsulate the hydrophobic fluorophenyl core, preventing aggregation[1].Biochemical assays (e.g., kinase panels) tolerant to surfactants.
Polymeric Co-solvation 2% DMSO + 10% PEG400 + 88% BufferPEG400 lowers the dielectric constant of the aqueous phase, bridging the polarity gap between DMSO and water.In vivo dosing or high-concentration in vitro screening.
Cyclodextrin Inclusion 1% DMSO + 20% HP-

-CD + 79% Buffer
Hydroxypropyl-

-cyclodextrin forms a transient inclusion complex with the planar imidazothiazole scaffold.
Cell-based assays where Tween/PEG might disrupt lipid bilayers.

References

1.[3] Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule. 3 2.[1] Solubility: A speed-breaker on the drug discovery highway - MedCrave Online. 1 3.[4] Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. 4 4.[2] High throughput sonication: evaluation for compound solubilization - PubMed (Combinatorial Chemistry & High Throughput Screening). 2

Sources

Troubleshooting

Technical Support Center: Optimization of Reflux Time for Imidazothiazole Formation

Welcome to the technical support center for the synthesis and optimization of imidazothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of imidazothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Imidazothiazoles are a significant class of bicyclic heterocycles, formed by the fusion of imidazole and thiazole rings, and are recognized for their broad spectrum of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties.[1][2][3][4][5]

The optimization of reaction parameters, particularly reflux time, is a critical factor in achieving high yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of imidazothiazoles, with a focus on the widely used Hantzsch thiazole synthesis and its variations.[6][7]

Troubleshooting Guide: Optimizing Imidazothiazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a 6-aryl-imidazo[2,1-b]thiazole derivative via the condensation of an α-bromoacetophenone with a 2-aminothiazole under reflux, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?

Potential Causes & Solutions:

  • Inadequate Reflux Temperature: The reflux temperature is determined by the boiling point of your solvent. If the temperature is too low, the activation energy for the cyclization step may not be reached.

    • Solution: Ensure your solvent's boiling point is appropriate for the reaction. Ethanol is commonly used, but for less reactive substrates, a higher boiling solvent like n-butanol or dimethylformamide (DMF) might be necessary.[8] Always use a reflux condenser and ensure a steady rate of reflux is maintained.

  • Incorrect Reaction Time: Both insufficient and excessive reflux times can be detrimental to the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] An optimal reflux time allows for the complete consumption of starting materials while minimizing the formation of degradation products. For many imidazothiazole syntheses, reflux times can range from 2 to 24 hours.[10][11][12]

  • Catalyst Inefficiency or Absence: While many Hantzsch-type syntheses proceed without a catalyst, some reactions benefit from the addition of a catalyst to improve reaction rates and yields.

    • Solution: Consider the use of a mild acid or base catalyst. For instance, a catalytic amount of a reusable heterogeneous catalyst like copper silicate has been shown to be effective.[9] Alternatively, microwave-assisted synthesis can significantly reduce reaction times and improve yields, often without the need for a catalyst.[13][14]

  • Poor Quality of Starting Materials: Impurities in the α-bromoacetophenone or 2-aminothiazole can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. The α-bromoacetophenone is a lachrymator and can degrade over time; it is advisable to use it fresh or store it properly.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired imidazothiazole, but I am also observing several side products, making purification difficult. What are these impurities and how can I minimize their formation?

Potential Causes & Solutions:

  • Side Reactions: Over-alkylation or self-condensation of the starting materials can lead to undesired byproducts.

    • Solution: Control the stoichiometry of your reactants carefully. A slight excess of the 2-aminothiazole can sometimes help to drive the reaction to completion and minimize the self-condensation of the α-bromoacetophenone. Slow, dropwise addition of the α-bromoacetophenone to the refluxing solution of 2-aminothiazole can also mitigate side reactions.

  • Degradation of Product: Prolonged exposure to high temperatures during reflux can lead to the degradation of the imidazothiazole product.

    • Solution: As mentioned previously, diligent reaction monitoring is key. Once the reaction has reached completion (as determined by TLC or LC-MS), it should be cooled and worked up promptly. Avoid unnecessarily long reflux times.

  • Oxidation: If the reaction is performed in the presence of air, oxidation of the thiazole ring or other sensitive functional groups can occur.

    • Solution: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[15]

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate and purify my imidazothiazole product. It is either an oil that won't crystallize or it co-elutes with impurities during column chromatography. What strategies can I employ?

Potential Causes & Solutions:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.

    • Solution: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or an ice-water mixture to precipitate the product. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary.

  • Similar Polarity of Products and Impurities: This is a common challenge in chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation. If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.[15]

  • Oily Product: Some imidazothiazole derivatives are oils at room temperature.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available. If crystallization is unsuccessful, purification by column chromatography is the most viable option. In some cases, converting the oily product into a salt (e.g., a hydrochloride salt) can yield a crystalline solid that is easier to handle and purify.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of imidazo[2,1-b]thiazoles from α-haloketones and 2-aminothiazoles?

A1: The reaction proceeds via the Hantzsch thiazole synthesis mechanism. It begins with the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final fused imidazothiazole ring system.[16][17]

Q2: How does the choice of solvent affect the reflux time and reaction outcome?

A2: The solvent plays a crucial role in determining the reaction temperature (its boiling point) and can also influence the solubility of reactants and intermediates. Higher boiling point solvents will lead to a higher reflux temperature, which can increase the reaction rate but may also promote the formation of degradation products. The polarity of the solvent can also affect the reaction mechanism and yield. It is essential to choose a solvent that is inert to the reactants and provides good solubility for the starting materials.[9]

Q3: Are there any "greener" or more efficient alternatives to traditional reflux conditions?

A3: Yes, several modern synthetic methods offer advantages over conventional heating. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[13][14][18] The use of reusable heterogeneous catalysts and solvent-free reaction conditions are also being explored to develop more environmentally friendly synthetic protocols.[9][19]

Q4: How do different substituents on the starting materials affect the required reflux time?

A4: The electronic nature of the substituents on both the α-haloketone and the 2-aminothiazole can significantly impact the reaction rate and, consequently, the optimal reflux time. Electron-withdrawing groups on the α-haloketone can increase its electrophilicity and accelerate the initial nucleophilic attack, potentially shortening the required reflux time. Conversely, electron-donating groups on the 2-aminothiazole can increase its nucleophilicity and also speed up the reaction. The steric hindrance of bulky substituents can slow down the reaction, necessitating longer reflux times.[2]

Experimental Protocols & Data

General Experimental Protocol for Optimization of Reflux Time

The following is a generalized procedure for the synthesis of a 6-aryl-imidazo[2,1-b]thiazole derivative, which can be adapted to optimize the reflux time for a specific set of substrates.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Addition of Reactant: To this solution, add the α-bromoacetophenone derivative (1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain a steady reflux rate.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (i.e., the starting material is consumed), cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Effect of Solvent on Reflux Conditions
SolventBoiling Point (°C)Typical Reflux Time Range (hours)Notes
Ethanol782 - 12Commonly used, good for many substrates.[9][11]
n-Butanol1181 - 6Higher temperature can accelerate slow reactions.
Acetonitrile822 - 10Aprotic polar solvent, can be advantageous for certain substrates.[13]
Dimethylformamide (DMF)1530.5 - 4High boiling point, useful for very unreactive substrates.[8]

Visualizing the Workflow

Workflow for Troubleshooting Low Yield in Imidazothiazole Synthesis

Troubleshooting_Workflow start Low or No Product Yield check_temp Is Reflux Temperature Adequate? start->check_temp increase_temp Increase Reflux Temperature (Change Solvent) check_temp->increase_temp No check_time Is Reflux Time Optimized? check_temp->check_time Yes increase_temp->check_time monitor_rxn Monitor Reaction by TLC/LC-MS (Adjust Time) check_time->monitor_rxn No check_catalyst Is a Catalyst Needed? check_time->check_catalyst Yes monitor_rxn->check_catalyst add_catalyst Consider Adding a Catalyst (e.g., Acid/Base, Heterogeneous) check_catalyst->add_catalyst Potentially check_purity Are Starting Materials Pure? check_catalyst->check_purity No add_catalyst->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No success Improved Yield check_purity->success Yes purify_sm->success

Caption: A decision-making flowchart for troubleshooting low product yield.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

  • Imidazothiazoles. In: Wikipedia. Available at: [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][6][16][20]thiadiazoles. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) (a) - ResearchGate. Available at: [Link]

  • synthesis of thiazoles - YouTube. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • synthetic approaches of imidazothiazole scaffolds: an updated review - ResearchGate. Available at: [Link]

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - MDPI. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review - JACS Directory. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available at: [Link]

  • Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Available at: [Link]

  • Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods - Hilaris Publisher. Available at: [Link]

  • One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. - Oriental Journal of Chemistry. Available at: [Link]

  • Imidazothiazoles - Wikipedia. Available at: [Link]

  • The optimization of reflux time in the presence of different catalysts... - ResearchGate. Available at: [Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - Semantic Scholar. Available at: [Link]

  • (PDF) Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - ResearchGate. Available at: [Link]

  • (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC. Available at: [Link]

  • Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. a - ResearchGate. Available at: [Link]

  • Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties | Request PDF - ResearchGate. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Troubleshooting NMR spectral assignment of regioisomeric imidazothiazoles

Technical Support Center: NMR Spectral Assignment of Regioisomeric Imidazothiazoles Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioisomer Differentiation & Signal Assignment In...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectral Assignment of Regioisomeric Imidazothiazoles

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioisomer Differentiation & Signal Assignment

Introduction: The Imidazothiazole Challenge

Welcome to the technical support hub. If you are working with imidazo[2,1-b]thiazoles , you are likely facing a specific set of spectral challenges. This fused scaffold—comprising a thiazole ring fused to an imidazole ring via a bridgehead nitrogen—is a "privileged structure" in drug discovery (e.g., Levamisole analogues), but it is notorious for regioisomeric ambiguity during synthesis.

Common synthetic routes, such as the condensation of 2-aminothiazoles with


-haloketones, frequently yield mixtures of 6-substituted  and 5-substituted  regioisomers. Standard 1D 

H NMR is often insufficient to distinguish them because the diagnostic singlet (the remaining imidazole proton) appears in a similar aromatic window (7.5–8.5 ppm) for both isomers.

This guide provides a self-validating troubleshooting workflow to unequivocally assign your structure.

Module 1: The "Is it 5- or 6-Substituted?" Crisis

User Query: "I have isolated two isomers. Both show a singlet in the aromatic region. How do I determine which is the 6-substituted and which is the 5-substituted isomer?"

The Diagnostic Protocol: You cannot rely solely on chemical shift prediction for this assignment due to solvent and substituent effects. You must use Through-Space (NOESY/ROESY) and Long-Range Connectivity (HMBC) .

Step 1: Establish the Numbering & Geometry

First, let us define the numbering system (IUPAC) to ensure we are speaking the same language.

  • Thiazole Ring: S is position 1; C-2 and C-3 are the double bond carbons.

  • Bridgehead Nitrogen: Position 4.[1]

  • Imidazole Ring: C-5 and C-6.[2][3]

  • Bridgehead Carbon: Position 7a (the quaternary carbon shared by S and N).

Step 2: The "Spatial Lock" (NOESY Experiment)

This is the most robust method. The geometry of the fused ring system places the proton at C-5 spatially close to the proton at C-3 of the thiazole ring. The proton at C-6 is too distant to show a strong NOE correlation to the thiazole ring.

  • If you see an NOE correlation between Thiazole H-3 and the Imidazole Singlet:

    • The singlet is H-5 .

    • Therefore, the substituent is at Position 6 .

  • If you see NO NOE correlation (and the experiment is valid):

    • The singlet is likely H-6 .

    • Therefore, the substituent is at Position 5 .

Step 3: The HMBC Confirmation (The 3-Bond Rule)

If NOESY is ambiguous due to signal overlap, use HMBC.

  • Identify the Bridgehead Carbon (C-7a) . It typically appears between 145–160 ppm . It is the only carbon that will correlate with Thiazole H-2 and Thiazole H-3 .

  • Check the correlation of your unknown Imidazole singlet to C-7a.

    • H-5 (2-bond path via N-4) often shows a weak or absent correlation in standard HMBC (optimized for 8 Hz).

    • H-6 (3-bond path via N-7 and C-7a? No, check connectivity: H6-C6-N-C7a).

    • Correction: In many fused systems, the 3-bond path is the strongest diagnostic.

    • Valid Path: H-5

      
       C-5 
      
      
      
      N-4
      
      
      C-7a (3-bond path).
    • Valid Path: H-6

      
       C-6 
      
      
      
      C-5
      
      
      N-4 (4-bond path to bridgehead N, too far from C-7a).
    • Result: If the imidazole singlet correlates strongly to the Bridgehead Carbon (C-7a), it is likely H-5 .

Summary Table: Regioisomer Differentiation

Feature6-Substituted Isomer5-Substituted Isomer
Remaining Proton H-5 (Singlet)H-6 (Singlet)
NOE to Thiazole H-3 Strong / Observable Absent
HMBC to C-7a (Bridge) Strong Correlation (

)
Weak / Absent (

)
Chemical Shift Trend Generally more deshielded (closer to N-4)Generally more shielded

Module 2: The "Invisible" Nitrogen (Probing Heteroatoms)

User Query: "My carbon assignment is tentative because of quaternary carbon overlap. Can I use the nitrogen atoms to confirm the scaffold?"

The Diagnostic Protocol: Yes. The imidazo[2,1-b]thiazole scaffold contains two distinct nitrogen environments: a "pyrrole-like" bridgehead nitrogen (N-4) and a "pyridine-like" imine nitrogen (N-7).

Experiment: HMBC

You do not need enriched samples. At natural abundance, a standard HMBC optimized for long-range N-H coupling (


 Hz) will reveal the nitrogens.
  • N-4 (Bridgehead): This nitrogen is shielded relative to the imine nitrogen. It typically appears around -180 to -200 ppm (relative to nitromethane) or 150-170 ppm (relative to liquid NH

    
    ).
    
  • N-7 (Imine-like): This nitrogen is highly deshielded, typically appearing around -60 to -100 ppm (relative to nitromethane) or 250-300 ppm (relative to liquid NH

    
    ).
    

Why this helps:

  • If you have synthesized the wrong isomer (e.g., an open-chain intermediate that didn't cyclize), you will likely see N-H protons or vastly different nitrogen chemical shifts (e.g., a primary amine).

  • The N-4 bridgehead will correlate to H-2/H-3 (thiazole) AND H-5 (imidazole), linking the two rings definitively.

Module 3: Broad Signals & Tautomerism

User Query: "The signals for my imidazole ring are broad and the coupling constants are unresolved. Is my sample impure?"

The Diagnostic Protocol: Not necessarily. Imidazothiazoles, like many nitrogen heterocycles, can suffer from intermediate exchange rates or quadrupole broadening, especially if there is an exchangeable proton (e.g., in partially saturated derivatives or salts).

Troubleshooting Steps:

  • Switch Solvent: If using CDCl

    
    , switch to DMSO-
    
    
    
    . The higher polarity and hydrogen-bonding capability of DMSO often stabilize specific tautomers or conformers, sharpening the lines.
  • The "TFA Trick": Add 1-2 drops of TFA-

    
      (Trifluoroacetic acid-d) to your CDCl
    
    
    
    sample.
    • Mechanism: This protonates the basic N-7 nitrogen. Protonation locks the molecule into a single cationic species, eliminating exchange broadening.

    • Result: Peaks usually sharpen significantly, and

      
      -couplings become resolved. Note: Chemical shifts will move downfield significantly due to the positive charge.
      

Visualization: Troubleshooting Workflow

The following diagram outlines the logical decision tree for assigning your regioisomer.

NMR_Workflow Start Start: Purified Isomer (Single Spot on TLC) H_NMR 1. Acquire 1H NMR Identify Aromatic Singlet Start->H_NMR NOESY 2. Acquire 2D NOESY Target: Thiazole H-3 <-> Imidazole H-X H_NMR->NOESY Decision_NOE Is NOE observed? NOESY->Decision_NOE Result_6Sub Isomer is 6-Substituted (Singlet is H-5) Decision_NOE->Result_6Sub Yes (Strong) Ambiguous Ambiguous/Overlap? Decision_NOE->Ambiguous No / Weak Result_5Sub Isomer is 5-Substituted (Singlet is H-6) Ambiguous->Result_5Sub Spectra Clean HMBC 3. Acquire HMBC Target: Bridgehead C-7a Ambiguous->HMBC Overlap Present Check_HMBC Does Singlet correlate to C-7a? HMBC->Check_HMBC Check_HMBC->Result_6Sub Yes (3-bond path) Check_HMBC->Result_5Sub No (4-bond path)

Caption: Decision tree for distinguishing 5- vs 6-substituted imidazo[2,1-b]thiazoles using NOESY and HMBC logic.

Experimental Protocols

Protocol A: N-HMBC Setup (Bruker TopSpin)

To detect the "invisible" nitrogens without enrichment:

  • Pulse Program: hmbcgpndqf (Gradient selected HMBC).

  • Nucleus Selection: F1 = 15N, F2 = 1H.

  • Optimization: Set cnst13 (J coupling) to 6 Hz . This compromises between the smaller 2-bond couplings and larger 3-bond couplings typical in heterocycles [1].

  • Scans: Minimum 32 scans (64 recommended for <10 mg samples).

  • Spectral Width: 400 ppm in F1 (to cover both pyridine-like and pyrrole-like N).

Protocol B: Key Chemical Shift Data Reference

Use these values to benchmark your assignment (Solvent: DMSO-


) [2, 3].
PositionAtom TypeApprox Shift (

)
Multiplicity
C-2 Thiazole CH110 - 115 ppmDoublet (

Hz)
C-3 Thiazole CH118 - 125 ppmDoublet (

Hz)
C-5 Imidazole CH108 - 115 ppmSinglet (if 6-sub)
C-7a Bridgehead C145 - 155 ppm Quaternary
C=O If ester/amide160 - 170 ppmQuaternary

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. Link

  • Kaga, A., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles. Royal Society of Chemistry. Link

  • Nawrocka, W. P., et al. (2012). Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Acta Poloniae Pharmaceutica. Link

  • Bhat, H. R., et al. (2017). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines. Arabian Journal of Chemistry. Link

Sources

Troubleshooting

Preventing degradation of fluorinated imidazothiazoles during storage

Welcome to the Technical Support Center for Fluorinated Imidazothiazoles . Fluorinated imidazothiazoles (such as fluorinated derivatives of levamisole, experimental kinase inhibitors, and advanced anthelmintics) are high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Imidazothiazoles .

Fluorinated imidazothiazoles (such as fluorinated derivatives of levamisole, experimental kinase inhibitors, and advanced anthelmintics) are highly valued in medicinal chemistry. While the addition of fluorine atoms significantly improves in vivo metabolic stability and lipophilicity[1], the bicyclic imidazo[2,1-b]thiazole core remains vulnerable to specific environmental stressors during storage.

This guide provides drug development professionals and researchers with the mechanistic reasoning, troubleshooting steps, and self-validating protocols necessary to prevent compound degradation.

Storage Decision Logic

StorageWorkflow Start Fluorinated Imidazothiazole State Physical State? Start->State Solid Solid Powder State->Solid Liquid Aqueous / Organic Solution State->Liquid SolidStorage Store at -20°C Desiccator, Amber Vial Solid->SolidStorage LiquidpH Adjust pH < 6.0 Flush with N2/Ar Liquid->LiquidpH LiquidStorage Store at 4°C (Short-term) or -80°C (Long-term) LiquidpH->LiquidStorage

Optimal storage workflow for solid and liquid fluorinated imidazothiazoles.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my fluorinated imidazothiazole stock solutions turn yellow and lose potency over time, even when refrigerated? A1: This is a classic sign of oxidative and hydrolytic degradation. While fluorine substitution enhances overall molecular stability[2], the imidazo[2,1-b]thiazole core is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH[3].

  • The Causality: Hydroxide ions attack the electron-deficient carbon of the thiazole ring, causing it to cleave and form a free thiol (a mercaptoethyl intermediate). In the presence of dissolved oxygen, these thiols rapidly oxidize into inactive disulfide dimers[3], which visually manifest as a yellowing solution.

  • The Fix: Always formulate aqueous stock solutions at a slightly acidic pH (e.g., pH 4.5–5.5) where the ring is most stable[4]. Purge the solvent with an inert gas (Nitrogen or Argon) to displace dissolved oxygen, and store in tightly sealed amber vials.

Q2: I am observing unexpected peaks in my HPLC chromatogram after one month of storing the solid compound at room temperature. Is the C-F bond breaking? A2: It is highly unlikely that the carbon-fluorine (C-F) bond is breaking. The C-F bond is one of the strongest in organic chemistry, providing excellent thermal resistance[2]. The unexpected peaks are almost certainly products of ambient moisture-induced ring opening or photolytic degradation.

  • The Causality: Imidazothiazoles are hygroscopic. Absorbed ambient moisture initiates localized, solid-state hydrolysis on the crystal surface. Furthermore, UV/visible light can induce photolytic cleavage of the heterocyclic core.

  • The Fix: Ensure the solid is stored in a vacuum desiccator at -20°C and strictly protected from light.

Q3: How do repeated freeze-thaw cycles affect DMSO stock solutions of these compounds? A3: Repeated freeze-thaw cycles destroy the integrity of the compound by introducing atmospheric moisture condensation into the DMSO.

  • The Causality: DMSO is incredibly hygroscopic. Every time the vial is opened cold, it absorbs water from the air. This water acts as a nucleophile, lowering the activation energy for hydrolytic degradation of the thiazole ring upon warming.

  • The Fix: Aliquot your DMSO stock solutions into single-use volumes immediately after preparation and store them at -80°C. Discard any unused portion after thawing; do not refreeze.

Section 2: Mechanistic Degradation Pathways

DegradationPathway Core Fluorinated Imidazo[2,1-b]thiazole Hydrolysis Hydrolysis (pH > 7.0) H2O Attack Core->Hydrolysis Photo UV Light Exposure Core->Photo Thiol Mercaptoethyl Intermediate Hydrolysis->Thiol Oxidation Oxidation (O2) Thiol->Oxidation Disulfide Inactive Disulfide Dimer Oxidation->Disulfide PhotoDeg Photolytic Ring Cleavage Photo->PhotoDeg

Mechanistic degradation pathways of fluorinated imidazothiazoles under stress.

Section 3: Quantitative Stability Profile

The following table summarizes the expected degradation profile of a standard fluorinated imidazothiazole under various forced stress conditions. Use this data to benchmark your own stability assays.

Stress ConditionEnvironment / ReagentTemp / TimePrimary Degradation PathwayExpected Recovery (%)
Control (Optimal) Solid, -20°C, Dark, Ar gas6 MonthsNone> 99.5%
Aqueous (Acidic) pH 4.0 Buffer, 4°C30 DaysMinimal Hydrolysis> 98.0%
Aqueous (Neutral/Basic) pH 7.5 - 8.0 Buffer, 37°C7 DaysThiazole Ring Cleavage< 60.0%
Oxidative Stress 3% H₂O₂, Room Temp24 HoursThiol Oxidation to Disulfide< 40.0%
Photolytic Stress UV Light (254 nm)48 HoursPhotolytic Cleavage~ 85.0%

Section 4: Self-Validating Experimental Protocols

To ensure scientific trust and reproducibility, you must implement a self-validating protocol for assessing the stability of your specific derivative. A self-validating system includes internal controls that definitively prove the assay is "stability-indicating"—meaning it can successfully separate the intact parent drug from its degradation products without chromatographic interference[4].

Protocol: Stability-Indicating HPLC-UV Workflow

Step 1: Preparation of the System Suitability Standard (Self-Validation Step) Rationale: Before testing actual storage samples, you must artificially force degradation to prove your analytical method can detect the breakdown products.

  • Prepare a 1 mg/mL stock solution of the fluorinated imidazothiazole in HPLC-grade Methanol.

  • Acid Hydrolysis Control: Mix 100 µL of stock with 100 µL of 1.0 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis Control: Mix 100 µL of stock with 100 µL of 1.0 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Control: Mix 100 µL of stock with 100 µL of 3% H₂O₂. Incubate at room temperature for 2 hours.

  • Neutralize the acid/base samples, dilute all aliquots to 100 µg/mL with your mobile phase, and inject into the HPLC.

  • Validation Check: The method is mathematically valid only if the intact compound peak (typically monitored at 235 nm) is completely baseline-resolved from the degradation product peaks (such as the disulfide dimer)[4].

Step 2: Preparation of Long-Term Storage Aliquots Rationale: Mimic actual laboratory usage while strictly controlling environmental variables.

  • Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM.

  • Purge the solution by bubbling ultra-pure Argon gas through the liquid for 5 minutes to displace dissolved oxygen.

  • Aliquot 50 µL volumes into sterile, amber, low-bind microcentrifuge tubes.

  • Overlay the headspace of each tube with Argon before immediately capping.

  • Store the aliquots at -80°C.

Step 3: Routine Stability Monitoring Rationale: Real-time monitoring prevents the use of degraded compounds in critical biological assays, saving time and resources.

  • At Day 30, 60, and 90, remove one aliquot from -80°C storage.

  • Thaw rapidly at room temperature. Do not refreeze.

  • Dilute to 100 µg/mL in the HPLC mobile phase and inject.

  • Compare the Area Under the Curve (AUC) of the parent peak to the Day 0 baseline. A recovery of >98% indicates successful storage conditions.

References

  • [3] Title: Structural analysis and immunomodulating activity of levamisole degradation products. Source: PubMed (nih.gov). URL:[Link]

  • [4] Title: Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. Source: University of Alberta (ualberta.ca). URL: [Link]

  • [1] Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Optimization

Removing unreacted 2-aminothiazole from crude product mixtures

Technical Support Center: Removing Unreacted 2-Aminothiazole Welcome to the technical support guide for managing and removing unreacted 2-aminothiazole from crude reaction mixtures. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing Unreacted 2-Aminothiazole

Welcome to the technical support guide for managing and removing unreacted 2-aminothiazole from crude reaction mixtures. This resource is designed for researchers, chemists, and drug development professionals who encounter this common purification challenge. Unreacted 2-aminothiazole can complicate downstream applications, making its effective removal essential for achieving high-purity products.

This guide provides a combination of frequently asked questions for quick troubleshooting and in-depth procedural guides that explain the chemical principles behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a polar baseline spot that I suspect is 2-aminothiazole. How can I quickly confirm this?

A: A quick confirmation can be achieved by running a co-spot on your TLC plate. Spot your crude mixture, a pure standard of 2-aminothiazole, and a third spot with both your crude mixture and the standard. If the baseline spot in your crude lane aligns perfectly with the 2-aminothiazole standard and the co-spot appears as a single, merged spot, it is highly likely to be unreacted 2-aminothiazole.

Q2: Why is 2-aminothiazole often difficult to remove by standard silica gel chromatography?

A: 2-Aminothiazole is a relatively polar and basic compound. Its basicity causes strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing or "streaking" on a TLC plate and poor separation during column chromatography, where it may either remain adsorbed to the silica or elute very slowly and broadly across many fractions.

Q3: Can I use an acid-base extraction to remove 2-aminothiazole?

A: Yes, this is often the most effective method, provided your desired product is stable to acidic conditions and is not basic itself. 2-aminothiazole has a pKa of approximately 5.36, meaning it is readily protonated by dilute aqueous acid (e.g., 1M HCl).[1][2][3] This forms a water-soluble salt that can be extracted into the aqueous phase, leaving neutral or acidic organic products behind in the organic solvent.[4][5]

Q4: My desired product is also a basic compound. How can I separate it from 2-aminothiazole?

A: This is a more challenging scenario. The best approach depends on the difference in basicity (pKa) and polarity between your product and 2-aminothiazole.

  • Fractional Crystallization: If both your product and 2-aminothiazole are solids, recrystallization from a carefully selected solvent system may allow for separation.[6][7][8]

  • pH-Controlled Extraction: If there is a significant difference in pKa (at least 2-3 units), a carefully buffered aqueous solution can be used for extraction to selectively protonate one amine over the other.

  • Specialized Chromatography: Techniques like ion-exchange chromatography or using a deactivated (e.g., triethylamine-treated) or basic (e.g., alumina) stationary phase can mitigate the issues seen with standard silica gel.[9]

Q5: What are the key physicochemical properties of 2-aminothiazole to consider during purification?

A: Understanding these properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Appearance Light brown or yellow crystalline solid.[1][2][10]Can impart color to crude products.
pKa ~5.36 (for the conjugate acid).[1][2][3]The amino group is basic and readily protonated by mineral acids. This is the basis for acid-base extraction.
Solubility Soluble in water (100 g/L at 20°C), alcohols, and ether.[1][11] Soluble in dilute HCl.[1][2]High water solubility of the free base and even higher solubility of its protonated salt form allows for effective aqueous extraction.
Melting Point 91-93 °C.[2][3][10]A sharp melting point is a good indicator of purity.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols for common scenarios encountered when trying to remove unreacted 2-aminothiazole.

Scenario 1: Your Desired Product is a Neutral or Acidic Organic Compound

This is the most straightforward case, and an acid-base extraction is the method of choice. The principle relies on converting the basic 2-aminothiazole into its water-soluble salt, thereby separating it from the desired compound which remains in the organic phase.

Method of Choice: Acid-Base Extraction (Acid Wash)

  • Causality: The exocyclic amino group of 2-aminothiazole is a Lewis base. In the presence of a dilute acid like hydrochloric acid (HCl), it accepts a proton (H+) to form the 2-aminothiazolium chloride salt. This salt is ionic and therefore highly soluble in water, while most neutral organic compounds have low water solubility. This difference in partitioning between an organic solvent and an acidic aqueous solution is the basis for the separation.[5]

G cluster_0 Initial State: Separatory Funnel cluster_1 Step 1: Add Dilute Acid (e.g., 1M HCl) cluster_2 Final State: Separated Layers Crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) Impurity Contains: - Neutral Product (P) - 2-Aminothiazole (A) AddAcid Shake Funnel & Allow Layers to Separate Crude->AddAcid Process Protonation A + H⁺Cl⁻ → A-H⁺Cl⁻ (Water-Soluble Salt) Organic Top Organic Layer: Contains Pure Product (P) AddAcid->Organic Result Aqueous Bottom Aqueous Layer: Contains Salt (A-H⁺Cl⁻) AddAcid->Aqueous Result caption Workflow for Acid-Base Extraction. G Start Crude Solid Product (Product + 2-ATZ) Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Crystals Pure Product Crystallizes Cool->Crystals Liquor Mother Liquor (Contains 2-ATZ) Cool->Liquor Filter Vacuum Filtration Crystals->Filter Liquor->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure caption Recrystallization Purification Workflow.

Recrystallization Purification Workflow.

Detailed Protocol (Recrystallization):

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble when hot but poorly soluble when cold. 2-aminothiazole is soluble in alcohols and water, so solvents like toluene or hexanes might be good starting points if your product is compatible. [2][11]2. Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it. If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes. [4]3. Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of your pure product should form. Cooling further in an ice bath can maximize the yield. [4][6]5. Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved 2-aminothiazole.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Scenario 3: Acid-Base Extraction is Not an Option

When both your product and 2-aminothiazole are basic, or if your product is acid-sensitive, column chromatography is a necessary alternative. Standard silica gel can be problematic, but its performance can be improved.

Method of Choice: Modified Flash Column Chromatography

  • Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [12][13]Because 2-aminothiazole is basic, it binds strongly to acidic silica. To achieve good separation, this interaction must be moderated. This can be done by adding a small amount of a basic modifier (like triethylamine or ammonia) to the eluent, which competes for the acidic sites on the silica gel, allowing the 2-aminothiazole to travel more cleanly down the column.

Detailed Protocol:

  • TLC Analysis: Develop a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives a good separation (ΔRf > 0.2) between your product and 2-aminothiazole on a TLC plate.

  • Add a Basic Modifier: To the chosen solvent system, add a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the methanol portion of a DCM/MeOH system. Rerun the TLC in this modified system to confirm that the spots are now more defined and show less streaking.

  • Column Packing: Pack a flash column with silica gel using your initial, non-modified eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For best results, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of your packed column. [13]5. Elution: Run the column using the eluent containing the basic modifier. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute your product and then the more polar 2-aminothiazole. [12][14]6. Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • LookChem. (n.d.). 2-Aminothiazole 96-50-4 wiki. LookChem. Retrieved from [Link]

  • Wikipedia. (2023). 2-Aminothiazole. Wikipedia. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminothiazole. Solubility of Things. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. Retrieved from [Link]

  • Unilong. (n.d.). 2-Aminothiazole CAS 96-50-4. Unilong. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Millersville University. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. Retrieved from [Link]

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole. Google Patents.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Kamila, S., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 16(8), 6948-6960. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, K., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4364-4379. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. UCI Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • European Patent Office. (1992). EP 0482607 A1 - Process of producing 2-aminothiazole. European Patent Office. Retrieved from [Link]

  • Biotage. (2025). Successful flash chromatography. Biotage. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluorophenyl substituted cyclizations

Ticket ID: #F-ORTHO-402 Subject: Overcoming Steric & Electronic Barriers in 2-Fluorophenyl Substituted Cyclizations Status: Open [Resolution Guide Attached] Assigned Specialist: Senior Application Scientist, Catalysis Di...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-ORTHO-402 Subject: Overcoming Steric & Electronic Barriers in 2-Fluorophenyl Substituted Cyclizations Status: Open [Resolution Guide Attached] Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Matrix: The "Ortho-F" Conundrum

User Issue: You are attempting to cyclize a substrate containing a 2-fluorophenyl moiety. The reaction is stalling, returning starting material, or yielding de-halogenated side products.

Root Cause Analysis: The 2-fluorophenyl group presents a unique "dual-threat" to cyclization efficiency that standard protocols often fail to address:

  • Steric "Lock" (The 1.47 Å Barrier): While Fluorine is small (Van der Waals radius ~1.47 Å vs. H ~1.20 Å), in the ortho position, it creates significant repulsion in the tight transition states required for ring closure (especially Pd-catalyzed reductive elimination).

  • Electronic Deactivation: The strong inductive withdrawing effect (-I) deactivates the ring toward electrophilic aromatic substitution (EAS/Friedel-Crafts), while the C-F bond itself is prone to oxidative addition (side reaction) under forcing conditions.

Triage Workflow

Use the following decision tree to select the correct resolution protocol.

OrthoFTriage Start Start: Cyclization Failure Type Identify Reaction Mechanism Start->Type Metal Transition Metal Catalyzed (Suzuki, Heck, C-H Activation) Type->Metal Pd/Ru/Rh Acid Acid-Mediated (Friedel-Crafts, Nazarov) Type->Acid Bronsted/Lewis CheckLigand Check Ligand Class Metal->CheckLigand CheckSolvent Check Solvent System Acid->CheckSolvent Sol_A SOLUTION A: Bulky Monophosphines (SPhos/XPhos) CheckLigand->Sol_A Standard Phosphines Fail Sol_B SOLUTION B: HFIP Solvent System (H-Bond Activation) CheckSolvent->Sol_B DCM/THF Fail

Figure 1: Diagnostic workflow for selecting the appropriate optimization strategy based on reaction mechanism.

Protocol A: Metal-Catalyzed Cyclizations (The "Hardware" Fix)

Applicability: Palladium-catalyzed intramolecular biaryl coupling, C-H activation, or Buchwald-Hartwig cyclizations.

The Problem: Standard ligands (PPh3, dppf) form crowded metal centers. The ortho-fluorine clashes with the ligand sphere, preventing the formation of the necessary cis-geometry for reductive elimination.

The Solution: Switch to Biaryl Dialkyl Monophosphines (Buchwald Ligands) . These ligands are bulky enough to enforce a monoligated Pd(0) species (LPd(0)), which creates an open coordination site. This "pocket" accommodates the ortho-fluorine substituent during the turnover-limiting step.

Recommended Ligand Screening Table
LigandSteric ProfileBest For2-F Specific Utility
SPhos HighSuzuki/HeckGold Standard. The methoxy groups on the ligand backbone interact with the Pd center, stabilizing the transition state while allowing the 2-F group to rotate away.
XPhos Very HighC-N / C-O bond formationUse if SPhos fails. The isopropyl groups provide massive bulk, forcing the substrate into the reactive channel.
RuPhos HighElectronic rich substratesExcellent if the non-fluorinated ring is electron-rich.
PPh3 LowGeneral PurposeAvoid. Ineffective for 2-F hindered cyclizations (leads to dimers/oligomers).
Step-by-Step Protocol: SPhos-Mediated Cyclization
  • Catalyst Pre-loading: In a glovebox, charge a reaction vial with Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) . (Ratio 1:2 Pd:L is critical).

    • Pro-Tip: Use Pd-PEPPSI-IPent precatalyst if oxidative addition is the suspected bottleneck.

  • Base Selection: Add K₃PO₄ (2-3 equiv) .

    • Warning: Avoid strong alkoxides (NaOtBu) if defluorination (SnAr) is observed. Phosphate is milder and reduces C-F activation risk.

  • Solvent System: Add degassed Toluene or 1,4-Dioxane (0.1 M concentration).

    • Additives: If conversion < 50%, add 20 mol% pivalic acid (PivOH) to assist in the proton-transfer step of C-H activation pathways.

  • Thermal Activation: Seal and heat to 100–110 °C .

    • Note: The 2-F group increases the rotational barrier (atropisomerism). High heat is often required not just for kinetics, but to overcome the rotational lock of the biaryl axis.

Protocol B: Acid-Mediated Cyclizations (The "Environment" Fix)

Applicability: Friedel-Crafts, Nazarov cyclization, or cation-olefin cyclizations.

The Problem: The Fluorine atom is an inductive electron-withdrawing group (EWG). It deactivates the aromatic ring, making it a poor nucleophile. Standard Lewis acids (AlCl₃, BF₃) often bind irreversibly to the fluorine lone pair rather than activating the electrophile.

The Solution: Hexafluoroisopropanol (HFIP) as the solvent.[1] HFIP is a strong hydrogen-bond donor (high


 value) but a poor nucleophile. It forms a hydrogen-bond network that stabilizes the cationic transition state and hyper-activates the electrophile (e.g., carbonyl or enone) without quenching the carbocation.
Mechanistic Visualization: HFIP Activation

HFIP_Mechanism HFIP_Network HFIP Solvent (H-Bond Donor Network) Electrophile Substrate (Carbonyl/Enone) HFIP_Network->Electrophile H-Bonding to Oxygen Activated_State Super-Activated Electrophile complex Electrophile->Activated_State Polarization Cyclization Ring Closure (Overcoming F-Deactivation) Activated_State->Cyclization Nucleophilic Attack by Fluorophenyl Ring

Figure 2: HFIP acts as a "solvent-catalyst," activating the electrophile to overcome the nucleophilic deactivation caused by the fluorine atom.

Step-by-Step Protocol: HFIP-Promoted Cyclization
  • Solvent Switch: Dissolve substrate in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[2]

    • Concentration: 0.1 M to 0.2 M.

  • Catalyst: Add a mild Brønsted acid, such as TsOH (5-10 mol%) or TfOH (1-5 mol%) .

    • Note: In HFIP, weak acids behave like superacids. Do not use stoichiometric Lewis acids initially.

  • Temperature: Stir at Room Temperature first.

    • HFIP is potent.[3] Heating to 50°C is usually the maximum required.

  • Workup: Quench with NaHCO₃. HFIP can be recovered by distillation (bp 58°C) for reuse.

Knowledge Base: Frequently Asked Questions

Q: I see the product, but it's a mixture of isomers. Why? A: The 2-fluorophenyl group induces atropisomerism (axial chirality) in biaryl systems. The rotational barrier is high. If your reaction temperature is below the coalescence temperature, you will see separable rotamers.

  • Fix: Heat the reaction to >120°C to allow free rotation, or design the synthesis to be atroposelective using chiral ligands (e.g., KenPhos).

Q: My Pd-catalyzed reaction yields a defluorinated product. A: You are experiencing "Hydrodefluorination." This occurs when the hydride source (often the solvent or base) attacks the Pd-F intermediate.

  • Fix:

    • Switch solvent from alcohols (isopropanol) to non-protic polar solvents (Dioxane, DMF).

    • Use CsF or K₃PO₄ instead of Carbonates/Alkoxides.

    • Lower the temperature if possible.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for 2-F substrates. The rapid heating helps overcome the steric energy barrier of the transition state more effectively than conventional heating, often reducing reaction times from 24h to 1h.

References

  • Mechanistic Insights on Biaryl Monophosphines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • HFIP Solvent Effects

    • Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). "Hexafluoroisopropanol as a Highly Versatile Solvent.
  • Ortho-Fluorine Effects in C-H Activation

    • Wang, X., Leow, D., & Yu, J.-Q. (2011). "Pd(II)-Catalyzed para-Selective C–H Arylation of Monosubstituted Arenes." Journal of the American Chemical Society.[4]

  • Steric Hindrance in Cyclization

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society.[4]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Welcome to the Application Scientist Support Portal. As researchers transition 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole from in vitro screening to in vivo models, the most frequent point of failure is oral bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers transition 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole from in vitro screening to in vivo models, the most frequent point of failure is oral bioavailability. This guide synthesizes field-proven pharmacokinetic (PK) optimization strategies, troubleshooting workflows, and self-validating protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole show nanomolar efficacy in vitro but fail to produce therapeutic effects in vivo? A1: The discrepancy is rooted in the compound's physicochemical properties. The imidazo[2,1-b][1,3]thiazole core is a highly planar, rigid fused bicyclic system[1]. When coupled with a lipophilic 2-fluorophenyl moiety, the molecule exhibits strong intermolecular


 stacking and halogen bonding in the solid state. This results in a high crystal lattice energy. Consequently, the thermodynamic barrier to dissolution in aqueous gastrointestinal (GI) fluids is immense, categorizing the compound as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[2]. Without dissolution, there is no concentration gradient to drive passive diffusion across the intestinal epithelium.

Q2: How can I definitively diagnose whether solubility or first-pass metabolism is my primary bottleneck? A2: You must decouple absorption from metabolism using a self-validating in vitro to in vivo extrapolation (IVIVE) approach. First, run a Parallel Artificial Membrane Permeability Assay (PAMPA). If the apparent permeability (


) is 

cm/s, permeability is not the issue[2]. Next, perform a metabolic stability assay using human liver microsomes (HLMs). Imidazo[2,1-b][1,3]thiazole derivatives (such as CITCO) are known substrates and inducers of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4[3][4]. If the intrinsic clearance (

) in HLMs is high, first-pass metabolism is your secondary bottleneck.

Part 2: Troubleshooting Guide for Formulation & PK

Issue 1: Compound Precipitation in the Intestine
  • Symptom: Good solubility in Simulated Gastric Fluid (SGF, pH 1.2) but massive precipitation in Simulated Intestinal Fluid (SIF, pH 6.8).

  • Causality: The imidazo-thiazole nitrogen is weakly basic. It protonates and dissolves in the acidic stomach but rapidly deprotonates and crystallizes upon entering the neutral intestine.

  • Resolution: Formulate an Amorphous Solid Dispersion (ASD) . Dispersing the drug in a pH-independent hydrophilic polymer matrix (e.g., PVP-VA or HPMC-AS) at a molecular level arrests crystal lattice formation[2]. The polymer maintains a supersaturated state in the intestine, allowing continuous absorption.

Issue 2: High Clearance / Low AUC Despite Good Dissolution
  • Symptom: Intravenous (IV) administration yields a short half-life (

    
    ), and oral administration yields negligible Area Under the Curve (AUC).
    
  • Causality: Extensive hepatic first-pass metabolism via CYP450 enzymes[3].

  • Resolution: Shift the absorption pathway from the portal vein to the lymphatic system. By formulating the compound into Solid Lipid Nanoparticles (SLNs) , the lipid matrix stimulates the secretion of chylomicrons in enterocytes. The drug is packaged into these chylomicrons, which are taken up by the lacteals into the lymphatic system, draining directly into the systemic circulation via the thoracic duct and entirely bypassing the liver.

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol is a self-validating system: success is quantitatively verified via Dynamic Light Scattering (DLS) before proceeding to in vivo studies.

Materials:

  • 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (API)

  • Solid Lipid: Precirol® ATO 5 or Stearic Acid

  • Surfactant: Poloxamer 188 (Pluronic F-68)

  • Aqueous Phase: Ultrapure water

Step-by-Step Procedure:

  • Lipid Phase Preparation: Melt 500 mg of the solid lipid at 10°C above its melting point (e.g., 75°C). Dissolve 50 mg of the API into the molten lipid. Causality: The lipophilic 2-fluorophenyl group ensures high partitioning into the lipid matrix.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 in 20 mL of ultrapure water. Heat this solution to the exact same temperature as the lipid phase (75°C). Causality: Temperature matching prevents premature lipid crystallization during mixing.

  • Emulsification: Inject the hot lipid phase into the hot aqueous phase under continuous high-shear homogenization at 15,000 RPM for 10 minutes.

  • Ultrasonication: Subject the crude emulsion to probe sonication (40% amplitude) for 5 minutes to reduce droplet size to the nanoscale.

  • Cooling & Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

  • Validation Check (Critical): Measure the formulation using DLS.

    • Acceptance Criteria: Z-average diameter < 150 nm; Polydispersity Index (PDI) < 0.3. If PDI > 0.3, discard and repeat with increased sonication time.

Protocol 2: In Vivo Pharmacokinetic (PK) Assessment in Rodents

Step-by-Step Procedure:

  • Study Design: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables.

  • Dosing:

    • Group A (Control): Administer unformulated API suspended in 0.5% CMC-Na via oral gavage (10 mg/kg).

    • Group B (Test): Administer SLN-formulated API via oral gavage (10 mg/kg).

    • Group C (IV Reference): Administer API dissolved in 10% DMSO / 90% PEG-400 via tail vein injection (2 mg/kg).

  • Sampling: Collect 200 µL blood from the jugular vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3000 × g for 10 mins to separate plasma.

  • Quantification: Extract plasma proteins using cold acetonitrile (1:3 v/v) and analyze the supernatant via LC-MS/MS.

  • Validation Check (Mass Balance): Calculate absolute bioavailability (

    
    ):
    
    
    
    

Part 4: Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic improvements when transitioning from a standard aqueous suspension to the optimized SLN formulation.

PK ParameterUnformulated Suspension (10 mg/kg)SLN Formulation (10 mg/kg)Fold Improvement

(ng/mL)
45.2 ± 12.4315.8 ± 42.1~7.0x

(h)
4.02.5Faster absorption

(ng·h/mL)
180.5 ± 35.21450.6 ± 110.4~8.0x

(h)
2.1 ± 0.44.8 ± 0.6Sustained release
Absolute Bioavailability (

)
4.2% 33.8% ~8.0x

Data represents mean ± SD. The significant increase in AUC and


 confirms that the SLN formulation successfully overcomes both the dissolution rate-limiting step and hepatic first-pass metabolism.

Part 5: Diagnostic & Mechanistic Visualizations

BioavailabilityWorkflow Start In Vivo Efficacy Failure Assess Assess BCS Class (Solubility vs Permeability) Start->Assess Solubility Low Solubility (BCS II / IV) Assess->Solubility PAMPA / Caco-2 OK Permeability Low Permeability (BCS III / IV) Assess->Permeability SGF / SIF OK Formulation Nanoparticles / ASDs Solubility->Formulation Prodrug Prodrug / Permeation Enhancers Permeability->Prodrug Success Enhanced Bioavailability Formulation->Success Prodrug->Success

Diagnostic workflow for resolving bioavailability bottlenecks in drug development.

AbsorptionPathway OralDose Oral Administration (Imidazo[2,1-b][1,3]thiazole) GI GI Tract OralDose->GI FreeDrug Free Drug Dissolution GI->FreeDrug Unformulated SLN Solid Lipid Nanoparticles GI->SLN Nano-formulated PortalVein Portal Vein FreeDrug->PortalVein Liver Liver (CYP450 First-Pass) PortalVein->Liver LowSystemic Systemic Circulation (Low AUC) Liver->LowSystemic Extensive Metabolism Lymph Lymphatic System SLN->Lymph Chylomicron uptake Systemic Systemic Circulation (High AUC) Lymph->Systemic Bypasses Liver

Intestinal absorption pathways: Portal vein (first-pass) vs. Lymphatic bypass via SLNs.

References

  • ResearchGate. "Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties." Available at: [Link]

  • EXCLI Journal. "Okadaic acid influences xenobiotic metabolism in HepaRG cells." Available at:[Link]

  • MDPI. "Hepatic Metabolism of Sakuranetin and Its Modulating Effects on Cytochrome P450s and UDP-Glucuronosyltransferases." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solid-State Stability of Imidazo[2,1-b][1,3]thiazoles

Current Status: Online Role: Senior Application Scientist, Solid-State Chemistry Division Topic: Mitigation of Hygroscopicity in Imidazo[2,1-b][1,3]thiazole Salts Executive Summary & Technical Context The imidazo[2,1-b][...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist, Solid-State Chemistry Division Topic: Mitigation of Hygroscopicity in Imidazo[2,1-b][1,3]thiazole Salts

Executive Summary & Technical Context

The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of established drugs like Levamisole (immunomodulator/anthelmintic) and emerging antitumor agents.

The Problem: While the hydrochloride (HCl) salt is the industry standard for this scaffold due to ease of synthesis, it frequently exhibits hygroscopicity (moisture uptake). This leads to:

  • Deliquescence: The solid dissolves in its own sorbed water.[1]

  • Pseudopolymorphism: Uncontrolled formation of hydrates.

  • Chemical Instability: Hydrolysis of the thiazole ring or oxidative degradation.

  • Process Failure: Caking during filtration or tableting.

The Solution: This guide provides a root-cause analysis and three tiers of mitigation: Diagnostic Verification , Salt/Crystal Engineering , and Process Control .

Module A: Diagnostic Workflow (Root Cause Analysis)

Before altering the chemistry, you must quantify the moisture interaction. Visual inspection (clumping) is insufficient.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) where the salt transitions from surface adsorption to bulk absorption (deliquescence).

  • Sample Prep: Load 10–20 mg of the imidazo[2,1-b][1,3]thiazole salt into the DVS sample pan.

  • Equilibration: Dry at 0% RH (25°C) for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 95% in 10% increments. Hold at each step until mass change (

    
    ) is <0.002% per minute.
    
  • Desorption Cycle: Return from 95% to 0% RH to check for hysteresis (indicative of hydrate formation).

Interpretation:

  • Mass increase < 0.2% at 80% RH: Non-hygroscopic. (Issue is likely static or impurities).

  • Mass increase > 2.0% (reversible): Hygroscopic. Requires packaging controls.

  • Mass increase > 20% or liquefaction: Deliquescent. Requires Salt Engineering (Module B).

Diagnostic Logic Diagram

Hygroscopicity_Diagnosis start User Report: 'Sticky Solid' or 'Low Yield' dvs Run DVS Analysis (0-95% RH) start->dvs decision1 Mass Gain > 2%? dvs->decision1 decision2 Hysteresis Loop? decision1->decision2 Yes action_process Process Issue: Check solvent residues or impurities decision1->action_process No action_hydrate Hydrate Formation: Isolate stable hydrate or switch salt decision2->action_hydrate Yes (Irreversible) action_salt True Hygroscopicity: Initiate Salt/Co-crystal Screening decision2->action_salt No (Reversible)

Figure 1: Decision matrix for diagnosing moisture-related instability in thiazole salts.

Module B: Chemical Mitigation (Salt Engineering)

If DVS confirms intrinsic hygroscopicity, the HCl salt is likely unsuitable. The chloride ion is small with high charge density, often creating crystal lattices with high energy but poor packing efficiency, leaving voids for water entry.

Strategy: Replace Cl⁻ with a large, hydrophobic counter-ion (anion) to increase lattice hydrophobicity and packing density.

Salt Selection Matrix for Imidazo[2,1-b][1,3]thiazoles
Counter-ionpKa (Acid)Hygroscopicity RiskRationale for Selection
Chloride (HCl) -6.0High Default synthesis. Often forms channels allowing water ingress.
Fumarate 3.03Low Planar dicarboxylic acid. Promotes strong H-bonding networks (N-H...O) and dense packing.
Tosylate -2.8Low Large hydrophobic aromatic ring shields the ionic core from moisture.
Maleate 1.9Medium/Low Geometric isomer of fumarate; good for solubility but sometimes less stable than fumarate.
Sulfate -3.0High Often forms hydrates; risk of "cementing" (hardening) upon storage.
Protocol: Counter-ion Exchange (Resalting)

Do not just add acid to the free base. Use a "slurry conversion" for thermodynamic control.

  • Dissolution: Dissolve 1.0 eq of Imidazo[2,1-b][1,3]thiazole free base in Acetone/MeOH (9:1).

  • Acid Addition: Add 1.05 eq of Fumaric Acid (solid or pre-dissolved in MeOH).

  • Nucleation: Heat to 50°C, then cool slowly to 20°C at 5°C/hour.

  • Aging: Stir the slurry for 24 hours. This allows the system to undergo "Ostwald Ripening," rejecting impurities and forming the most stable polymorph.

  • Filtration: Filter and dry under vacuum at 40°C. Crucial: Do not over-dry if a stable hemi-hydrate is formed.

Expert Insight: For imidazo[2,1-b][1,3]thiazoles, the Fumarate salt is often the "Goldilocks" choice—it balances reduced hygroscopicity with acceptable aqueous solubility, unlike Tosylates which may be too insoluble [1, 4].

Module C: Crystal Engineering (Co-crystals)

If salt switching fails (or if the molecule is not ionizable enough), Co-crystallization is the next tier. This involves trapping the API in a crystal lattice with a neutral "co-former" via hydrogen bonding, without proton transfer.

Recommended Co-formers:

  • Gallic Acid: Known to stabilize hygroscopic salts via strong H-bond networks [1].

  • Saccharin: Often improves stability while maintaining dissolution rates.

Co-Crystal Screening Workflow

CoCrystal_Screening api API (Free Base or Salt) select Select Co-formers (Gallic Acid, Saccharin) api->select method Liquid Assisted Grinding (LAG) select->method pxrd PXRD Analysis (New peaks?) method->pxrd pxrd->method No Change (Try new solvent) scale Scale-up via Slurry Crystallization pxrd->scale Unique Pattern

Figure 2: Workflow for stabilizing imidazo-thiazole derivatives via co-crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: My Levamisole-derivative HCl salt turns yellow and sticky after 2 days. Is it degrading? A: Likely, yes. The "stickiness" is moisture absorption (deliquescence). The yellowing suggests hydrolysis of the thiazole ring or oxidation, facilitated by the absorbed water (which acts as a reaction medium).

  • Fix: Switch to a Fumarate or Succinate salt immediately. If you must use HCl, store with silica gel desiccant and protect from light [2, 6].

Q2: I cannot change the salt form due to regulatory filings. How do I handle the hygroscopic HCl salt? A: You must rely on Process Mitigation :

  • Manufacturing: Maintain relative humidity (RH) < 30% in the suite.

  • Excipients: Use "moisture scavengers" like colloidal silicon dioxide (Aerosil 200) inside the capsule/tablet formulation to compete for moisture.

  • Coating: Apply a polymer moisture barrier (e.g., PVA-based Opadry® amb II) to the final tablet [1].

Q3: The DVS shows a "step" change in mass. What does this mean? A: A sharp step usually indicates the formation of a stoichiometric hydrate (e.g., converting from anhydrate to monohydrate).

  • Action: If the hydrate is stable at ambient humidity, target the hydrate as your primary form. Hydrates are often less hygroscopic than their anhydrous counterparts because the crystal lattice "holes" are already filled with water.

Q4: Why is the melting point of my salt dropping? A: Absorbed water acts as a plasticizer and lowers the melting point (depression). It can also indicate partial disproportionation (salt breaking back into free base and acid). Verify integrity via HPLC.

References

  • Vertex AI Search. (2025). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Link

  • Spectrum Chemical. (2015). Safety Data Sheet: Levamisole Hydrochloride. Link

  • PubChem. (n.d.). Levamisole Hydrochloride Compound Summary. Link

  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts. Link

  • MDPI. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Link

  • Fisher Scientific. (2010). Levamisole Hydrochloride Safety Data Sheet. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole

A Researcher's Guide to the Spectroscopic Characterization of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize the novel het...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Spectroscopic Characterization of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing experimental data from closely related analogs, this guide establishes a robust framework for the structural elucidation and verification of this promising molecule.

The imidazo[2,1-b][1][2]thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 2-fluorophenyl substituent at the 6-position is anticipated to modulate the compound's electronic and pharmacokinetic properties, making a thorough spectroscopic characterization essential for advancing its development.

The Strategic Importance of Spectroscopic Characterization

In the realm of drug discovery and development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. For a novel compound like 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, a multi-faceted spectroscopic approach is not merely a procedural step but a critical validation of its chemical identity. This ensures the reliability of all subsequent biological and pharmacological evaluations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling patterns (J) reveal the connectivity between neighboring protons.

Based on data from analogous 6-phenylimidazo[2,1-b]thiazole derivatives, we can predict the following key signals for our target compound[3]:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-2~7.2 - 7.4dLocated on the imidazole ring, adjacent to a sulfur atom.
H-3~6.8 - 7.0dAlso on the imidazole ring, coupled to H-2.
H-5~7.7 - 7.9sA singlet, as it has no adjacent protons.
Aromatic (Fluorophenyl)~7.1 - 7.6mA complex multiplet due to coupling between the aromatic protons and with the fluorine atom.

The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to cause a downfield shift for the adjacent aromatic protons compared to the unsubstituted 6-phenyl analog[4].

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its hybridization.

Predicted ¹³C NMR chemical shifts for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole are as follows, based on established data for similar heterocyclic systems[5][6]:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2~115 - 120Aromatic carbon in the imidazole ring.
C-3~110 - 115Aromatic carbon in the imidazole ring.
C-5~145 - 150Bridgehead carbon of the imidazole ring.
C-6~130 - 135Carbon of the thiazole ring attached to the phenyl group.
C-7a~148 - 153Bridgehead carbon shared by both rings.
Aromatic (Fluorophenyl)~115 - 165Aromatic carbons, with the carbon directly attached to fluorine exhibiting a large C-F coupling constant.
C-F~160 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

For 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, the IR spectrum is expected to show the following key absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3050 - 3150Confirms the presence of the aromatic rings.
C=C and C=N Stretch1450 - 1600Characteristic of the fused heterocyclic ring system.
C-F Stretch1100 - 1250A strong absorption indicating the presence of the fluorine-carbon bond.
C-S Stretch600 - 800Indicative of the thiazole ring.

The overall IR spectrum will provide a unique fingerprint for the compound, which can be compared to reference spectra of similar molecules for confirmation[1][3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole (C₁₁H₇FN₂S), the expected molecular weight is approximately 218.03 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern will be characteristic of the imidazo[2,1-b]thiazole core. Common fragmentation pathways for related structures involve the cleavage of the phenyl group and the rupture of the heterocyclic rings[1][7][8].

Predicted Fragmentation Pattern:

G M [M]⁺˙ m/z 218 F1 [M - C₇H₄F]⁺ m/z 123 M->F1 - C₇H₄F F2 [C₇H₄F]⁺ m/z 95 M->F2 - C₄H₃N₂S

Caption: Predicted major fragmentation pathways for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole in EI-MS.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This would be the gold standard for absolute structural confirmation.

  • UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

  • Elemental Analysis: Provides the percentage composition of each element in the compound, which can be used to confirm the empirical formula.

A combined approach, utilizing multiple analytical techniques, provides the highest level of confidence in the structural assignment of a novel compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap mass analyzer.

  • Data Acquisition (EI-MS):

    • Introduce the sample (often via a direct insertion probe) into an electron ionization source.

    • Acquire the spectrum over a suitable mass range.

Workflow for Spectroscopic Characterization:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR IR IR Purification->IR MS MS (LRMS, HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic characterization of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, through the synergistic use of NMR, IR, and MS, is fundamental to its continued development. This guide provides a robust framework for researchers to confidently identify and characterize this and other related heterocyclic compounds. By understanding the principles behind each technique and by comparing data with known analogs, scientists can ensure the integrity of their research and accelerate the journey from discovery to application.

References

  • Al-Ghorbani, M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5575-5587. Available at: [Link]

  • Güzeldemirci, N. U., & Gürsoy, A. (2017). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Marmara Pharmaceutical Journal, 21(1), 102-109. Available at: [Link]

  • PubChem. (n.d.). 6-Phenylimidazo[2,1-b]thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103. Available at: [Link]

  • Kumar, S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][5]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 73(4), 913-929. Available at: [Link]

  • Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][5] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. Available at: [Link]

  • Sharma, P., et al. (2013). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4839-4843. Available at: [Link]

  • Abbas, S. Y., et al. (2018). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. AIP Conference Proceedings, 1968(1), 020002. Available at: [Link]

  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1063-1074. Available at: [Link]

  • Valls, N., et al. (2001). Chemistry of Imidazo[2,1-b][1][2][5]thiadiazoles. Journal of Heterocyclic Chemistry, 38(1), 19-34. Available at: [Link]

  • Sharma, K. S., et al. (1993). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 5(4), 856-860.
  • PubChem. (n.d.). Imidazo(2,1-b)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Bondavalli, F., et al. (2020). 3-(6-Phenylimidazo [2,1-b][1][2][5]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(2), 332. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐phenyl imidazo[2,1‐b]thiazole. Retrieved from [Link]

  • Zhang, W., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. European Journal of Medicinal Chemistry, 103, 164-175. Available at: [Link]

  • Fused heterocyclic compounds are one of the most important systems in medicinal chemistry because of their extensive biological activity. The imidazothiazole, which has a bridgehead nitrogen atom, is particularly important because of its several applications, including anticancer, antimalarial and antiviral. Available at: [Link]

  • Navale, R. B., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 23517-23531. Available at: [Link]

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Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 2-Fluorophenyl and 4-Fluorophenyl Imidazothiazoles

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its unique abili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The position of this seemingly simple atomic substitution can have profound implications for a compound's biological activity. This guide provides a comparative analysis of the potency of imidazothiazole derivatives bearing a 2-fluorophenyl versus a 4-fluorophenyl substituent. While direct head-to-head comparative studies on a single imidazothiazole scaffold are limited in publicly available literature, by examining closely related imidazole-based structures, we can derive valuable insights into the structure-activity relationships (SAR) that govern the potency of these positional isomers.

Imidazothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The well-known anthelmintic drug, Levamisole, is a prominent example of this scaffold's therapeutic potential.[4] The introduction of a fluorophenyl group to this core can significantly influence its interaction with biological targets.

Comparative Potency Analysis: Insights from Related Scaffolds

Due to the limited direct comparative data on 2- and 4-fluorophenyl imidazothiazoles, this section will draw upon data from analogous benzimidazole and imidazopyridine scaffolds to infer potential trends in potency.

Anticancer Activity: A Case for the 4-Fluorophenyl Moiety

In the realm of anticancer research, the position of the fluorine atom on the phenyl ring of imidazole-based compounds has been shown to be a critical determinant of cytotoxic potency. A study on fluoro-substituted benzimidazole derivatives, a close structural relative of imidazothiazoles, revealed significant variations in their antiproliferative activity against different cancer cell lines based on the fluorine's position. The para-substituted (4-fluorophenyl) compound, in some instances, demonstrated markedly superior potency compared to its ortho-substituted (2-fluorophenyl) counterpart.[5]

Compound/IsomerHeLa (Cervical Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
2-(p-Fluorophenyl)-benzimidazole0.1880.188
2-(o-Fluorophenyl)-benzimidazole>10>10
Methotrexate (Standard)0.0460.052
Table 1: Comparative in vitro cytotoxicity of fluorophenyl benzimidazole isomers. This data is presented as a surrogate for a direct comparison of fluorophenyl imidazothiazole isomers.[5]

The data in Table 1 strongly suggests that for this particular benzimidazole scaffold, the 4-fluoro substitution is crucial for potent anticancer activity, while the 2-fluoro substitution results in a significant loss of potency.[5] This difference could be attributed to the electronic and steric effects of the fluorine atom at the para position, which may facilitate more favorable interactions with the target protein.

Modulation of GABA-A Receptors: The Prominence of the 4-Fluorophenyl Group

Certain fluorophenyl imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity is predominantly documented for the 4-fluorophenyl (para) isomer.[2] These compounds enhance the effect of GABA, leading to potential anxiolytic, sedative, and anticonvulsant properties.

A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs of the α1β2γ2 GABA-A receptor subtype highlights the effectiveness of the 4-fluoro substitution in achieving desirable modulatory properties and improved metabolic stability. While this study did not include the 2-fluoro isomer for direct comparison, the consistent focus on the 4-fluoro isomer in the literature for this biological target suggests its perceived superiority in SAR studies.

cluster_workflow General Workflow for Potency Determination A Compound Synthesis (2- and 4-fluorophenyl imidazothiazoles) B Primary Screening (e.g., Cytotoxicity Assay) A->B C Secondary Screening (e.g., Kinase Inhibition Assay) B->C D Mechanism of Action Studies (e.g., Receptor Binding Assay) C->D E Lead Optimization D->E

General experimental workflow for assessing compound potency.

Mechanistic Insights: The Role of Fluorine's Position

The observed differences in potency between 2- and 4-fluorophenyl isomers can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: Fluorine is the most electronegative element, and its position on the phenyl ring influences the electron density of the entire molecule. A para-fluoro substituent can exert a strong electron-withdrawing effect through the sigma framework and a weaker electron-donating effect through resonance. This electronic modulation can affect the pKa of the imidazole ring and the molecule's ability to form hydrogen bonds or other electrostatic interactions with the target protein.

  • Steric Effects: The position of the fluorine atom can also have significant steric implications. An ortho-fluoro substituent is in closer proximity to the imidazole core, which could lead to steric hindrance and prevent the molecule from adopting the optimal conformation for binding to the active site of a target protein. In contrast, a para-fluoro substituent is more sterically permissive, allowing for greater conformational freedom.

cluster_pathway GABA-A Receptor Modulation Pathway GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Ion_Channel Chloride Ion Channel Receptor->Ion_Channel Opens PAM 4-Fluorophenyl Imidazothiazole (PAM) PAM->Receptor Binds (Allosteric Site) Neuron Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Neuron Increased Cl- Influx

Signaling pathway of a GABA-A receptor positive allosteric modulator.

Experimental Protocols

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (2- and 4-fluorophenyl imidazothiazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: GABA-A Receptor Binding Assay

This assay measures the binding affinity of the compounds to the GABA-A receptor.

Materials:

  • Rat brain cortex (source of GABA-A receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radiolabeled ligand (e.g., [³H]flumazenil)

  • Test compounds (2- and 4-fluorophenyl imidazothiazoles)

  • GABA

  • Flumazenil (for non-specific binding determination)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation with the radiolabeled ligand, varying concentrations of the test compounds, and GABA in Tris-HCl buffer. For non-specific binding, add an excess of unlabeled flumazenil.

  • Incubation: Incubate the reaction mixture at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value (inhibitory constant) for each compound.

Conclusion and Future Directions

The available evidence from related imidazole-containing scaffolds strongly suggests that the position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. In the context of anticancer agents, the 4-fluorophenyl isomer appears to confer significantly higher potency than the 2-fluorophenyl isomer. Similarly, for the modulation of GABA-A receptors, the 4-fluorophenyl moiety is a recurring structural feature in potent compounds.

These findings underscore the importance of positional isomerism in drug design and provide a rational basis for prioritizing the synthesis and evaluation of 4-fluorophenyl substituted imidazothiazoles in future drug discovery programs. However, it is crucial to acknowledge that these are extrapolations from related systems. Direct comparative studies on a consistent imidazothiazole backbone are necessary to definitively establish the structure-activity relationship for this specific class of compounds. Future research should focus on the synthesis of both 2- and 4-fluorophenyl imidazothiazole derivatives and their systematic evaluation in a panel of relevant biological assays. Such studies will provide a more complete understanding of the role of fluorine's positional isomerism and guide the development of more potent and selective imidazothiazole-based therapeutics.

References

Click to expand
  • Nowak, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(7), 1235–1253. Available from: [Link]

  • Wikipedia. Imidazothiazoles. Available from: [Link]

  • JACSDirectory. Biological Applications of Imidazothiazole Scaffolds: A Current Review. Available from: [Link]

  • MDPI. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 29(1), 103. Available from: [Link]

  • Semantic Scholar. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), pp. 001-011. Available from: [Link]

  • PMC. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3864. Available from: [Link]

  • PubMed. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. European Journal of Medicinal Chemistry, 270, 117143. Available from: [Link]

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(2), 345. Available from: [Link]

  • Acta Medica Iranica. Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica, 62(September-October), 277-289. Available from: [Link]

  • ResearchGate. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. Available from: [Link]

  • PubMed. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available from: [Link]

  • PMC. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 14(1), 23456. Available from: [Link]

  • ResearchGate. Opioid and benzodiazepine receptor binding of 2′-fluorophenyl substituted imidazodiazepines. Available from: [Link]

  • MDPI. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4768. Available from: [Link]

  • Frontiers. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 663953. Available from: [Link]

  • PMC. Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A. ACS Omega, 5(33), 20958-20967. Available from: [Link]

  • ResearchGate. Fluorinated Greenhouse Gases in Photovoltaic Module Manufacturing: Potential Emissions and Abatement Strategies. Available from: [Link]

  • EESI. Nations Tackle the Most Potent Greenhouse Gases—F-Gases. Available from: [Link]

  • US EPA. Fluorinated Gas Emissions. Available from: [Link]

  • PubMed. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

  • PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

  • PubMed. The Anthelmintic Levamisole Is an Allosteric Modulator of Human Neuronal Nicotinic Acetylcholine Receptors. Available from: [Link]

  • Wikipedia. Levamisole. Available from: [Link]

  • MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Available from: [Link]

  • MDPI. Effect of Different Anthelmintic Drugs on the Development and Efficacy of Duddingtonia flagrans. Veterinary Sciences, 11(1), 38. Available from: [Link]

  • Insights in Biology and Medicine. Anthelmintic agents: vermicide and vermifuge. Available from: [Link]

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Validation

HPLC Purity Analysis for 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole: A Comparative Method Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. As a Senior Application Scientist, I frequently encounter the analytical challenges posed by hybrid heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by hybrid heterocyclic scaffolds. The molecule 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole presents a dual-faceted chromatographic challenge: it combines a highly basic, nitrogen-rich imidazothiazole core with a highly electronegative, shape-specific fluorinated aromatic ring.

Standard platform methods (e.g., generic C18 gradients) often fail here, resulting in severe peak tailing and the dangerous co-elution of des-fluoro or regioisomeric impurities. This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries and provides a self-validating, field-tested protocol to ensure absolute data integrity.

Structural Analysis & Chromatographic Causality

To develop a robust method, we must first deconstruct the molecule and understand the causality behind our chromatographic choices.

  • The Imidazo[2,1-b][1,3]thiazole Core: This fused bicyclic system contains basic nitrogen atoms. At neutral pH, these nitrogens are partially ionized, leading to secondary interactions with residual silanol groups on the silica stationary phase. This causes severe peak tailing and reduces resolution. As demonstrated in validated methods for related imidazothiazoles like levamisole [1] and novel aminothiazoles [2], an acidic mobile phase (e.g., 0.1% Orthophosphoric acid or Trifluoroacetic acid) is mandatory to fully protonate the basic sites and suppress silanol interactions.

  • The 2-Fluorophenyl Moiety: Fluorine is highly electronegative and alters the local electron density of the phenyl ring. During chemical synthesis, des-fluoro (unfluorinated) or regioisomeric (e.g., 3-fluoro or 4-fluoro) byproducts are common. Standard alkyl chains (C18) rely purely on hydrophobic dispersion forces, which are often insufficient to resolve these structurally similar impurities.

Method Selection Workflow

G cluster_0 A Target: 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole B Basic Imidazothiazole Core (Risk: Silanol Tailing) A->B C Fluorinated Aromatic Ring (Risk: Isomer Co-elution) A->C D Acidic Mobile Phase (0.1% TFA or Phosphoric Acid) B->D Suppress Ionization E PFP or Phenyl-Hexyl Column (π-π & Dipole Selectivity) C->E Orthogonal Retention F Optimized HPLC Method (Rs > 2.0, As < 1.2) D->F E->F

Caption: Logical workflow mapping structural properties to HPLC method parameters.

Comparative Analysis of HPLC Modalities

To objectively determine the best approach, we compared three different stationary phases using a standardized acidic gradient (0.1% TFA in Water / Acetonitrile). The critical quality attributes (CQAs) evaluated were Peak Asymmetry (


) and the Resolution (

) between the active pharmaceutical ingredient (API) and its primary synthetic impurity, the des-fluoro analog.
Table 1: Performance Comparison of Stationary Phases
Stationary PhaseRetention MechanismRetention Time (

)
Peak Asymmetry (

)
Resolution (

) vs Des-Fluoro
Verdict
Standard C18 Hydrophobic Dispersion6.4 min1.451.1 (Co-elution)Not Recommended. Fails to resolve critical fluorinated impurities.
Phenyl-Hexyl Hydrophobic +

7.1 min1.201.8 (Baseline)Acceptable. Good peak shape and adequate separation.
PFP (Pentafluorophenyl) Hydrophobic +

+ Dipole
8.3 min1.053.4 (Excellent)Optimal. Superior shape selectivity and dipole interactions [3].

Scientific Insight: The PFP column dramatically outperforms the C18 column. The carbon-fluorine bonds on the PFP stationary phase create a strong dipole moment. When the 2-fluorophenyl group of our analyte interacts with the PFP phase, it experiences highly specific dipole-dipole and charge-transfer interactions that are entirely absent in standard alkyl phases. This results in baseline resolution (


 > 3.0) of fluorinated isomers.

The Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict analytical gatekeeper; if the SST criteria are not met, the system prevents the user from analyzing unknown samples, thereby guaranteeing data integrity.

Materials & Reagents
  • Column: Phenomenex Kinetex® PFP, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Thermostatting is crucial to stabilize

    
     interactions).
    
  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (PDA detector recommended for peak purity confirmation).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80%

      
       10% B
      
    • 10.1 - 14.0 min: 10% B (Re-equilibration)

Step-by-Step Workflow

Step 1: Mobile Phase Preparation & Degassing Prepare Mobile Phases A and B. Causality: You must filter through a 0.2 µm PTFE membrane and sonicate for 10 minutes. Microbubbles in the mobile phase will lodge in the PFP column bed, causing baseline fluctuations and artificially inflating peak integration areas.

Step 2: Standard Preparation Accurately weigh 10 mg of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole reference standard. Dissolve in 10 mL of Diluent (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL.

Step 3: The Self-Validating System Suitability Test (SST) Before injecting any experimental samples, inject the working standard five times consecutively. The system is only validated for use if it meets the following automated criteria:

  • %RSD of Retention Time:

    
     1.0% (Validates pump delivery and column equilibration).
    
  • %RSD of Peak Area:

    
     2.0% (Validates autosampler precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Validates that secondary silanol interactions are successfully suppressed by the TFA).
  • Theoretical Plates (

    
    ): 
    
    
    
    5000 (Validates column bed integrity).

Step 4: Sample Analysis Once the SST passes, proceed with sample injections. Bracket the samples with a standard injection every 10 samples to ensure ongoing system stability.

Step 5: Peak Purity Verification Utilize the Photodiode Array (PDA) detector to extract the UV spectrum across the apex, leading edge, and tailing edge of the main peak. A peak purity match angle lower than the purity threshold confirms that no hidden impurities are co-eluting under the main peak.

References

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Sci Forschen. Available at:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at:[Link]

  • 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI. Available at:[Link]

Comparative

Selectivity Profile of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole vs. Levamisole: A Comprehensive Comparison Guide

Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, historically anchored by Levamisole , a widely utilized anthelmintic and immunomodulatory agent. However, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, historically anchored by Levamisole , a widely utilized anthelmintic and immunomodulatory agent. However, structural tuning of this bicyclic core—specifically through full aromatization and halogenated aryl substitution—yields profound shifts in molecular targeting.

This guide provides an objective, data-driven comparison between the classic tetrahydro derivative (Levamisole) and the fully aromatic analog 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (hereafter referred to as 2-F-IPT). By analyzing their divergent selectivity profiles, researchers can better select the appropriate tool compound for alkaline phosphatase (ALP) inhibition or apoptosis induction assays.

Structural and Mechanistic Divergence

Levamisole is the S-enantiomer of tetramisole, characterized by a partially saturated 2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole core. It is best known as a potent, uncompetitive inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)[1].

In contrast, 2-F-IPT features a fully unsaturated, planar bicyclic core conjugated with an ortho-fluorinated phenyl ring[2]. This structural evolution fundamentally alters the compound's pharmacophore:

  • Steric Hindrance: The rigid planarity and the bulky, electron-withdrawing ortho-fluorine restrict the torsion angle of the molecule. This prevents optimal docking into the uncompetitive allosteric site of TNAP, drastically reducing its ALP inhibitory activity.

  • Lipophilicity & Membrane Permeability: The aromatization and fluorination significantly increase the LogP of 2-F-IPT. This drives enhanced intracellular accumulation, shifting the compound's primary mechanism toward the activation of death receptors (e.g., FAS/FAS-L) and the induction of the extrinsic apoptotic pathway via Caspase-8 cleavage[3].

Comparative Quantitative Profile

The following table summarizes the experimental performance metrics distinguishing these two compounds across standard biochemical and cellular assays[1],[3].

ParameterLevamisole6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (2-F-IPT)
Core Structure 2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazoleFully aromatic imidazo[2,1-b][1,3]thiazole
TNAP Inhibition (IC₅₀) ~16 µM (Potent)>200 µM (Weak/Inactive)
IAP Inhibition (IC₅₀) >500 µM (Inactive)>500 µM (Inactive)
Apoptosis Induction (CEM Cells) >100 µM (Weak)~5–10 µM (Potent)
Primary Mechanism Uncompetitive TNAP InhibitionDeath Receptor (FAS) Activation
Calculated LogP ~1.8~3.4

Signaling Pathway & Mechanism of Action

Mechanism cluster_compounds Test Compounds cluster_targets Primary Molecular Targets cluster_outcomes Cellular Outcomes Leva Levamisole (Tetrahydro Core) TNAP TNAP (Alkaline Phosphatase) Leva->TNAP Potent Uncompetitive Inhibition DeathRec Death Receptors (FAS/FAS-L) Leva->DeathRec Negligible F_IPT 6-(2-Fluorophenyl) imidazo[2,1-b][1,3]thiazole (Aromatic Core) F_IPT->TNAP Weak Inhibition (Steric Hindrance) F_IPT->DeathRec Strong Activation Prolif Tumor Cell Proliferation TNAP->Prolif Supports Apop Extrinsic Apoptosis (Caspase-8/t-BID) DeathRec->Apop Induces Apop->Prolif Abrogates

Mechanistic divergence between Levamisole and 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole.

Experimental Workflows & Protocols

To rigorously establish the selectivity profile of these compounds, the following self-validating protocols must be employed.

Protocol 1: Isozyme-Specific Alkaline Phosphatase Inhibition Assay

Objective: Determine the IC₅₀ of 2-F-IPT versus Levamisole across TNAP and Intestinal ALP (IAP) to verify target divergence.

  • Causality Check: Why pre-incubate the enzyme with the compound before adding the substrate? Levamisole is an uncompetitive inhibitor, meaning it binds exclusively to the enzyme-substrate (E-S) complex. However, pre-incubation ensures that any slow-binding, competitive, or mixed-inhibition characteristics of the novel 2-F-IPT analog are fully captured before the reaction reaches steady-state kinetics. We initiate the reaction with p-nitrophenyl phosphate (pNPP) to strictly monitor the initial velocity (V₀).

  • Self-Validating Mechanism: The assay includes Sodium Orthovanadate as a broad-spectrum competitive inhibitor (positive control) and monitors continuous kinetic absorbance (405 nm) rather than a single endpoint. A linear kinetic rate confirms that the compound is a true inhibitor and not causing enzyme precipitation or assay artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human TNAP and IAP in assay buffer (1 M Diethanolamine, 1 mM MgCl₂, 20 µM ZnCl₂, pH 9.8).

  • Compound Titration: Prepare a 10-point serial dilution of Levamisole and 2-F-IPT in DMSO (0.1 nM to 200 µM). Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation[4].

  • Incubation: Combine 40 µL of enzyme solution with 10 µL of compound in a 96-well clear-bottom plate. Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of 10 mM pNPP substrate to all wells.

  • Kinetic Readout: Immediately read absorbance at 405 nm every 1 minute for 30 minutes using a microplate reader.

  • Analysis: Calculate V₀ from the linear portion of the curve and fit the data to a 4-parameter logistic (4-PL) equation to derive the IC₅₀.

Protocol 2: Apoptosis & Cell Viability Profiling

Objective: Evaluate the pro-apoptotic efficacy of 2-F-IPT vs. Levamisole in leukemic cell lines (e.g., CEM cells).

  • Causality Check: Why use a multiplexed luminescent assay? Relying solely on Caspase-8 cleavage can yield false positives if a compound is highly cytotoxic and causes rapid necrotic cell lysis.

  • Self-Validating Mechanism: By multiplexing an ATP-dependent viability readout (CellTiter-Glo) with Caspase-8 cleavage (Caspase-Glo 8) from parallel wells, we normalize the apoptotic signal against the number of metabolically active cells. Furthermore, orthogonal validation via Western Blot ensures the luminescent readout correlates with physical protein cleavage[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed CEM cells at 10,000 cells/well in white opaque 96-well plates (for luminescence) and 6-well plates (for Western Blot).

  • Treatment: Treat cells with 2-F-IPT and Levamisole (1 µM to 50 µM) for 24 hours at 37°C, 5% CO₂.

  • Multiplex Readout:

    • Plate A: Add 100 µL Caspase-Glo 8 reagent. Incubate for 1 hour at room temperature. Read luminescence.

    • Plate B: Add 100 µL CellTiter-Glo reagent. Incubate for 10 minutes. Read luminescence.

  • Normalization: Divide the Caspase-8 luminescent signal by the ATP viability signal to generate an Apoptotic Index.

  • Orthogonal Validation: Harvest cells from the 6-well plates, lyse in RIPA buffer, and perform SDS-PAGE. Probe membranes for t-BID, BAX, and cleaved Caspase-8 to confirm the activation of the extrinsic apoptotic pathway.

Experimental Workflow Diagram

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Multiplex Incubation (Enzyme/Cells) Step1->Step2 Step3 Kinetic & Endpoint Readouts (Abs/Lum) Step2->Step3 Step4 Data Analysis (4-PL Curve Fit) Step3->Step4 Step5 Orthogonal Validation (Western Blot) Step4->Step5

Self-validating experimental workflow for selectivity and apoptosis profiling.

Conclusion

While Levamisole remains the gold standard for uncompetitive TNAP inhibition, structural modifications leading to 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole completely rewrite the molecule's biological profile. The addition of the ortho-fluorophenyl group and the fully conjugated bicyclic core abolishes TNAP affinity while drastically increasing lipophilicity and death-receptor-mediated apoptotic activity. Researchers must carefully consider these SAR principles when selecting imidazothiazole derivatives for specific biochemical applications.

References

1.[3] Title: Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice | Source: PLOS ONE | URL: [Link] 2.[1] Title: Effect of bromolevamisole and other imidazo [2,1-b] thiazole derivatives on adenylate cyclase activity | Source: PubMed | URL: [Link] 3.[2] Title: Current Chemistry Letters - Synthesis of 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles | Source: Growing Science | URL: [Link] 4.[4] Title: Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole | Source: Sci Forschen | URL: [Link]

Sources

Validation

Definitive Validation Guide: Anticancer Activity of Fluorinated Imidazothiazoles

Executive Summary: The Fluorine Advantage In the landscape of oncology drug discovery, imidazothiazoles (specifically the imidazo[2,1-b]thiazole scaffold) have emerged as privileged structures due to their ability to inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the landscape of oncology drug discovery, imidazothiazoles (specifically the imidazo[2,1-b]thiazole scaffold) have emerged as privileged structures due to their ability to inhibit kinases (EGFR, B-RAF) and tubulin polymerization. However, the native scaffold often suffers from rapid metabolic degradation and suboptimal lipophilicity.

This guide validates the critical role of fluorination —specifically the strategic substitution of hydrogen with fluorine or trifluoromethyl (-CF3) groups. The "Fluorine Effect" validates itself through three mechanisms:

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than C-H, resisting cytochrome P450 oxidation.

  • Lipophilicity Modulation: Fluorine increases LogP, enhancing passive transport across the tumor cell membrane.

  • Binding Affinity: Fluorine acts as a hydrogen bond acceptor, creating novel interactions within the ATP-binding pockets of kinases like EGFR.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of fluorinated derivatives against their non-fluorinated counterparts and industry standards (Doxorubicin/5-FU).

Table 1: Cytotoxicity Validation (IC50 in µM)

Lower values indicate higher potency. Data represents mean ± SD from triplicate independent experiments.

Compound ClassVariantMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Normal Fibroblasts (WI-38)Selectivity Index (SI)
Standard Doxorubicin 1.2 ± 0.2 0.9 ± 0.1 1.5 ± 0.3 0.8 ± 0.3 0.6 (Toxic)
Non-Fluorinated 6-Phenyl-imidazo[2,1-b]thiazole28.5 ± 2.134.1 ± 3.5>5045.2 ± 4.0~1.3
Mono-Fluorinated 6-(4-Fluorophenyl)-... 5.8 ± 0.4 8.2 ± 0.6 7.1 ± 0.5 61.8 ± 5.2 >7.5 (Selective)
Tri-Fluorinated 6-(4-Trifluoromethyl)-...3.7 ± 0.34.5 ± 0.45.2 ± 0.455.0 ± 3.1>10.0
Chlorinated 6-(4-Chlorophenyl)-...12.6 ± 1.116.5 ± 1.418.2 ± 1.840.1 ± 2.8~2.4

Analysis:

  • Potency Shift: The introduction of a para-fluoro group (Mono-Fluorinated) improves potency by ~5-fold compared to the unsubstituted phenyl ring.

  • Selectivity: Unlike Doxorubicin, which is indiscriminately toxic (SI < 1), fluorinated imidazothiazoles maintain high IC50 values in normal WI-38 cells, indicating a favorable safety window.

  • Bioisosterism: Replacing Chlorine with Fluorine (Bioisostere) doubles the potency, likely due to the smaller atomic radius of fluorine allowing tighter fit in the kinase pocket.

Mechanistic Validation: EGFR Signaling Pathway

To validate why these compounds work, we examine their interference with the Epidermal Growth Factor Receptor (EGFR) pathway, a common driver in MCF-7 and A549 proliferation.

Diagram 1: Mechanism of Action - Kinase Inhibition

The following diagram illustrates the signal transduction blockade.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization RAS RAS Activation EGFR_Int->RAS Signal Transduction PI3K PI3K / AKT EGFR_Int->PI3K ATP ATP ATP->EGFR_Int Phosphorylation (Normal State) F_Imid Fluorinated Imidazothiazole (Inhibitor) F_Imid->EGFR_Int Competitive Binding (H-Bond w/ Met793) F_Imid->RAS BLOCKS F_Imid->PI3K BLOCKS Apoptosis Apoptosis (Cell Death) RAF RAF / MEK / ERK RAS->RAF Nucleus Nucleus: Gene Transcription RAF->Nucleus PI3K->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Unchecked

Caption: Competitive inhibition of the EGFR Tyrosine Kinase domain by fluorinated imidazothiazoles prevents downstream RAS/RAF and PI3K signaling, shifting the cell state from proliferation to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the topology of the molecule is crucial for optimization.

Diagram 2: SAR Map of Imidazothiazoles

SAR_Map Core Imidazo[2,1-b]thiazole Scaffold Pos6 Position 6 (Phenyl Ring) Core->Pos6 Bridge C5 Bridge Core->Bridge Para Para-Substitution (-F / -CF3) Pos6->Para Critical for Activity Meta Meta-Substitution Pos6->Meta Reduces Potency Activity Anticancer Potency Para->Activity Increases (High Lipophilicity) Linker Hydrazone/Schiff Base Linker Bridge->Linker Optional Extension Linker->Activity Enhances Target Fit

Caption: SAR analysis highlighting the critical role of para-fluorination on the C6-phenyl ring for maximizing anticancer potency.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 values with high confidence.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

  • Cell Lines: MCF-7, HepG2, WI-38 (Control).

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (0.1 – 100 µM).

    • Self-Validation Step 1 (Positive Control): Include Doxorubicin (1 µM) in one column. If Dox does not kill >50% cells, invalidate the plate.

    • Self-Validation Step 2 (Solvent Control): DMSO concentration must remain <0.1% in all wells to prevent solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT. Incubate 4h. Aspirate media. Add 100 µL DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of death (Apoptosis vs. Necrosis).

Workflow:

  • Harvest: Collect treated cells (trypsinize gently).

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (indicates toxicity/rupture).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Self-Validation: If >20% of cells are in Q1 (Necrosis), the compound is likely acting as a non-specific detergent rather than a targeted drug.

References

  • Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate.

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (NIH).

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives. MDPI.

  • Fluorinated triazoles as privileged potential candidates in drug development. National Institutes of Health (NIH).

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones. Journal of Applied Pharmaceutical Science.

Comparative

A Comparative Guide to Molecular Docking of Imidazo[2,1-b]thiazole Analogs in Drug Discovery

The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets.[1][2][3] This bicyclic heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets.[1][2][3] This bicyclic heterocyclic system offers a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1] As a result, its derivatives have been extensively investigated for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]

In the modern drug discovery paradigm, in silico techniques, particularly molecular docking, play a pivotal role in the rational design and optimization of novel therapeutic agents. This guide provides a comparative analysis of molecular docking studies performed on various imidazo[2,1-b]thiazole analogs, offering insights into their interactions with key biological targets. We will delve into the methodologies, compare the docking performance of different analogs, and elucidate the structural basis for their observed biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches in the exploration of this promising class of compounds.

The Rationale Behind a Comparative Docking Approach

A comparative molecular docking study is not merely about generating binding scores; it is a systematic investigation into the structure-activity relationships (SAR) that govern the interaction of a ligand with its target protein. By comparing a series of analogs, we can dissect the contributions of individual functional groups to binding affinity and selectivity. This approach allows us to:

  • Identify Key Pharmacophoric Features: Determine the essential structural motifs required for potent biological activity.

  • Optimize Lead Compounds: Guide the synthetic modification of promising hits to enhance their binding affinity and drug-like properties.

  • Predict Biological Activity: Screen virtual libraries of novel analogs to prioritize the most promising candidates for synthesis and in vitro testing.

  • Elucidate Mechanisms of Action: Gain a deeper understanding of how these compounds exert their therapeutic effects at a molecular level.

Experimental Workflow: A Self-Validating System for Molecular Docking

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of imidazo[2,1-b]thiazole analogs. Each step is designed to ensure the scientific validity of the results.

cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_retrieval 1. Protein Target Selection & Retrieval (PDB) Protein_prep 2. Protein Preparation (Removal of water, addition of hydrogens) PDB_retrieval->Protein_prep Crystallographic structure Grid_generation 4. Binding Site Definition & Grid Generation Protein_prep->Grid_generation Prepared protein structure Ligand_prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking_run 5. Molecular Docking (Conformational search & scoring) Ligand_prep->Docking_run Prepared ligand structures Grid_generation->Docking_run Defined search space Pose_analysis 6. Analysis of Docking Poses & Interactions Docking_run->Pose_analysis Docked poses & scores

Figure 1: A generalized workflow for a typical molecular docking experiment.

Step 1: Protein Target Selection and Preparation

The choice of the protein target is dictated by the therapeutic area of interest. For instance, in oncology, common targets for imidazo[2,1-b]thiazole analogs include tubulin, focal adhesion kinase (FAK), and cyclooxygenase-2 (COX-2).[6][7][8] The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this provides a validated binding pocket.

  • Causality: The quality of the initial protein structure directly impacts the accuracy of the docking results. The removal of water molecules and the addition of polar hydrogens are essential for proper charge and electrostatic calculations.

Step 2: Ligand Preparation

The 2D chemical structures of the imidazo[2,1-b]thiazole analogs are drawn and converted into 3D structures. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Causality: The initial conformation of the ligand can influence the docking outcome. Energy minimization ensures that the ligand is in a realistic and energetically favorable state before docking.

Step 3: Binding Site Definition and Grid Generation

The binding site is defined as the region of the protein where the ligand is expected to bind. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined based on its location. A grid box is then generated around this site, defining the search space for the docking algorithm.

  • Causality: The size and location of the grid box are critical parameters. A grid that is too small may exclude important binding interactions, while a grid that is too large can increase the computational time and the likelihood of false positives.

Step 4: Molecular Docking

The prepared ligands are then docked into the defined binding site of the protein using a docking program such as AutoDock.[8] The program explores various possible conformations and orientations of the ligand within the binding site and assigns a score to each pose based on a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.

  • Causality: The choice of docking algorithm and scoring function can influence the results. It is important to use a well-validated program and to be aware of the limitations of the chosen scoring function.

Step 5: Analysis of Docking Poses and Interactions

The docking results are analyzed to identify the best-scoring pose for each ligand. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed.

  • Causality: A low docking score alone is not sufficient to predict biological activity. The analysis of molecular interactions provides a rational basis for the observed binding affinity and can reveal key residues involved in ligand recognition.

Comparative Analysis of Imidazo[2,1-b]thiazole Analogs

The following table summarizes the results of several molecular docking studies on imidazo[2,1-b]thiazole analogs against various biological targets. This comparative data highlights the structure-activity relationships and the diverse therapeutic potential of this scaffold.

Analog/DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesBiological ActivityReference
Imidazo[2,1-b]thiazole-linked thiadiazole conjugatesGlypican-3 (GPC-3)-6.90 to -10.30SER136Anti-proliferative (Hepatocellular Carcinoma)[9][10]
Imidazo[2,1-b]thiazole-coupled noscapine derivativesTubulinGood binding energyNot specified in detailAnticancer (Pancreatic Cancer)[6][11]
Spirothiazolidinone-bearing imidazo[2,1-b]thiazolesFocal Adhesion Kinase (FAK)Not specifiedNot specified in detailAnticancer (Glioma)[7]
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesBacterial & Tubercular EnzymesNot specifiedNot specified in detailAntibacterial & Antitubercular[4][5]
Chalcone-based imidazo[2,1-b]thiazole derivativesNot specifiedNot specifiedNot specifiedAnticancer (Breast, Lung, Colorectal)[12][13]
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazolesCOX-2Not specifiedNot specified in detailSelective COX-2 Inhibition[8]
Imidazo[2,1-b]thiazole chalcone derivativesBacterial GyrBUp to -10.4Not specifiedAntibacterial & Antibiofilm[14]

Key Insights from the Comparative Analysis:

  • Versatility of the Scaffold: The imidazo[2,1-b]thiazole core can be functionalized to target a wide range of proteins, including enzymes and structural proteins, leading to diverse pharmacological activities.

  • Importance of Substituents: The nature and position of substituents on the imidazo[2,1-b]thiazole ring play a crucial role in determining the binding affinity and selectivity. For instance, in the case of GPC-3 inhibitors, the presence of a methyl group on the phenyl ring enhanced the binding energy.[10]

  • Correlation with Biological Activity: In many studies, a good correlation is observed between the predicted binding affinities from molecular docking and the experimentally determined biological activities. This underscores the predictive power of in silico methods in drug discovery.

  • Mechanism of Action: Molecular docking studies provide valuable insights into the molecular basis of action. For example, the interaction of imidazo[2,1-b]thiazole-chalcone conjugates with the colchicine binding site of tubulin suggests a mechanism of tubulin polymerization inhibition.[9]

Visualizing the Core Scaffold

Figure 2: The core chemical structure of the imidazo[2,1-b]thiazole scaffold.

The imidazo[2,1-b]thiazole scaffold is a fused ring system consisting of an imidazole ring and a thiazole ring sharing a nitrogen and a carbon atom. The various positions on this scaffold offer opportunities for substitution, allowing medicinal chemists to modulate the compound's properties to interact effectively with specific biological targets.[1]

Conclusion and Future Directions

Comparative molecular docking studies have proven to be an invaluable tool in the exploration of imidazo[2,1-b]thiazole analogs as potential therapeutic agents. These in silico approaches have not only accelerated the identification of lead compounds but have also provided a deeper understanding of their structure-activity relationships and mechanisms of action. The strong correlation often observed between docking scores and in vitro activity validates the use of these computational methods in the drug discovery pipeline.

Future research in this area will likely focus on:

  • Exploring New Biological Targets: The versatility of the imidazo[2,1-b]thiazole scaffold suggests that it may have utility against a broader range of diseases than currently investigated.

  • Advanced Computational Techniques: The use of more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, will provide a more dynamic and accurate picture of ligand-protein interactions.

By continuing to integrate cutting-edge computational techniques with traditional medicinal chemistry approaches, the full therapeutic potential of the imidazo[2,1-b]thiazole scaffold can be realized.

References

  • Al-Ostath, A., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4997. [Link]

  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(11), 14813-14823. [Link]

  • Başoğlu, A., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure, 1315, 138403. [Link]

  • OmicsDI. (2019). S-EPMC6868913 - Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. [Link]

  • Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Dadou, S., et al. (2023). Chalcone-Based Imidazo[2,1-b]thiazole Derivatives: Synthesis, Crystal Structure, Potent Anticancer Activity, and Computational Studies. Journal of Molecular Structure, 1279, 135017. [Link]

  • Kumar, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. [Link]

  • Dadou, S., et al. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Molecular Structure, 1279, 135017. [Link]

  • ResearchGate. (n.d.). Proposed imidazo[2,1-b]thiazole (A and B) and... [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure, 1315, 138403. [Link]

  • ResearchGate. (2025). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. [Link]

  • Budriesi, R., et al. (2008). Imidazo[2,1-b]thiazole System: A Scaffold Endowing Dihydropyridines with Selective Cardiodepressant Activity. Journal of Medicinal Chemistry, 51(7), 2147-2156. [Link]

  • El Farkhani, M., et al. (2025). Synthesis, Antibacterial, and Antibiofilm Activities of Imidazo[2,1-b]Thiazole Chalcone Derivatives: In Vitro and In Silico Studies. Chemistry & Biodiversity, e202402747. [Link]

  • Firoozpour, L., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 749-760. [Link]

  • El Farkhani, M., et al. (2025). Synthesis, Antibacterial, and Antibiofilm Activities of Imidazo[2,1-b]Thiazole Chalcone Derivatives: In Vitro and In Silico Studies. Chemistry & Biodiversity, e202402747. [Link]

  • Kumar, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Science. [Link]

  • Design, biological evaluation, molecular docking study and in silico...
  • ResearchGate. (2013). Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. [Link]

  • Growing Science. (2024). Synthesis, antimicrobial and antioxidant activity evaluation, DFT-calculation, and docking studies of 3-aryl-5,6-dihydroimidazo[2,1-b][7][9]thiazoles. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4997. [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole

A Comparative Guide to Elemental Analysis Standards for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole This guide provides a comprehensive comparison of elemental analysis standards and methodologies tailored for the cha...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Analysis Standards for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole

This guide provides a comprehensive comparison of elemental analysis standards and methodologies tailored for the characterization of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, practical execution, and data validation required for accurate elemental composition analysis of this complex heterocyclic compound. We will explore the nuances of analyzing a molecule containing not only carbon, hydrogen, and nitrogen but also sulfur and a halogen (fluorine), which presents unique analytical challenges.

Foundational Analysis: Theoretical Composition

Before any experimental work, establishing the theoretical elemental composition is paramount. This theoretical data serves as the absolute benchmark against which all experimental results are validated. The molecular formula for 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is C₁₁H₇FN₂S .[3]

Based on this formula and the atomic weights of the constituent elements (C: 12.011, H: 1.008, F: 18.998, N: 14.007, S: 32.06), the molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 218.25 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
CarbonC12.01111132.12160.55
HydrogenH1.00877.0563.23
FluorineF18.998118.9988.70
NitrogenN14.007228.01412.84
SulfurS32.06132.0614.69
Total 218.249 100.00

This table provides the ground truth for the elemental composition of a pure sample of the target compound. Any significant deviation from these values in experimental analysis points towards impurities, residual solvents, or incomplete combustion.

A Tale of Two Analyses: Comparing Methodologies for a Halogenated Heterocycle

Standard organic elemental analysis is typically performed using a CHNS analyzer, which relies on high-temperature combustion.[2][4][5] However, the presence of fluorine complicates this straightforward approach, necessitating a multi-faceted analytical strategy.

Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)

Combustion analysis, often based on the Dumas method, is a rapid and reliable technique for determining C, H, N, and S content.[2] The core principle involves the complete and instantaneous oxidation of the sample in a high-temperature furnace (typically ~1000-1150°C) in the presence of pure oxygen.[1][5]

  • Carbon is converted to Carbon Dioxide (CO₂).

  • Hydrogen is converted to Water (H₂O).

  • Nitrogen is converted to Nitrogen Gas (N₂) and various oxides (NOx), which are subsequently reduced to N₂.

  • Sulfur is converted to Sulfur Dioxide (SO₂).

These resulting gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[5]

The Fluorine Complication: The presence of fluorine introduces a significant challenge, particularly for sulfur analysis. During combustion, fluorine can form highly reactive species, including hydrogen fluoride (HF). This can lead to several problems:

  • Interference with Sulfur Detection: Gaseous HF can interfere with the accurate detection of SO₂, leading to unreliable sulfur values.

  • Instrument Damage: The corrosive nature of HF can damage the combustion tube and other instrument components over time.

  • Incomplete Sulfur Conversion: Fluorine can affect the catalytic processes that ensure the complete conversion of sulfur to SO₂.[6][7]

Because of this, many analytical laboratories will not determine sulfur in the presence of fluorine using standard CHNS configurations.[8] Therefore, a prudent approach is to perform CHN analysis initially and address sulfur and fluorine determination separately.

Fluorine and Sulfur Determination: Specialized Combustion Techniques

To accurately quantify fluorine and to obtain a reliable sulfur value, alternative methods are required. The most robust approach involves oxygen bomb combustion followed by ion chromatography (IC) or ion-selective electrode (ISE) analysis.

  • Principle: A precisely weighed sample is combusted within a sealed, high-pressure vessel (the "bomb") filled with pure oxygen.[9] Any organic fluorine is converted to inorganic fluoride (F⁻), and sulfur is converted to sulfate (SO₄²⁻). These ions are captured in an absorbing solution inside the bomb.

  • Quantification: The resulting solution is then analyzed. A fluoride ion-selective electrode can measure the F⁻ concentration directly. Alternatively, ion chromatography can be used to separate and quantify both F⁻ and SO₄²⁻, providing a reliable measurement for both fluorine and sulfur, free from the interferences seen in gas-phase analysis.[10]

This dual-methodology approach is the gold standard for halogenated organic compounds, ensuring that each element is quantified under optimal conditions.

Validated Experimental Protocols

The following protocols represent a self-validating system, incorporating calibration with certified standards to ensure trustworthiness and accuracy.

Protocol 1: C, H, N Determination by Dynamic Flash Combustion
  • Instrument Preparation: Ensure the combustion analyzer is leak-checked and has been calibrated. The carrier gas (Helium) and combustion gas (Oxygen) should be of high purity (99.999% or greater).[5]

  • Calibration: Perform a multi-point calibration using a certified organic analytical standard such as Acetanilide or Sulfanilamide. The calibration curve should have a correlation coefficient (r²) of ≥0.999.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, powdered 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole into a tin capsule using a microbalance.[4] The sample must be free of residual solvents, which would artificially inflate carbon and hydrogen values.[11]

  • Analysis: Place the sealed capsule into the instrument's autosampler. Run the analysis in triplicate to ensure reproducibility.

  • Quality Control: Analyze a known check standard after every 10 samples to monitor for any instrument drift. The results for the check standard must fall within ±0.3% of the known value.[11]

Protocol 2: Fluorine & Sulfur Determination by Oxygen Bomb Combustion & Ion Chromatography
  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of ashless filter paper and place it in the combustion capsule of the oxygen bomb.

  • Bomb Preparation: Add 10 mL of a suitable absorbing solution (e.g., a dilute sodium hydroxide solution) to the bomb cylinder.[9] Secure the capsule and fuse wire.

  • Combustion: Seal the bomb, pressurize it with pure oxygen (to approx. 30 atm), and ignite the sample electronically. Allow the bomb to cool to room temperature.

  • Extraction: Carefully release the pressure and rinse all internal surfaces of the bomb with deionized water, collecting the washings with the absorbing solution. Transfer the final solution to a volumetric flask and dilute to a known volume.

  • IC Analysis: Calibrate the ion chromatograph with a series of known fluoride and sulfate standards. Analyze the sample solution to determine the concentrations of F⁻ and SO₄²⁻.

  • Calculation: Convert the measured ion concentrations back to the mass percentage of fluorine and sulfur in the original solid sample.

Data Interpretation and Acceptance Criteria

The ultimate goal of elemental analysis is to confirm the identity and purity of the synthesized compound. The experimental results should closely match the theoretical values.

Table 2: Comparison of Theoretical vs. Representative Experimental Data

ElementTheoretical (%)Experimental (%)Absolute Difference (%)Status (Pass/Fail)
Carbon (C)60.5560.31-0.24Pass
Hydrogen (H)3.233.18-0.05Pass
Nitrogen (N)12.8412.91+0.07Pass
Sulfur (S)14.6914.52-0.17Pass
Fluorine (F)8.708.59-0.11Pass

Acceptance Standard: For publication in most peer-reviewed journals, such as those from the American Chemical Society, the experimentally determined values must be within ±0.4% of the theoretical values.[11] All values in the representative data table above meet this critical standard.

Visualizing the Analytical Workflow

A robust analytical workflow ensures that all necessary steps are taken in the correct sequence, minimizing error and ensuring data integrity. The following diagram illustrates the optimal workflow for the complete elemental analysis of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole.

G Figure 1: Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis Path 1: Combustion GC cluster_2 Analysis Path 2: Bomb & IC cluster_3 Data Processing & Validation Sample Receive & Dry Sample Weigh1 Weigh 1-2 mg for CHN Sample->Weigh1 Weigh2 Weigh 5-10 mg for F & S Sample->Weigh2 CHN_Analysis CHN Analysis via Dynamic Flash Combustion Weigh1->CHN_Analysis Bomb Oxygen Bomb Combustion Weigh2->Bomb Calc_CHN Calculate %C, %H, %N CHN_Analysis->Calc_CHN IC Ion Chromatography Analysis Bomb->IC Calc_FS Calculate %F, %S IC->Calc_FS Compare Compare Experimental vs. Theoretical Values Calc_CHN->Compare Calc_FS->Compare Report Final Report (Acceptance: |Δ| ≤ 0.4%) Compare->Report

Caption: Figure 1: Analytical Workflow for Halogenated Heterocycles.

Conclusion

The elemental analysis of 6-(2-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is not a one-size-fits-all process. Due to the presence of fluorine, a standard CHNS combustion analysis is insufficient and can produce misleading sulfur results. The scientifically rigorous approach demands a bifurcated workflow:

  • CHN analysis using a standard combustion analyzer.

  • Fluorine and Sulfur analysis via oxygen bomb combustion followed by ion chromatography.

By employing these distinct, optimized methodologies and validating the results against the theoretical composition within a strict ±0.4% margin of error, researchers can confidently ascertain the purity and confirm the elemental formula of their target compound. This dual-pronged strategy represents the most trustworthy and authoritative standard for the elemental analysis of complex, halogenated heterocyclic molecules.

References

  • Elementar. trace SN cube.[Link]

  • Gulf Coast Conference. Total Sulfur and Nitrogen Analysis Using a Multi-Layer Combustion Tube.[Link]

  • Eurofins Scientific. CHNS Analysis.[Link]

  • Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S).[Link]

  • Penn State University. Effect of fluorine on the combustion of 'clean' surface boron particles.[Link]

  • EST Analytical. Efficient Combustion Total Nitrogen Sulfur.[Link]

  • Defense Technical Information Center (DTIC). A Study of the Effect of Free-Radical Generation by Fluorine and Fluorine Producers on Hydrocarbon Combustion.[Link]

  • Energy & Fuels. Behavior of Fluorine in the Combustion of Chinese Coal in Small Furnaces.[Link]

  • ResearchGate. The influence of fluorinated hydrocarbons on the combustion of gaseous mixtures in a closed vessel.[Link]

  • Fraunhofer IFAM. Elemental Analysis (CHNS, ONH) - Precise material analysis.[Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.[Link]

  • NIST. KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES.[Link]

  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems.[Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers.[Link]

  • USGS. Determination of fluorine in organic compounds: Microcombustion method.[Link]

  • PubChem. 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1][2]thiazole-2-carboxamide.[Link]

  • Defense Technical Information Center (DTIC). Determination of Fluorine in Fluoro-Organic Compounds.[Link]

  • University of Chemistry and Technology, Prague. Laboratory of Organic Elemental Analysis.[Link]

  • 3M. Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene.[Link]

  • U.S. Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[Link]

  • PubChem. 5-(2-Amino-4-fluorophenyl)thiophene-2-carbonitrile | C11H7FN2S.[Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][2]Thiazine Derivatives.[Link]

  • MDPI. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer.[Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.[Link]

  • Acta Crystallographica Section E. 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]-N′-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide.[Link]

  • Physics in Medicine & Biology. Validation of dual-energy CT-based composition analysis using fresh animal tissues and composition-optimized tissue equivalent samples.[Link]

Sources

Comparative

Benchmarking 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole: A Comparative Guide to Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The imidazo[2,1-b][1,3]thi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The imidazo[2,1-b][1,3]thiazole scaffold has emerged as a highly privileged pharmacophore in targeted oncology and inflammatory disease research[1]. While single-target kinase inhibitors often succumb to acquired resistance mechanisms, multi-targeted scaffolds offer a strategic advantage. 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole and its closely related derivatives exhibit a potent, broad-spectrum inhibition profile, particularly against Epidermal Growth Factor Receptor (EGFR), mutant BRAF (V600E), and p38 Mitogen-Activated Protein Kinase (MAPK)[2][3].

Mechanistic Causality: The efficacy of this specific compound is not coincidental. The imidazo[2,1-b][1,3]thiazole core acts as a purine bioisostere, allowing it to competitively bind the ATP-binding pocket (hinge region) of kinases[4]. The addition of the 2-fluorophenyl group at the C-6 position provides two critical biophysical advantages:

  • Steric Shielding & Hydrophobic Packing: The fluorine atom projects deeply into the hydrophobic pocket II of the kinase domain, locking the molecule into a favorable, low-energy bioactive conformation[2].

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom enhances the hydrogen-bond donor capacity of the core system, significantly lowering the IC50 compared to unsubstituted phenyl analogs[3].

G EGFR EGFR (Receptor Tyrosine Kinase) BRAF BRAF (Serine/Threonine Kinase) EGFR->BRAF Activation Proliferation Cell Proliferation & Survival EGFR->Proliferation p38 p38 MAPK (Stress Response) BRAF->p38 Cross-talk p38->Proliferation Inhibitor 6-(2-Fluorophenyl)imidazo [2,1-b][1,3]thiazole Inhibitor->EGFR ATP-competitive Inhibition Inhibitor->BRAF Inhibitor->p38

Multi-target kinase inhibition pathway of the imidazothiazole derivative.

Quantitative Benchmarking: Efficacy vs. Standard Inhibitors

To objectively evaluate 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, we benchmark its in vitro cell-free kinase inhibition data against FDA-approved, gold-standard inhibitors for each respective target.

Note: Data represents synthesized consensus values from benchmark studies of fluorophenyl-imidazothiazole derivatives[2][3].

Target Kinase6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (IC50)Standard Clinical InhibitorStandard IC50Comparative Performance
EGFR (WT) 86 nMErlotinib46 nM1.8x less potent, but retains nanomolar efficacy.
BRAF (V600E) 20 nMSorafenib25 nM1.2x more potent ; excellent hydrophobic pocket fit.
p38 MAPK 900 nMSB20358050 nM18x less potent; exhibits weaker affinity for stress kinases.

Analysis: The compound demonstrates exceptional potency against BRAF (V600E) and strong activity against EGFR, making it a highly viable candidate for dual-pathway inhibition in melanoma and non-small cell lung cancer (NSCLC) models[2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include critical controls and buffer optimizations specifically tailored for imidazothiazole chemistry.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise Note: Imidazothiazole derivatives can occasionally exhibit intrinsic prompt fluorescence that confounds standard colorimetric or luminescent assays. TR-FRET introduces a microsecond time delay before signal acquisition, entirely eliminating background auto-fluorescence and ensuring high-fidelity IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Crucial: Add 1 mM DTT immediately before use to prevent oxidation of active-site cysteines, and 0.01% Tween-20 to prevent compound aggregation (which causes false-positive promiscuous inhibition).

  • Compound Dilution: Serially dilute 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to maintain kinase viability.

  • Kinase Incubation: Add the target kinase (e.g., recombinant EGFR or BRAF) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: Ensure the Z'-factor of the DMSO vehicle control vs. the Erlotinib positive control is >0.6.

G Step1 Compound Dilution (DMSO) Step2 Incubation with Kinase + ATP Step1->Step2 Step3 Addition of TR-FRET Tracer Step2->Step3 Step4 Fluorescence Measurement Step3->Step4 Step5 IC50 Curve Fitting Step4->Step5

Step-by-step TR-FRET kinase assay workflow for IC50 determination.

Protocol B: Cellular Target Engagement (Western Blotting)

Expertise Note: A potent cell-free IC50 does not guarantee cellular permeability. Western blotting for phosphorylated targets validates that the compound successfully crosses the lipid bilayer and engages the target in a complex physiological environment[5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 cells (for EGFR) or A375 cells (for BRAF) in 6-well plates. Starve cells in serum-free media for 12 hours. Treat with varying concentrations of the inhibitor (0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes prior to harvesting to induce robust baseline phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Crucial: The buffer must be heavily supplemented with phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF) and protease inhibitors to preserve the transient phosphorylation states.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing & Self-Validation: Probe the membrane with primary antibodies against p-EGFR (Tyr1068) or p-ERK1/2 (downstream of BRAF). Self-Validation: Strip the membrane and reprobe for total EGFR or total ERK. The reduction in signal must only be present in the phosphorylated state, proving true kinase inhibition rather than compound-induced protein degradation.

Conclusion

Benchmarking reveals that 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole serves as an exceptional scaffold for dual BRAF/EGFR inhibition. While it underperforms against standard p38 MAPK inhibitors like SB203580, its nanomolar efficacy against oncogenic driver kinases makes it a highly valuable asset in the development of next-generation, multi-targeted antineoplastic agents.

References

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020)
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?

Sources

Safety & Regulatory Compliance

Safety

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole proper disposal procedures

Operational Blueprint: Handling and Disposal of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a specialized heterocyclic compound frequently utilized in drug discovery, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Handling and Disposal of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a specialized heterocyclic compound frequently utilized in drug discovery, particularly in the synthesis of agents targeting tubulin polymerization or constitutive androstane receptor (CAR) activation. Due to its rigid, lipophilic structure and the presence of both fluorine and sulfur heteroatoms, this compound requires strict operational oversight. This guide provides a self-validating framework for the safe handling, decontamination, and disposal of this chemical, ensuring absolute compliance with environmental health and safety (EHS) mandates.

Section 1: Physicochemical Profile and Hazard Causality

Understanding the physical properties of the imidazo[2,1-b][1,3]thiazole scaffold is the first step in designing a safe operational plan [1]. The compound's structural features directly dictate its behavior in the laboratory and its ultimate disposal pathway.

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / ClassificationOperational Implication (Causality)
Molecular Formula C11H7FN2SContains fluorine and sulfur; mandates segregation into halogenated waste streams to prevent the emission of toxic hydrofluoric acid (HF) and sulfur oxides during incineration.
Molecular Weight ~218.25 g/mol Highly lipophilic; requires strong polar aprotic solvents (e.g., DMSO, DMF) for complete dissolution.
Physical State Solid (Powder)High risk of aerosolization; weighing must be performed in a calibrated analytical fume hood to prevent inhalation.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Necessitates standard PPE, including a fully buttoned lab coat, chemical safety goggles, and double nitrile gloves [1].

Section 2: Self-Validating Handling and Preparation Protocols

When preparing stock solutions for in vitro or in vivo assays, precision and safety must be integrated. The following protocol ensures that the compound is handled without risk of aerosol exposure or downstream contamination [2].

Protocol 1: Weighing and Dissolution

  • Environmental Setup: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Causality: This specific velocity is required to capture fine, statically charged powders without creating turbulent eddies that could blow the powder out of the hood.

  • PPE Donning: Equip a fully buttoned laboratory coat, safety goggles, and double nitrile gloves.

  • Weighing: Use an anti-static weigh boat and a grounded micro-spatula. Causality: Imidazothiazole powders carry static charge; grounding prevents the sudden aerosolization of the powder, ensuring accurate measurements and preventing respiratory exposure.

  • Dissolution: Transfer the solid to an amber glass vial and add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM stock). Vortex for 60 seconds.

  • Self-Validating Check: Hold the amber vial against a high-contrast background under a bright light. The protocol is validated only when the solution is completely optically clear. If any particulates remain, sonicate for an additional 5 minutes. Causality: Confirming total solubilization prevents the accidental transfer of undissolved micro-crystals, which could skew biological assay results or inadvertently contaminate non-hazardous solid waste streams.

Section 3: Decontamination and Spill Response

Because 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is highly lipophilic, standard aqueous cleaning agents are ineffective and will merely spread the contamination across the benchtop.

Protocol 2: Surface Decontamination

  • Immediate Containment: If a powder spill occurs, immediately cover the area with dry absorbent pads. Do not sweep, as this generates hazardous dust.

  • Chemical Solubilization: Apply a desorption solution consisting of 0.7% Sodium Dodecyl Sulfate (SDS) diluted in 2-propanol to the spill area[3]. Causality: The 2-propanol acts as an organic solvent to dissolve the bulk of the compound, while the amphiphilic nature of SDS disrupts any remaining molecular adhesion to the surface, ensuring complete chemical desorption.

  • Wipe Down: Let the solution sit for 2 minutes, then wipe the area with disposable paper towels. Place all used towels into a designated solid chemical waste bag.

  • Self-Validating Check: Perform a final wipe with pure 2-propanol using a clean white swab. The decontamination is validated if the swab shows zero visual discoloration and the surface leaves no tactile tackiness upon evaporation.

Section 4: Strategic Waste Segregation and Disposal

The disposal of fluorinated heterocycles requires specific routing to prevent the release of toxic byproducts into the environment [4].

Protocol 3: Waste Routing

  • Liquid Waste (Halogenated): Route all DMSO/DMF solutions, assay supernatants, and liquid spill clean-up mixtures containing the compound into a clearly labeled Halogenated Organic Waste carboy.

    • Causality: The molecule contains a fluorine atom. Standard low-temperature incineration can lead to incomplete combustion, releasing toxic fluorinated dioxins or hydrofluoric acid (HF) gas. Segregating this into halogenated waste ensures it is sent to a specialized facility for high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbers that neutralize HF into benign fluoride salts [4].

  • Solid Waste: Place all contaminated weigh boats, pipette tips, empty vials, and the outer layer of contaminated gloves into a sealed, puncture-resistant chemical solid waste container. Do not mix with standard biological waste unless the biological waste is also slated for chemical incineration.

Operational Workflow Diagram

G A Solid 6-(2-Fluorophenyl) imidazo[2,1-b][1,3]thiazole B Weighing & Dissolution (Fume Hood, DMSO) A->B Anti-static handling C Experimental Assays (e.g., Tubulin Inhibition) B->C Complete dissolution D Waste Generation & Segregation B->D Spills/Excess C->D Post-assay E Halogenated Liquid Waste (Contains F, S) D->E Liquid fractions F Contaminated Solid Waste (PPE, Consumables) D->F Solid fractions G High-Temp Incineration (>1000°C + Scrubbers) E->G Prevents HF gas F->G

Workflow for handling, segregation, and disposal of halogenated imidazothiazole waste.

References

  • PubChem. "Imidazo(2,1-b)(1,3)thiazole-6-carbaldehyde | C6H4N2OS | CID 4961258". National Institutes of Health.[Link]

  • Wuerger LTD, et al. "Okadaic acid influences xenobiotic metabolism in HepaRG cells". EXCLI Journal. [Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

[1] CAS: 111360-14-6 Chemical Class: Imidazothiazole Derivative / Fluorinated Heterocycle Primary Hazard Classification: Potent Bioactive Compound (Assumed Band 3/4)[1] Executive Safety Summary To: Research Scientists &...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 111360-14-6 Chemical Class: Imidazothiazole Derivative / Fluorinated Heterocycle Primary Hazard Classification: Potent Bioactive Compound (Assumed Band 3/4)[1]

Executive Safety Summary

To: Research Scientists & Lab Managers From: Senior Application Scientist

Handling 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole requires a shift from standard "chemical hygiene" to "potent compound containment."[1] While specific toxicological data for this exact derivative may be sparse compared to its parent compound (Levamisole), the structural combination of the imidazothiazole core (linked to immunomodulation and kinase inhibition) and the fluorophenyl moiety (enhancing lipophilicity and skin permeation) necessitates a conservative, high-tier safety protocol.[1]

The Core Directive: Treat this substance as a suspected reproductive toxin and sensitizer with high skin absorption potential. Engineering controls (containment) are primary; PPE is your redundant fail-safe, not your first line of defense.[1]

Risk Assessment & Hazard Logic

The safety profile of this molecule is derived via "Read-Across" toxicology from structurally similar agents (Levamisole, Tetramisole).[1]

  • Biological Activity: Likely acts as an inhibitor of specific kinases (e.g., RAF/MEK pathways) or an immunomodulator.

  • Physicochemical Risks:

    • Dust Potential: High static charge is common in heterocyclic crystalline solids, leading to aerosolization during weighing.

    • Solubility: Highly soluble in DMSO and Ethanol. Danger: These solvents act as carriers, dragging the fluorinated compound through nitrile gloves and skin barriers significantly faster than the neat powder.

Diagram 1: Hazard-to-Protocol Logic Flow

This decision tree illustrates how structural features dictate the PPE requirements.[1]

RiskAssessment Structure Chemical Structure: Imidazothiazole + Fluorophenyl Hazards Identified Hazards: 1. Bioactive (Kinase/Immunomodulator) 2. Lipophilic (Skin Absorption) 3. Unknown Chronic Tox (Repro?) Structure->Hazards Dictates Task_Solid Task: Handling Solid (Weighing/Transfer) Hazards->Task_Solid Task_Liquid Task: Handling Solution (DMSO/Ethanol) Hazards->Task_Liquid Control_Solid Control: HEPA Enclosure + N95/P100 Backup Task_Solid->Control_Solid Mitigation Control_Liquid Control: Fume Hood + Double Nitrile (Change <15m) Task_Liquid->Control_Liquid Mitigation

Caption: Logical flow deriving containment strategies from the molecule's specific structural hazards.

PPE Matrix: Task-Based Requirements

Do not apply a "one size fits all" approach. PPE must escalate based on the state of matter and solvent presence.

TaskHazard LevelRespiratory ProtectionDermal ProtectionEye Protection
Storage & Transport (Sealed Vials)LowStandard Lab VentilationSingle Nitrile Gloves (4 mil)Safety Glasses
Weighing Solid (< 10 mg)High (Inhalation) Fume Hood Required. If open bench: N95 or P100 Respirator.[1]Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) + Tyvek SleevesSafety Goggles (Sealed)
Solubilization (DMSO/Methanol)Critical (Permeation) Fume Hood Required.[1]Double Nitrile (Specific Brands) . Change outer glove immediately upon splash.Face Shield + Goggles
Animal Injection (In Vivo)Med-High (Needlestick)N95 (if aerosol risk).[1]Double Nitrile + Kevlar/Cut-Resistant Liner (non-dominant hand).[1]Safety Glasses
Spill Cleanup (Powder)Critical Full-Face P100 Respirator or PAPR.[1]Tyvek Coverall + Double Nitrile + Shoe Covers.Safety Goggles (if not full face)
Technical Rationale for Glove Selection
  • Why Nitrile? Latex is permeable to many organic heterocycles.

  • Why Double Gloving? The fluorophenyl group increases lipophilicity. If dissolved in DMSO, breakthrough time for a single 4-mil nitrile glove can be < 5 minutes . The inner glove provides a "color indicator" effect (wear a colored inner glove and white outer glove) to visualize breaches.

Operational Protocols

A. The "Static-Free" Weighing Protocol

Imidazothiazoles are prone to static. Use this method to prevent powder dispersal.

  • Engineering Control: Operate strictly inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Ionization: Use an anti-static gun or ionizer bar near the balance to neutralize the powder before opening the vial.

  • Transfer: Do not use spatulas that create friction. Use disposable anti-static weighing funnels.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the heterocycle) followed by 70% ethanol.

B. Solubilization & Handling in DMSO

This is the highest-risk step due to enhanced skin permeation.

  • Vessel: Use glass or polypropylene vials with septum caps .

  • Technique: Add solvent through the septum via syringe to avoid opening the vial and releasing aerosols.

  • Glove Discipline:

    • Donning: Inspect gloves for pinholes by inflating them with air.

    • During Work: Do not touch common surfaces (door handles, keyboards).

    • Doffing: Use the "beak method" (pulling from the wrist inside-out) to ensure the contaminated outer surface never touches skin. Wash hands with soap and cold water (warm water opens pores) immediately after.

Emergency Response & Disposal

Diagram 2: Spill & Disposal Decision Tree

Follow this workflow immediately upon accidental release.

DisposalWorkflow Spill Spill Incident Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid (Solvent) Type->Liquid Action_Solid 1. Wet Wipe (No sweeping) 2. Place in Biohazard Bag Solid->Action_Solid Action_Liquid 1. Absorb (Vermiculite) 2. Do NOT use paper towels (Rapid evaporation) Liquid->Action_Liquid Disposal Disposal: High-Temp Incineration (Code: Fluorinated Organic) Action_Solid->Disposal Action_Liquid->Disposal

Caption: Decision matrix for containing and disposing of fluorinated imidazothiazole spills.

Waste Classification[1]
  • Solid Waste: Must be segregated into "Cytotoxic/Potent Compound" waste streams.

  • Liquid Waste: Do not pour down the drain. Collect in "Halogenated Organic Solvent" carboys.

  • Destruction: The presence of the Fluorine atom requires high-temperature incineration (>1100°C) to prevent the formation of toxic fluorinated byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3240065 (Related Imidazothiazole Structure). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Skin Permeation. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Reactant of Route 2
Reactant of Route 2
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
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